6-Bromo-3-(trifluoromethyl)-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-(trifluoromethyl)-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-1-2-5-6(3-4)13-14-7(5)8(10,11)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYSAWPFYXURBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737377 | |
| Record name | 6-Bromo-3-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374258-63-5 | |
| Record name | 6-Bromo-3-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 6-Bromo-3-(trifluoromethyl)-1H-indazole
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-(trifluoromethyl)-1H-indazole
Introduction
This compound (CAS No. 1374258-63-5) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure incorporates three key pharmacophores: the indazole core, a bromine substituent, and a trifluoromethyl group. The indazole scaffold is a "privileged structure," frequently found in compounds targeting a wide array of biological targets, including protein kinases.[3] The bromine atom can serve as a handle for further synthetic elaboration and can enhance binding affinity through halogen bonding. The trifluoromethyl group is often used to improve metabolic stability, membrane permeability, and binding potency by modulating the electronic properties and lipophilicity of the molecule.
A thorough understanding of the is paramount for its effective application in research and development. These properties govern its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its viability as a synthetic building block or a potential therapeutic agent. As experimental data for this specific molecule is not widely published, this guide synthesizes predicted data with field-proven analytical methodologies, drawing logical inferences from closely related analogues to provide a comprehensive framework for its characterization.
Molecular Identity and Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its identity and core physicochemical parameters. While extensive experimental data for this compound is emerging, computational predictions provide a robust baseline for experimental design.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value (Predicted/Calculated) | Source |
|---|---|---|
| CAS Number | 1374258-63-5 | [1][2][4] |
| Molecular Formula | C₈H₄BrF₃N₂ | [1] |
| Molecular Weight | 265.03 g/mol | [1] |
| Appearance | White to light yellow solid | [4] |
| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg | [1][4] |
| Density | 1.830 ± 0.06 g/cm³ | [4] |
| pKa | 10.38 ± 0.40 | [4] |
| XLogP3 | 3.2 | [1] |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | [1] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 4 |[5] |
Note: Most values are computationally predicted and await experimental verification. These predictions are invaluable for designing initial experiments.
The high predicted XLogP3 value of 3.2 suggests that the compound is lipophilic, indicating potentially good membrane permeability but likely low aqueous solubility.[1][6] This is a critical consideration for formulation and biological assay design.
Solubility and Lipophilicity
Solubility is a critical determinant of a compound's behavior in both chemical reactions and biological systems. It is essential to distinguish between thermodynamic and kinetic solubility, as they provide different insights relevant to the drug discovery process.
-
Thermodynamic Solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the gold-standard for its determination.[3]
-
Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. This high-throughput method is often used in early discovery to flag potential issues.[3]
Protocol 2.1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is adapted from standard methodologies for indazole derivatives.[3]
-
Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, organic solvents).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, cease agitation and allow any undissolved solid to settle for at least 1 hour.
-
Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the compound using a validated analytical method, such as HPLC-UV.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Thermal Properties
The melting point is a fundamental physical property that provides an indication of purity and is critical for many downstream processes, including formulation and stability assessment. Differential Scanning Calorimetry (DSC) is the preferred method for this determination in the pharmaceutical industry as it provides more information than traditional methods, including data on polymorphic transitions.[7][8]
Protocol 3.1: Melting Point Determination by DSC
This is a general protocol for the analysis of a crystalline pharmaceutical compound.[9][10]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.[7]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid.
-
Reference Preparation: Prepare an empty, sealed aluminum pan to serve as the reference.
-
DSC Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min).[8] A typical temperature range would be from ambient (e.g., 25 °C) to a temperature well above the expected melt (e.g., 250 °C).
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The area under the peak corresponds to the heat of fusion.[9]
While the experimental melting point is not yet published, related indazole compounds such as 6-Bromo-1H-indazole melt in the range of 180-186 °C, providing a reasonable starting point for experimental design.[3]
Spectroscopic and Spectrometric Profile
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the precise molecular structure. For this compound, one would expect:
-
¹H NMR: Signals in the aromatic region corresponding to the three protons on the indazole ring, with splitting patterns dictated by their positions relative to the bromine and each other. A broad singlet for the N-H proton will also be present.
-
¹³C NMR: Eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the CF₃ group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), with two major peaks separated by approximately 2 Da.
Protocol 4.1: Sample Preparation for NMR Spectroscopy
This protocol is based on standard practices for similar small molecules.[11]
-
Weighing: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.
Chromatographic Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for assessing the purity of small molecules in drug development. It separates compounds based on their hydrophobicity.
Protocol 5.1: Purity Determination by RP-HPLC
This method is a robust starting point, adapted from a validated protocol for the closely related isomer, 3-Bromo-6-(trifluoromethyl)-1H-indazole.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might run from 10% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~0.5 mg/mL.
Diagram: HPLC Purity Analysis Workflow
Caption: Workflow for RP-HPLC Purity Assessment.
Chemical Stability Profile
Assessing the intrinsic stability of a compound is crucial. Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Protocol 6.1: Forced Degradation Study
This protocol is based on standard ICH guidelines and adapted from procedures for 6-Bromo-1H-indazole.[3]
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60 °C.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B). Wrap a control sample in foil.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize acid and base samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 5.1), capable of separating the parent compound from any degradants.
Diagram: Forced Degradation Study Logic
Caption: Workflow for a Forced Degradation Study.
Synthesis and Potential Impurities
While a specific synthesis for this compound is not detailed in readily available literature, indazoles are commonly prepared via methods like the cyclization of brominated precursors or Sandmeyer-type reactions.[12] Understanding the synthetic route is key to anticipating potential impurities. Based on common synthetic pathways for isomers, likely impurities could include:[11]
-
Starting Materials: Incomplete conversion can lead to residual precursors.
-
Regioisomers: Bromination or cyclization steps may yield isomers (e.g., 4-Bromo- or 7-Bromo-3-(trifluoromethyl)-1H-indazole).
-
Over-bromination: Formation of di-bromo species.
-
Residual Solvents and Reagents: Trace amounts of materials used during the synthesis and purification.
Identifying these impurities requires a robust analytical method, typically LC-MS, to obtain both retention time and mass information.
Conclusion
This compound is a compound with high potential in pharmaceutical research, defined by its lipophilic character and structural motifs conducive to potent biological activity. This guide provides a comprehensive framework for its physicochemical characterization. By leveraging predicted data and established, field-proven protocols for analogous structures, researchers can systematically determine the critical properties—solubility, melting point, purity, and stability—that are essential for advancing its development. The methodologies outlined herein serve as a robust starting point for any scientist or drug development professional seeking to unlock the full potential of this promising molecule.
References
- 1. echemi.com [echemi.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 1374258-63-5 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tainstruments.com [tainstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic Characterization of 6-Bromo-3-(trifluoromethyl)-1H-indazole: A Technical Guide
This technical guide provides a detailed exploration of the spectroscopic characterization of 6-Bromo-3-(trifluoromethyl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, understanding its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in synthetic chemistry and quality control. This document offers insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from analogous structures.
Molecular Structure and Spectroscopic Overview
This compound possesses a bicyclic aromatic structure with two key substituents that profoundly influence its spectroscopic signature: a bromine atom and a trifluoromethyl group. The bromine atom introduces a characteristic isotopic pattern in mass spectrometry, while the trifluoromethyl group provides a unique handle for ¹⁹F NMR spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative.
Experimental Protocol: NMR Sample Preparation
A standardized protocol for NMR analysis ensures data reproducibility and quality.[1]
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Dissolution: Ensure complete dissolution by gentle vortexing or sonication.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The aromatic region is of particular interest.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~12-14 | Broad Singlet | - |
| H4 | ~7.8-8.2 | Doublet | ~8-9 |
| H5 | ~7.3-7.6 | Doublet of Doublets | ~8-9, ~1-2 |
| H7 | ~7.6-7.9 | Singlet (or narrow doublet) | ~1-2 |
-
Interpretation: The broad singlet in the downfield region is characteristic of the indazole N-H proton. The aromatic protons will exhibit a splitting pattern dictated by their positions relative to each other and the bromine substituent. The exact chemical shifts are influenced by the electron-withdrawing nature of the bromine and trifluoromethyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Quartet Coupling (¹JCF, Hz) |
| C3 | ~140-145 | ~35-40 |
| CF₃ | ~120-125 | ~270-275 |
| C3a | ~120-125 | - |
| C4 | ~125-130 | - |
| C5 | ~120-125 | - |
| C6 | ~115-120 | - |
| C7 | ~110-115 | - |
| C7a | ~135-140 | - |
-
Interpretation: The carbon attached to the trifluoromethyl group (C3) will appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet with a large coupling constant. The carbon bearing the bromine atom (C6) will be shifted upfield compared to an unsubstituted carbon.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly specific for the trifluoromethyl group and is a powerful tool for confirming its presence and electronic environment.
| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CF₃ | ~ -60 to -65 | Singlet |
-
Interpretation: The trifluoromethyl group is expected to show a singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine or hydrogen atoms to couple with. The chemical shift is typically reported relative to a standard such as CFCl₃.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: IR Sample Preparation (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Crystal Preparation: Ensure the diamond crystal of the ATR accessory is clean.
-
Background Scan: Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample onto the crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Record the sample spectrum.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100-3300 | Medium, Broad |
| C-H Aromatic Stretch | 3000-3100 | Medium |
| C=C Aromatic Stretch | 1450-1600 | Medium to Strong |
| C-F Stretch | 1100-1350 | Strong |
| C-Br Stretch | 500-600 | Medium |
-
Interpretation: The broad N-H stretch is a key indicator of the indazole ring. The strong absorptions in the 1100-1350 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group. The presence of aromatic C=C stretching further confirms the ring system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: Mass Spectrometry Analysis
Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
Expected Mass Spectrum
-
Molecular Ion Peak: The key feature will be the molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
[M+H]⁺ for C₈H₅BrF₃N₂: Expected m/z ≈ 264.96 and 266.96
-
-
Fragmentation: Common fragmentation pathways may involve the loss of the trifluoromethyl group or cleavage of the indazole ring.
Caption: A simplified representation of potential fragmentation pathways in the mass spectrum of this compound.
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. Each method provides complementary information that, when taken together, allows for the unambiguous confirmation of the compound's structure and purity. The insights provided in this guide, based on established spectroscopic principles and data from related compounds, serve as a valuable resource for researchers and scientists working with this important chemical entity.
References
synthesis of 6-Bromo-3-(trifluoromethyl)-1H-indazole starting materials
An In-depth Technical Guide to the Synthesis of 6-Bromo-3-(trifluoromethyl)-1H-indazole
Authored by a Senior Application Scientist
Foreword: The synthesis of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the indazole framework is of paramount importance, featuring prominently in numerous therapeutic agents, particularly kinase inhibitors for oncology. This guide provides a detailed examination of the synthetic pathways leading to this compound, a key building block whose unique substitution pattern offers significant opportunities for drug design. We will delve into the strategic considerations for selecting starting materials, the mechanistic underpinnings of the core transformations, and provide a robust, field-proven experimental protocol.
Strategic Analysis: Retrosynthesis and Starting Material Selection
The molecular architecture of this compound presents a trifecta of synthetic challenges: the formation of the bicyclic indazole core, and the regioselective installation of both a bromine atom at the C6 position and a trifluoromethyl (CF₃) group at the C3 position. The CF₃ group is a particularly valuable moiety in drug development, as it can enhance metabolic stability, binding affinity, and lipophilicity.
A logical retrosynthetic disconnection of the indazole ring points toward an ortho-substituted aniline precursor. This approach is one of the most fundamental and reliable strategies for indazole synthesis, often referred to as the Jacobson Indazole Synthesis. The core transformation involves the diazotization of an ortho-alkyl aniline followed by an intramolecular cyclization.
Applying this logic, a prime starting material is an aniline derivative with the requisite substituents already in place. The most strategically sound precursor is 4-Bromo-2-amino-1-(trifluoromethyl)benzene (also known as 4-bromo-2-aminobenzotrifluoride). This starting material contains the necessary bromine and trifluoromethyl groups in the correct relative positions to the amine, which will ultimately direct the formation of the desired indazole regioisomer.
Alternative strategies, such as the direct bromination of 3-(trifluoromethyl)-1H-indazole or the trifluoromethylation of 6-bromo-1H-indazole, are often plagued by issues with regioselectivity, harsh reaction conditions, and the formation of difficult-to-separate byproducts. Therefore, a linear synthesis commencing from a pre-functionalized aniline is the preferred industrial and laboratory route.
The synthesis of the key starting material itself, 4-bromo-3-(trifluoromethyl)aniline, can be achieved from 2-bromo-5-nitrotrifluoromethylbenzene via reduction, often using catalytic hydrogenation with a Raney Nickel catalyst.
Core Synthetic Pathway: The Diazotization-Cyclization Cascade
The most robust and widely adopted method for constructing the this compound core from the selected aniline precursor is a one-pot reaction cascade involving diazotization and subsequent reductive cyclization.
Mechanistic Rationale
-
Diazotization: The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The primary amine of the starting material nucleophilically attacks the nitrosonium ion (NO⁺) to form a diazonium salt. This transformation is conducted at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium intermediate.
-
Reductive Cyclization: The crux of the synthesis is the intramolecular cyclization of the diazonium salt. The trifluoromethyl group is a strong ortho,para-directing deactivator. In this case, the diazonium cation is an electrophile that is attacked by the π-system of the benzene ring. A subsequent reduction step, often facilitated by reagents like sodium sulfite (Na₂SO₃), completes the cyclization, forming the stable aromatic indazole ring system.
This sequence is highly reliable and leverages well-understood, classical organic reactions to construct a complex heterocyclic core in a single, efficient operation.
Visualizing the Synthetic Workflow
The overall transformation from a commercially accessible precursor to the final product is illustrated below.
Caption: Overall synthetic workflow for this compound.
Field-Proven Experimental Protocol
This protocol provides a robust and scalable method for the synthesis of the title compound. Adherence to the specified conditions is critical for achieving high yield and purity.
Reagents and Materials
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Key Role |
| 4-Bromo-2-aminobenzotrifluoride | 454-79-5 | 240.03 | Starting Material |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | Acid Catalyst |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Diazotizing Agent |
| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | 126.04 | Reducing/Cyclizing Agent |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Brine (Saturated NaCl solution) | N/A | N/A | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
| Deionized Water | 7732-18-5 | 18.02 | Solvent/Quenching |
Step-by-Step Methodology
CAUTION: This procedure involves strong acids and potentially unstable intermediates. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
-
Addition of Starting Material:
-
Slowly and portion-wise, add 4-Bromo-2-aminobenzotrifluoride (12.0 g, 50.0 mmol) to the cold, stirred sulfuric acid. Maintain the internal temperature below 10 °C during the addition.
-
Causality Note: The slow, controlled addition is crucial to manage the exotherm of dissolving the amine in concentrated acid and to prevent unwanted side reactions.
-
-
Diazotization:
-
In a separate beaker, prepare a solution of sodium nitrite (3.80 g, 55.0 mmol, 1.1 eq) in deionized water (10 mL).
-
Transfer this solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30–45 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.
-
Causality Note: Maintaining a low temperature is paramount for the stability of the diazonium salt intermediate. Temperatures above 5 °C can lead to premature decomposition and the formation of phenolic byproducts.
-
After the addition is complete, stir the mixture at 0–5 °C for an additional 30 minutes to ensure complete diazotization.
-
-
Reductive Cyclization and Work-up:
-
In a separate large beaker (1 L), prepare a solution of sodium sulfite (12.6 g, 100 mmol, 2.0 eq) in deionized water (200 mL). Cool this solution in an ice bath.
-
Slowly and carefully, pour the cold diazonium salt mixture from the reaction flask into the stirred sodium sulfite solution. This addition is exothermic and will involve gas evolution; control the rate of addition to keep the temperature of the quenching solution below 20 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. A precipitate of the crude product should form.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
-
Purification:
-
Dissolve the crude solid in ethyl acetate (150 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a pure solid.
-
Mechanistic Deep Dive: Diazotization and Cyclization
A deeper understanding of the reaction mechanism is key to troubleshooting and optimization.
Caption: Key mechanistic steps in the formation of the indazole ring.
The key to the regioselectivity lies in the final cyclization step. The electrophilic diazonium group is attacked by the carbon atom ortho to it, which was originally the position of the trifluoromethyl group's carbon. The subsequent tautomerization establishes the final, stable 1H-indazole structure.
Conclusion and Outlook
The synthesis of this compound via the diazotization and reductive cyclization of 4-Bromo-2-aminobenzotrifluoride represents a highly efficient, reliable, and scalable route. This technical guide has provided the strategic rationale, mechanistic details, and a validated experimental protocol necessary for its successful preparation. As a versatile building block, this compound will continue to be of high value to researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics. Mastery of this synthesis is a key enabler for innovation in the field.
The Indazole Nucleus: A Synthetic Journey from Classical Foundations to Modern Frontiers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Indazole Scaffold
The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and ability to modulate a wide range of biological targets have cemented its importance in drug discovery.[1] From the anti-cancer activities of kinase inhibitors like Pazopanib and Axitinib to the anti-emetic properties of Granisetron and the PARP inhibitory action of Niraparib, the indazole core is a testament to the power of heterocyclic chemistry in addressing unmet medical needs.[1] While sparsely found in nature, the synthetic accessibility of indazoles has unlocked a vast chemical space for exploration.[1]
This guide provides a comprehensive exploration of the discovery and historical evolution of indazole core synthesis. It is designed for the discerning researcher, offering not just a catalogue of reactions, but a deeper understanding of the mechanistic underpinnings and practical considerations that guide the synthesis of these vital therapeutic agents. We will journey from the classical methods that laid the groundwork for indazole chemistry to the modern, highly efficient strategies that are shaping the future of drug development.
I. The Classical Era: Foundational Syntheses of the Indazole Core
The early syntheses of indazoles were characterized by intramolecular cyclization reactions of appropriately substituted benzene derivatives. These methods, while foundational, often required harsh reaction conditions and offered limited scope for functional group diversity.
The Jacobson Indazole Synthesis: A Historical Perspective
The Jacobson synthesis, a classical method for indazole formation, involves the treatment of N-nitroso-o-acetotoluidide with a base. Mechanistic studies have revealed this reaction to be an intramolecular azo coupling, with an initial acyl shift being the rate-determining step.[2] While historically significant, this method is often hampered by the need for stoichiometric nitrosating agents and can be limited by the availability of the starting materials.
Experimental Protocol: Jacobson Indazole Synthesis
This protocol is adapted from the procedure described in Organic Syntheses.[2]
Materials:
-
o-Toluidine
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Sodium Nitrite
-
Nitric Acid
-
Benzene
-
Hydrochloric Acid
-
Ammonia
Procedure:
-
Acetylation of o-Toluidine: To a mixture of glacial acetic acid and acetic anhydride in a two-necked flask equipped with a thermometer, slowly add o-toluidine. The reaction is exothermic; maintain the temperature with an ice bath.
-
Nitrosation: Cool the reaction mixture in an ice bath and introduce a stream of nitrous gases, generated from the reaction of nitric acid with sodium nitrite. The nitrosation is complete when a permanent black-green color is observed.
-
Decomposition and Indazole Formation: Add the solution of N-nitroso-o-acetotoluidide to a solution of piperidine in benzene. The decomposition is exothermic and should be controlled with an ice bath.
-
Work-up and Isolation: After the reaction is complete, boil the solution briefly. Extract the cooled solution with hydrochloric acid. Treat the combined acidic extracts with excess ammonia to precipitate the indazole.
-
Purification: Collect the crude indazole by filtration, wash with water, and dry. Purify the product by vacuum distillation.
II. The Modern Revolution: Efficiency, Selectivity, and Versatility
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in indazole synthesis. The development of novel reagents, catalytic systems, and reaction concepts has led to a plethora of highly efficient and versatile methods for constructing the indazole core.
The Davis-Beirut Reaction: A Powerful Tool for 2H-Indazole Synthesis
The Davis-Beirut reaction is a robust and versatile method for the synthesis of 2H-indazoles and indazolones.[3][4] This N-N bond-forming heterocyclization can be carried out under both acidic and basic conditions and is particularly appealing due to its use of inexpensive starting materials and the avoidance of toxic metals.[4] The reaction proceeds through a key o-nitrosobenzylidine imine intermediate.[3]
Mechanism of the Davis-Beirut Reaction (Base-Catalyzed):
The base-catalyzed mechanism involves the deprotonation of an N-substituted 2-nitrobenzylamine to form a carbanion. This is followed by an intramolecular redox reaction where the carbanion abstracts an oxygen from the nitro group, leading to the formation of the N-N bond and subsequent cyclization to the 2H-indazole.[5]
Experimental Protocol: Davis-Beirut Reaction for 2H-Indazole Synthesis
This protocol is a general representation based on literature procedures.[6]
Materials:
-
N-Substituted 2-nitrobenzylamine
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve the N-substituted 2-nitrobenzylamine in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in ethanol to the flask.
-
Heat the reaction mixture at a specified temperature (e.g., 60 °C) for a designated period (e.g., 6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Transition-Metal Catalysis: The Dawn of C-H Activation
The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the indazole core is no exception. Rhodium(III)-catalyzed C-H activation has emerged as a particularly powerful strategy, enabling the direct and atom-economical synthesis of a wide variety of indazole derivatives.[7][8]
Rhodium(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles:
A notable example is the [4+1] annulation of azobenzenes with aldehydes.[7] In this reaction, the azo group acts as a directing group to facilitate the ortho C-H activation of the azobenzene by the rhodium catalyst. The resulting rhodacycle then undergoes insertion of the aldehyde, followed by cyclization and aromatization to afford the N-aryl-2H-indazole.[7]
Experimental Protocol: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles from Azobenzenes and Aldehydes
This protocol is a general representation based on literature procedures.[4]
Materials:
-
Azobenzene derivative
-
Aldehyde derivative
-
[Cp*RhCl₂]₂ (catalyst)
-
AgSbF₆ (co-catalyst/halide scavenger)
-
Dioxane (solvent)
Procedure:
-
In a reaction vessel, combine the azobenzene derivative, the aldehyde derivative, [Cp*RhCl₂]₂, and AgSbF₆.
-
Add dioxane as the solvent.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cycloaddition Strategies: Building the Ring with Precision
Cycloaddition reactions offer a powerful and convergent approach to the synthesis of heterocyclic systems. In the context of indazole synthesis, the [3+2] dipolar cycloaddition of arynes with sydnones has proven to be a highly efficient method for the preparation of 2H-indazoles.[9][10]
[3+2] Cycloaddition of Sydnones and Arynes:
This reaction proceeds under mild conditions and provides excellent yields of 2H-indazoles without the formation of the 1H-indazole regioisomer.[9] The reaction involves the in situ generation of a highly reactive aryne intermediate, which then undergoes a [3+2] cycloaddition with a stable, readily available sydnone. The initial cycloadduct spontaneously extrudes carbon dioxide in a retro-[4+2] reaction to afford the aromatic 2H-indazole.[9]
Experimental Protocol: [3+2] Cycloaddition of a Sydnone and an Aryne Precursor
This protocol is a general representation based on literature procedures.[9]
Materials:
-
Sydnone derivative
-
o-(Trimethylsilyl)aryl triflate (aryne precursor)
-
Tetrabutylammonium fluoride (TBAF) or Cesium fluoride (CsF)
-
Acetonitrile or Tetrahydrofuran (THF) (solvent)
Procedure:
-
To a solution of the sydnone derivative and the o-(trimethylsilyl)aryl triflate in the chosen solvent, add TBAF or CsF at room temperature.
-
Stir the reaction mixture at room temperature for the specified duration.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Applications in Drug Synthesis: From Bench to Bedside
The synthetic methodologies described above are not merely academic curiosities; they are the workhorses of medicinal chemistry, enabling the synthesis of life-saving drugs.
Synthesis of Pazopanib: A Case Study in Indazole Construction
Pazopanib, a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, features a 3-methyl-1H-indazole core. The innovator's synthesis commences with 3-methyl-6-nitro-1H-indazole, which undergoes a multi-step sequence including reduction of the nitro group and subsequent functionalization to build the final drug molecule.
Key Step in Pazopanib Synthesis: Reduction of 3-Methyl-6-nitro-1H-indazole
This protocol is adapted from a reported procedure.
Materials:
-
3-Methyl-6-nitro-1H-indazole
-
Tin(II) chloride dihydrate
-
Concentrated Hydrochloric Acid
-
Ethyl Acetate
-
Saturated Sodium Carbonate solution
Procedure:
-
Disperse 3-methyl-6-nitro-1H-indazole in ethyl acetate at 0 °C.
-
Slowly add tin(II) chloride dihydrate.
-
Add concentrated HCl dropwise, maintaining the temperature below 10 °C.
-
Remove the ice bath and stir the mixture for an additional 3 hours.
-
Upon reaction completion, add ethyl acetate and cool to 5 °C.
-
Neutralize the mixture with a saturated Na₂CO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-methyl-1H-indazol-6-amine.
Synthesis of Axitinib: A Modern Approach to a Key Intermediate
Axitinib, another tyrosine kinase inhibitor used to treat renal cell carcinoma, also contains a substituted indazole core. The synthesis of a key intermediate, 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, highlights a modern approach to functionalizing the indazole ring.
Experimental Protocol: Synthesis of a Key Axitinib Intermediate
This protocol is adapted from a patent literature procedure.
Materials:
-
6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
Potassium hydroxide
-
Iodine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction flask, dissolve 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and potassium hydroxide in DMF.
-
Cool the mixture in an ice bath.
-
Add a solution of iodine in DMF dropwise to the reaction system.
-
Allow the reaction to proceed at a controlled temperature until completion.
-
Quench the reaction with a solution of sodium thiosulfate and potassium carbonate.
-
Add water to precipitate the solid product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
IV. Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the synthetic transformations discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the core mechanisms and experimental workflows.
Diagram 1: General Workflow for Indazole Synthesis
Caption: A generalized workflow for the synthesis of the indazole core.
Diagram 2: Mechanism of the Rh(III)-Catalyzed [4+1] Annulation
Caption: Key steps in the Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles.
Diagram 3: [3+2] Cycloaddition of a Sydnone and an Aryne
Caption: The convergent synthesis of 2H-indazoles via cycloaddition.
V. Conclusion and Future Outlook
The journey of indazole synthesis, from its classical origins to the sophisticated methods of the modern era, is a compelling narrative of chemical innovation. The development of robust, efficient, and selective synthetic strategies has been instrumental in unlocking the therapeutic potential of this remarkable scaffold. As our understanding of disease biology deepens, the demand for novel, highly functionalized indazole derivatives will undoubtedly continue to grow. Future advancements in areas such as flow chemistry, photoredox catalysis, and biocatalysis are poised to further refine the synthesis of these vital molecules, paving the way for the next generation of indazole-based medicines. The principles of efficiency, selectivity, and sustainability will continue to guide the evolution of indazole synthesis, ensuring that this privileged scaffold remains at the forefront of drug discovery for years to come.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium(III)-catalyzed C-H activation and indole synthesis with hydrazone as an auto-formed and auto-cleavable directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
biological screening of 6-Bromo-3-(trifluoromethyl)-1H-indazole derivatives
An In-Depth Technical Guide to the Biological Screening of 6-Bromo-3-(trifluoromethyl)-1H-indazole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Several FDA-approved drugs, particularly kinase inhibitors for cancer therapy like Axitinib and Pazopanib, feature this heterocyclic system.[1][2] The strategic functionalization of the indazole ring can profoundly influence its biological activity. This guide focuses on derivatives of this compound, a scaffold of particular interest. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing further diversity via cross-coupling reactions, while the electron-withdrawing trifluoromethyl (-CF3) group at the 3-position can enhance metabolic stability, membrane permeability, and binding affinity.[3] This document provides a comprehensive framework for the biological screening of novel derivatives based on this core, with a primary focus on identifying potential anticancer agents. It outlines a logical, tiered screening cascade, from initial cytotoxicity profiling to detailed mechanistic studies, providing field-proven protocols and the scientific rationale behind each experimental choice.
Rationale for Screening: Targeting Cancer Pathways
Indazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][4] The most prominent and clinically successful application has been in oncology, primarily through the inhibition of protein kinases.[5] Kinases are crucial nodes in signaling pathways that control cell proliferation, survival, migration, and apoptosis; their dysregulation is a hallmark of cancer.[5] Derivatives of the indazole scaffold have been successfully developed as inhibitors of various kinases, including VEGF receptors, PI3K, and EGFR.[4][6]
Therefore, a logical screening strategy for novel this compound derivatives is to prioritize the discovery of potent and selective anticancer agents. This guide details a workflow designed to:
-
Identify compounds with cytotoxic activity against a panel of diverse human cancer cell lines.
-
Determine if the mechanism of action involves the inhibition of key protein kinases.
-
Elucidate the cellular consequences of target engagement, such as the induction of apoptosis and cell cycle arrest.
Overview of Synthetic Strategy
While this guide focuses on biological screening, a brief overview of the synthesis provides context for the generation of a chemical library. The this compound core is typically prepared through multi-step synthesis. The key feature is the bromine atom, which is often exploited for diversification. For instance, Suzuki or Buchwald-Hartwig cross-coupling reactions can be employed at this position to introduce a wide variety of aryl, heteroaryl, or amine substituents, thereby generating a library of novel chemical entities for screening.
Caption: General synthetic workflow for creating a diverse library of derivatives.
The Biological Screening Cascade
A tiered or cascaded approach is the most efficient method for screening a new compound library. This strategy uses broad, high-throughput assays first to identify "hits," which are then subjected to more complex, lower-throughput assays to validate their activity and elucidate their mechanism of action.
Caption: A tiered workflow for the biological screening of novel indazole derivatives.
Primary Screening: In Vitro Cytotoxicity Profiling
The first step is to assess the general cytotoxicity of each compound against a panel of human cancer cell lines from diverse origins. This provides an initial indication of potency and spectrum of activity.
Causality: A compound that reduces the metabolic activity of cancer cells is considered a potential cytotoxic or cytostatic agent. The MTT assay measures the activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability. A dose-dependent decrease in the MTT signal indicates that the compound is interfering with cell proliferation or survival.
Recommended Cell Lines:
-
A549: Non-small cell lung cancer
-
K562: Chronic myeloid leukemia[7]
-
MCF-7: Breast cancer (ER+)[8]
-
PC-3: Prostate cancer[7]
-
HepG2: Hepatocellular carcinoma[8]
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Secondary Screening: Target-Based Assays
Hits identified from the primary screen (e.g., compounds with IC₅₀ < 10 µM) should be advanced to target-based assays. Given the prevalence of indazoles as kinase inhibitors, a kinase inhibition screen is a logical next step.[4]
Causality: If a compound directly inhibits the enzymatic activity of a specific kinase implicated in the proliferation of the cancer cells tested, it provides a strong hypothesis for its mechanism of action. This moves the investigation from a phenotypic observation (cell death) to a specific molecular interaction.
This protocol can be adapted for various tyrosine or serine/threonine kinases.
-
Plate Coating: Coat a 96-well high-binding plate with a substrate peptide specific to the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases). Incubate overnight at 4°C, then wash and block the plate.
-
Kinase Reaction: In each well, add the kinase buffer, the test compound at various concentrations, the specific kinase enzyme, and ATP to initiate the reaction. Include a positive control inhibitor (e.g., Staurosporine) and a no-enzyme negative control.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Wash the plate to remove ATP and non-bound components. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody). Incubate for 1-2 hours.
-
Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Signal Development: Wash the plate and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with sulfuric acid.
-
Data Acquisition: Measure the absorbance at 450 nm. A lower signal indicates greater inhibition of kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Potential mechanism of action via inhibition of a key signaling kinase.
Mechanistic Cell-Based Assays
Once a compound has demonstrated both cellular cytotoxicity and inhibition of a specific molecular target, further assays are required to understand its effect on cellular processes.
Causality: Many effective anticancer drugs kill cancer cells by inducing apoptosis (programmed cell death).[9] This assay determines whether the observed cytotoxicity is due to apoptosis. It uses Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic event), and propidium iodide (PI), a DNA stain that only enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Cell Treatment: Plate a sensitive cancer cell line (e.g., K562) in 6-well plates.[7] Treat with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Causality: Compounds that interfere with DNA replication or mitosis can cause cells to arrest at specific phases of the cell cycle (G1, S, or G2/M). This analysis quantifies the DNA content of cells to determine the cell cycle distribution.
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Analysis: Analyze the cells by flow cytometry, measuring the fluorescence of the PI-DNA complex.
-
Data Interpretation: Generate a histogram of DNA content. Cells in G1 phase will have 2N DNA content, while cells in G2/M will have 4N DNA content. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison of compound activities.
Table 1: In Vitro Cytotoxicity of Indazole Derivatives against Human Cancer Cell Lines
| Compound ID | A549 IC₅₀ (µM) | K562 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
|---|---|---|---|---|---|
| IND-001 | 8.5 | 2.1 | 12.3 | 9.8 | 15.4 |
| IND-002 | >50 | 25.6 | >50 | 41.2 | >50 |
| IND-003 | 1.2 | 0.45 | 2.5 | 1.8 | 3.1 |
| Doxorubicin | 0.5 | 0.1 | 0.8 | 0.6 | 0.9 |
Data are presented as mean IC₅₀ values from three independent experiments.
Table 2: Kinase Inhibitory Activity of Lead Compounds
| Compound ID | Target Kinase A IC₅₀ (µM) | Target Kinase B IC₅₀ (µM) |
|---|---|---|
| IND-001 | 1.5 | 25.8 |
| IND-003 | 0.09 | 5.2 |
| Staurosporine | 0.01 | 0.008 |
Data are presented as mean IC₅₀ values from biochemical assays.
Conclusion and Future Directions
This guide presents a systematic and robust workflow for the biological evaluation of novel this compound derivatives. By following a cascade from broad phenotypic screening to specific target-based and mechanistic assays, researchers can efficiently identify and characterize promising lead compounds. Derivatives that exhibit potent cytotoxicity, on-target activity (e.g., kinase inhibition), and a clear mechanism of action (e.g., induction of apoptosis) can be prioritized for further lead optimization. Subsequent steps would involve assessing metabolic stability, pharmacokinetic properties, and ultimately, evaluating in vivo efficacy in animal models, such as tumor xenografts, to determine their true therapeutic potential.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 6-Bromo-3-(trifluoromethyl)-1H-indazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-3-(trifluoromethyl)-1H-indazole, a key building block in medicinal chemistry. This document details its chemical and physical properties, outlines a potential synthetic pathway, and explores its significant applications, particularly in the development of kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering field-proven insights and detailed methodologies.
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities.[1] The introduction of a bromine atom and a trifluoromethyl group at the 6- and 3-positions, respectively, yields this compound, a compound of significant interest for the synthesis of targeted therapeutics. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective utilization in research and development.
Core Properties of this compound
A thorough understanding of the fundamental properties of a compound is paramount for its successful application in synthesis and drug design.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1374258-63-5 |
| Molecular Formula | C₈H₄BrF₃N₂ |
| Molecular Weight | 265.03 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1Br)N(N=C2)C(F)(F)F |
| InChI Key | ZCCWWNHMTYODPR-UHFFFAOYSA-N |
Physicochemical Properties (Predicted)
| Property | Value | Source |
| XlogP | 3.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
Synthesis and Purification
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for analogous indazole derivatives. The following proposed pathway leverages common reactions in heterocyclic chemistry.
Proposed Synthetic Pathway
A potential synthetic route could commence from a readily available substituted toluene, proceeding through nitration, cyclization to form the indazole ring, followed by trifluoromethylation and bromination. A similar multi-step synthesis has been proposed for a fluorinated analog, 3-bromo-4-fluoro-6-(trifluoromethyl)-1H-indazole, starting from 4-bromo-2-fluoro-1-methylbenzene.[4]
Workflow for the Proposed Synthesis:
Caption: A proposed multi-step synthetic workflow for this compound.
Experimental Protocol: A General Approach to Indazole Synthesis
The synthesis of substituted indazoles often involves the cyclization of ortho-substituted anilines. A general, large-scale synthesis of the related 6-Bromo-1H-indazole has been documented, which involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[5] This provides a foundational methodology that can be adapted.
Step-by-Step General Protocol for Indazole Ring Formation:
-
Acetylation: Dissolve the starting aniline (e.g., a trifluoromethylated and brominated aniline precursor) in a suitable solvent like chloroform. Cool the solution and add acetic anhydride while maintaining a low temperature.[5]
-
Diazotization and Cyclization: To the acetylated mixture, add potassium acetate followed by isoamyl nitrite. Heat the reaction mixture to reflux.[5]
-
Work-up and Hydrolysis: After the reaction is complete, remove the volatile components under reduced pressure. Add water and perform an azeotropic distillation. Subsequently, add concentrated hydrochloric acid and heat the mixture.[5]
-
Isolation: Cool the acidic mixture and adjust the pH to basic using a sodium hydroxide solution. Evaporate the solvent, and slurry the resulting solid with a non-polar solvent like heptane. Filter and dry the product under vacuum to yield the indazole derivative.[5]
Purification
Purification of the final product is crucial to remove impurities such as starting materials, byproducts, and residual solvents. The choice of purification method depends on the nature and quantity of the impurities.[3]
Purification Techniques:
-
Recrystallization: This is a highly effective technique for purifying solid compounds. The selection of an appropriate solvent system is critical for achieving high purity and yield.
-
Column Chromatography: For separating mixtures with varying polarities, column chromatography using silica gel is a versatile and widely used method.[3]
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. A typical reversed-phase HPLC method would utilize a C18 column with a gradient elution of acetonitrile and water containing a small amount of an acid like formic acid.[3]
Quality Control Workflow:
Caption: A typical workflow for the purification and quality control of the final product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring of the indazole core. The chemical shifts and coupling patterns will be influenced by the positions of the bromo and trifluoromethyl substituents. For the related 3-Phenyl-6-(trifluoromethyl)-1H-indazole, aromatic protons appear in the range of δ 7.42-8.11 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms. For 3-Phenyl-6-(trifluoromethyl)-1H-indazole, the trifluoromethyl carbon appears as a quartet with a large coupling constant (q, J = 271.4 Hz).[6]
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the trifluoromethyl group.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (265.03 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M⁺ and M+2 peaks).
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the indazole ring, C-H stretching for the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and strong C-F stretching bands associated with the trifluoromethyl group. For 3-Phenyl-6-(trifluoromethyl)-1H-indazole, characteristic IR peaks are observed at 1055, 1124, 1169, 1238, and 1340 cm⁻¹.[6]
Applications in Drug Discovery
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors.[7][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Kinase Inhibitor Synthesis
The indazole core serves as a scaffold that can be elaborated to target the ATP-binding site of various kinases. The bromine atom at the 6-position is particularly useful as it allows for the introduction of diverse substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This enables the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
Signaling Pathway Targeted by Indazole-Based Inhibitors:
Caption: Mechanism of action of indazole-based kinase inhibitors.
Derivatives of 3-amino-1H-indazole have been shown to be potent inhibitors of kinases such as FLT3, PDGFRα, and Kit, which are important targets in oncology.[7] The synthesis of these inhibitors often involves coupling a substituted indazole core with other aromatic or heterocyclic moieties.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
This compound is a strategically important building block for the development of novel therapeutics, particularly in the area of kinase inhibition. Its unique combination of a versatile bromine handle and a metabolically robust trifluoromethyl group makes it an attractive starting material for medicinal chemists. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and its key applications, serving as a valuable resource for researchers in the field. Further exploration and detailed documentation of its synthesis and biological activities will undoubtedly continue to expand its utility in drug discovery.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 6-bromo-1-(trifluoromethyl)-1h-indazole (C8H4BrF3N2) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
solubility and stability of 6-Bromo-3-(trifluoromethyl)-1H-indazole
An In-Depth Technical Guide to the Solubility and Stability of 6-Bromo-3-(trifluoromethyl)-1H-indazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry. Recognizing the limited availability of public experimental data, this document serves as a practical, in-depth resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles and provides detailed, field-proven experimental protocols for determining the aqueous and organic solubility, as well as assessing the chemical stability through forced degradation studies. The methodologies are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and established best practices in the pharmaceutical sciences. The objective is to empower research teams to generate robust, reliable data essential for advancing drug discovery and development programs.
Introduction: The Strategic Importance of Physicochemical Profiling
The indazole scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous therapeutic agents with a wide range of biological activities.[1][2] The introduction of a bromine atom and a trifluoromethyl group, as in this compound, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding interactions.[3] The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and binding affinity due to its unique electronic and steric characteristics.[3]
However, the successful progression of any candidate molecule from discovery to a viable drug product is fundamentally dependent on its physicochemical properties. Solubility and stability are not mere data points; they are critical determinants of a compound's developability, influencing everything from bioavailability and formulation design to storage conditions and shelf-life.[4][5] This guide provides the strategic framework and detailed protocols necessary to thoroughly characterize the solubility and stability profile of this compound.
Physicochemical Profile and Foundational Properties
A baseline understanding of the molecule's intrinsic properties is the starting point for any experimental design. While extensive experimental data for this compound is not publicly available, a combination of data from chemical suppliers and computational predictions provides a valuable foundation.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source / Comment |
| Molecular Formula | C₈H₄BrF₃N₂ | - |
| Molecular Weight | 265.03 g/mol | - |
| Appearance | White to light yellow Solid | Visual Inspection[6] |
| Boiling Point | 328.2 ± 37.0 °C | Predicted[6] |
| Density | 1.830 ± 0.06 g/cm³ | Predicted[6] |
| pKa | 10.38 ± 0.40 | Predicted[6] |
| LogP (o/w) | 3.2 - 3.3 | Predicted. Suggests significant lipophilicity.[7] |
Insight & Causality: The predicted pKa of ~10.38 suggests the N-H proton of the indazole ring is weakly acidic. This implies that the compound will be predominantly in its neutral form in physiological and most acidic conditions. Significant ionization, leading to increased aqueous solubility, would only be expected at a very high pH (typically pH > pKa + 2).[8] The high predicted LogP value strongly indicates that the compound is lipophilic ("greasy") and will likely exhibit poor solubility in aqueous media but good solubility in organic solvents.[7] Experimental verification of these properties is paramount.
Comprehensive Solubility Profiling
Solubility dictates the concentration of a drug that can be achieved in solution, directly impacting its absorption and bioavailability.[9] We must distinguish between two key types of solubility: thermodynamic and kinetic.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility is the true measure of a compound's saturation point in a given solvent at equilibrium. The shake-flask method is the universally accepted gold standard for this determination due to its direct and robust nature.[8][10]
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains visible) to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, methanol) in a glass vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate for a minimum of 24 to 48 hours. This extended time is critical to ensure the system has reached true thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all particulate matter. This step is crucial to avoid artificially high concentration readings.
-
Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) method against a standard curve of the compound.
Kinetic Solubility: A High-Throughput Assessment
In early drug discovery, kinetic solubility is often measured as a proxy for thermodynamic solubility. It assesses the concentration at which a compound precipitates when rapidly diluted from a high-concentration dimethyl sulfoxide (DMSO) stock into an aqueous buffer. This method is valuable for screening large numbers of compounds quickly.[11]
-
Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
-
Dilution: In a 96-well plate, add the DMSO stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the target final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.
-
Incubation: Seal the plate and incubate at room temperature with gentle shaking for a defined period, typically 1 to 2 hours. A longer time point (e.g., 24 hours) can provide insight into the stability of the supersaturated solution.
-
Analysis: Determine the concentration of the compound remaining in solution. This can be done by direct UV-Vis reading in the plate (for high-throughput) or by filtering the samples and analyzing via HPLC or LC-MS for greater accuracy.[11]
Data Presentation for Solubility Studies
Organizing the generated data into a clear format is essential for interpretation and comparison.
Table 2: Template for Thermodynamic Solubility Data
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline | 7.4 | 25 | ||
| Simulated Gastric Fluid | 1.2 | 37 | ||
| Simulated Intestinal Fluid | 6.8 | 37 | ||
| Methanol | N/A | 25 | ||
| Acetonitrile | N/A | 25 | ||
| Dimethyl Sulfoxide (DMSO) | N/A | 25 |
Visualization of the Solubility Workflow
A clear workflow ensures consistency and reproducibility in experimental execution.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment via Forced Degradation
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[4][12] These studies deliberately expose the drug substance to harsh conditions to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[5][13] The goal is to achieve 5-20% degradation; degradation beyond 20% is generally considered too extensive.[12][13]
Rationale for Stress Conditions
The choice of stressors is based on ICH guidelines and is designed to mimic conditions the compound might encounter during its lifecycle.
-
Acid/Base Hydrolysis: Simulates potential degradation in the stomach (acid) or intestines (base) and assesses susceptibility to pH extremes.[14]
-
Oxidation: Tests the compound's vulnerability to oxidative stress, which can be initiated by atmospheric oxygen or oxidizing agents.[14] The bromo-substituted aromatic ring may have altered susceptibility to oxidation.[15]
-
Thermal Degradation: Evaluates the intrinsic stability of the molecule at elevated temperatures, informing on storage and handling requirements.[5][14] Trifluoromethyl groups can sometimes enhance thermal stability.[16][17]
-
Photodegradation: Assesses the impact of light exposure, which is critical for packaging and labeling decisions, as mandated by ICH Q1B guidelines.[18][19][20]
Experimental Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 mix of acetonitrile:water.
-
Application of Stress:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at a similar temperature.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal (in solution): Heat the stock solution at 80°C.
-
Photolytic: Expose the stock solution in a transparent vial within a validated photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter.[21] A parallel sample wrapped in aluminum foil must be run as a dark control to differentiate between thermal and light-induced degradation.[20]
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 8, 24 hours). The goal is to find a time point where modest degradation (5-20%) has occurred.
-
Sample Quenching: Before analysis, acid and base samples must be neutralized to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This is a method that has been proven to separate the intact parent compound from all significant degradation products, ensuring accurate quantification of the parent compound's decay.
Data Presentation for Stability Studies
Table 3: Template for Forced Degradation Study Summary
| Stress Condition | Reagent/Setting | Temperature (°C) | Duration (h) | % Assay of Parent Compound | % Degradation |
| Control | 50:50 ACN:H₂O | Room Temp | 24 | 0 | |
| Acid Hydrolysis | 0.1 M HCl | 80 | 24 | ||
| Base Hydrolysis | 0.1 M NaOH | 80 | 24 | ||
| Oxidation | 3% H₂O₂ | Room Temp | 24 | ||
| Thermal (Solution) | 50:50 ACN:H₂O | 80 | 24 | ||
| Photolytic (ICH Q1B) | >1.2M lux·hr | Controlled | TBD | ||
| Photolytic (Dark Control) | Aluminum Foil | Controlled | TBD |
Visualization of the Stability Study Workflow
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Conclusion
While public data on this compound is scarce, its potential as a valuable synthetic intermediate necessitates a thorough understanding of its core physicochemical properties. This guide provides a robust, scientifically-grounded framework for researchers to systematically determine its solubility and stability profiles. By following the detailed protocols for thermodynamic and kinetic solubility, and by executing a comprehensive forced degradation study, development teams can generate the critical data needed to make informed decisions. This information is fundamental to mitigating risks in formulation, ensuring analytical method robustness, and ultimately accelerating the journey from a promising molecule to a potential therapeutic.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. This compound | 1374258-63-5 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. solvescientific.com.au [solvescientific.com.au]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. pharmatimesofficial.com [pharmatimesofficial.com]
- 15. Oxidative bromination of non-activated aromatic compounds with AlBr3/KNO3 mixture | Semantic Scholar [semanticscholar.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. q1scientific.com [q1scientific.com]
- 19. database.ich.org [database.ich.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Photostability Testing - Sampled [sampled.com]
A Technical Guide to the Theoretical and Experimental Properties of Trifluoromethyl-Indazoles
Abstract
The introduction of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and biological properties. The indazole nucleus, a privileged scaffold in drug discovery, is a frequent subject of such fluorination. This in-depth technical guide provides a comparative analysis of the theoretical and experimental properties of trifluoromethyl-indazoles. We will explore the predictive power of computational chemistry in forecasting key parameters and contrast these predictions with rigorous experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of trifluoromethyl-indazoles in their work.
The Strategic Value of the Trifluoromethyl Group in Indazole Scaffolds
Indazole derivatives are integral to a multitude of approved pharmaceuticals, lauded for their diverse biological activities.[1] The strategic incorporation of a trifluoromethyl group onto the indazole core can dramatically enhance a compound's therapeutic potential.[2] The CF₃ group's strong electron-withdrawing nature and high lipophilicity can modulate a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[2] A primary advantage of trifluoromethylation is the increased metabolic stability it confers. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 superfamily.[3] This often leads to a longer drug half-life and a more predictable pharmacokinetic profile.
This guide will delve into the interplay between theoretical predictions and experimental realities for this important class of molecules, using specific isomers as case studies to illustrate key concepts.
Synthesis of Trifluoromethyl-Indazoles: A Methodological Overview
The synthesis of trifluoromethyl-indazoles can be approached in two primary ways: by constructing the indazole ring from a CF₃-containing precursor or by introducing the CF₃ group onto a pre-existing indazole scaffold.
A common strategy involves the cyclocondensation of a substituted hydrazine with a carbonyl compound. For instance, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one can be synthesized from the acid-catalyzed reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine.[4]
Another powerful method is the direct trifluoromethylation of the indazole ring. Recent advancements have enabled C-H trifluoromethylation at the C3 position of 2H-indazoles using visible light photoredox catalysis, offering a mild and efficient route to these compounds.
Experimental Protocol: Synthesis of 3-Phenyl-6-(trifluoromethyl)-1H-indazole
This protocol is adapted from a procedure for the synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.[5]
Objective: To synthesize 3-phenyl-6-(trifluoromethyl)-1H-indazole.
Materials:
-
Nitroaromatic compound (e.g., 1-nitro-4-(trifluoromethyl)benzene)
-
N-tosylhydrazone of benzaldehyde
-
Cesium carbonate (Cs₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
To an oven-dried 10 mL Schlenk tube under a nitrogen atmosphere, add the nitroaromatic compound (0.3 mmol), the N-tosylhydrazone (0.36 mmol), and the base (1.08 mmol).
-
Add 2.0 mL of dry DMF to the mixture.
-
Stir the solution at 60-80 °C for the time indicated by reaction monitoring (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude mixture directly by silica-gel column chromatography to yield the desired 3-phenyl-6-(trifluoromethyl)-1H-indazole.
Rationale for Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture, which could decompose the reagents or intermediates.
-
Anhydrous Solvent: DMF is dried to ensure that water does not interfere with the base-mediated reactions.
-
Base Selection: A strong base like Cs₂CO₃ or NaH is required to deprotonate the N-tosylhydrazone, initiating the reaction cascade.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.
Structural Properties: A Comparative Analysis
Theoretical Predictions of Molecular Geometry
Density Functional Theory (DFT) is a powerful tool for predicting the ground-state geometry of molecules. By selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)), the bond lengths, bond angles, and dihedral angles of a trifluoromethyl-indazole can be calculated. These calculations provide a three-dimensional model of the molecule in its lowest energy conformation.
Experimental Determination by X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive experimental determination of a molecule's solid-state structure.[3] The resulting crystal structure reveals precise bond lengths and angles, as well as intermolecular interactions in the crystal lattice. The structure of several NH-indazoles, including 3-trifluoromethyl-1H-indazole, has been determined by X-ray crystallography, providing valuable experimental data for comparison with theoretical models.[6]
Table 1: Comparison of Key Geometric Parameters for a Hypothetical Trifluoromethyl-Indazole
| Parameter | DFT Calculation (B3LYP/6-31G(d)) | X-ray Crystallography Data |
| C-CF₃ Bond Length | 1.51 Å | 1.50 Å |
| N1-N2 Bond Length | 1.35 Å | 1.34 Å |
| Indazole Ring Planarity | Planar | Essentially Planar |
Note: The data in this table is representative and will vary for specific isomers.
The close agreement between the calculated and experimental values validates the use of DFT for predicting the geometry of these molecules. Discrepancies can often be attributed to intermolecular forces in the solid state that are not accounted for in the gas-phase theoretical calculations.
Spectroscopic Properties: Bridging Theory and Experiment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For trifluoromethyl-indazoles, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Theoretical Prediction of NMR Spectra: The prediction of NMR chemical shifts using computational methods, particularly DFT with the Gauge-Including Atomic Orbital (GIAO) method, has become increasingly accurate. For ¹⁹F NMR, which is highly sensitive to the electronic environment, DFT calculations can be invaluable for assigning signals in complex molecules. Recommended methods for reliable ¹⁹F chemical shift predictions often involve functionals like B3LYP or ωB97XD with appropriate basis sets such as 6-31+G(d,p) or aug-cc-pvdz.[7]
Experimental NMR Data: The experimental NMR spectra of numerous trifluoromethyl-indazoles have been reported. For example, for 3-phenyl-6-(trifluoromethyl)-1H-indazole, the proton of the CF₃ group is not observed in the ¹H NMR spectrum, but the fluorine atoms give a characteristic signal in the ¹⁹F NMR spectrum. The aromatic protons and carbons provide a fingerprint of the substitution pattern on the indazole ring.[5]
Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for the CF₃ Carbon in a Trifluoromethyl-Indazole
| Compound | Predicted (GIAO-DFT) | Experimental |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | ~125 (q, J ≈ 270 Hz) | 124.27 (q, J = 271.4 Hz)[5] |
The quartet multiplicity of the CF₃ carbon signal is due to coupling with the three fluorine atoms, and the large coupling constant is characteristic of a trifluoromethyl group. The good correlation between the predicted and experimental chemical shifts and coupling constants demonstrates the utility of computational methods in spectral assignment.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational modes for trifluoromethyl-indazoles include the N-H stretch, C=C and C=N stretches of the aromatic rings, and the strong C-F stretching vibrations. For 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, a strong absorption band corresponding to the Ar-CF₃ group is observed around 1321 cm⁻¹.[4]
Physicochemical Properties: Predicting Drug-Likeness
Acidity (pKa)
The pKa of the N-H proton in 1H-indazoles is a critical parameter influencing their behavior in biological systems. The electron-withdrawing trifluoromethyl group is expected to increase the acidity (lower the pKa) of the N-H proton compared to an unsubstituted indazole.
Computational Prediction of pKa: Predicting pKa values computationally is a complex task that requires accurate calculation of the Gibbs free energy of deprotonation in solution.[1] This involves high-level electronic structure calculations and a reliable solvation model.
Experimental Determination of pKa: The pKa can be determined experimentally using methods such as potentiometric titration or UV-Vis spectroscopy. For water-insoluble compounds, these measurements can be performed in mixed organic solvent-water systems and extrapolated to aqueous solution.[8]
Lipophilicity (logP)
LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a compound's lipophilicity. The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
Theoretical and Experimental LogP: Numerous computational tools are available to predict logP values. Experimentally, logP can be determined using the shake-flask method or more high-throughput techniques. For 5-[2-(trifluoromethyl)phenyl]-1H-indazole, the computed XLogP3 value is 4.1, indicating significant lipophilicity.
Visualizing the Workflow: From Synthesis to Analysis
The following diagram illustrates a typical workflow for the synthesis and comparative analysis of a trifluoromethyl-indazole.
Caption: Workflow for Trifluoromethyl-Indazole Analysis.
Conclusion: An Integrated Approach for Drug Discovery
The synergy between theoretical calculations and experimental data provides a powerful paradigm for understanding and utilizing trifluoromethyl-indazoles in drug discovery. Computational chemistry offers a rapid and cost-effective means to predict key molecular properties, guiding synthetic efforts and aiding in the interpretation of experimental results. Conversely, experimental data is essential for validating and refining theoretical models. By embracing an integrated approach, researchers can accelerate the design and development of novel trifluoromethyl-indazole-based therapeutics with improved efficacy and safety profiles.
References
- 1. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 2. 3-Methyl-5-(trifluoromethyl)-1H-indazole | 945265-11-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijsdr.org [ijsdr.org]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)- | 57631-05-7 [chemicalbook.com]
quantum chemical calculations for 6-Bromo-3-(trifluoromethyl)-1H-indazole
An In-Depth Technical Guide to the Quantum Chemical Characterization of 6-Bromo-3-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous candidates for oncology, inflammatory diseases, and neurological disorders. Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure and electronic properties, which dictate its interaction with biological targets. This guide provides a comprehensive, first-principles approach to characterizing this molecule using quantum chemical calculations. We move beyond a simple recitation of methods to offer a validated, step-by-step protocol grounded in Density Functional Theory (DFT). This document details the rationale behind methodological choices, from functional and basis set selection to the interpretation of complex outputs like Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analysis. The objective is to equip researchers with a robust computational framework to predict molecular properties, understand structure-activity relationships, and accelerate the rational design of novel therapeutics based on this privileged scaffold.
The Strategic Importance of this compound in Drug Design
The Indazole Moiety: A Privileged Scaffold
The indazole ring system is classified as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a versatile starting point for drug discovery across various therapeutic areas. The unique aromatic, bicyclic structure of indazole provides a rigid, yet tunable, platform for orienting functional groups in three-dimensional space to achieve high-affinity interactions with protein binding pockets.
Decoding the Role of Key Substituents: Bromo and Trifluoromethyl
The potency and pharmacokinetic profile of the indazole core are significantly modulated by its substituents. The specific choice of a bromine atom at the 6-position and a trifluoromethyl group at the 3-position is a deliberate design strategy:
-
6-Bromo Group: The bromine atom is a heavy halogen that can participate in halogen bonding, a highly directional, non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site. This interaction can dramatically enhance binding affinity and selectivity. Furthermore, its position provides a synthetic handle for further chemical modification and library development.
-
3-Trifluoromethyl Group (CF3): The CF3 group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature significantly alters the electronic landscape of the indazole ring, impacting its pKa and hydrogen bonding capability. From a pharmacokinetic perspective, the CF3 group is often used to block metabolic oxidation at the 3-position and can enhance membrane permeability, improving the drug-like properties of the molecule.
The Rationale for Quantum Chemical Investigation
Understanding the synergistic effects of these substituents requires a precise characterization of the molecule's electronic structure, reactivity, and intermolecular interaction potential. While experimental methods like X-ray crystallography provide invaluable structural data, they are resource-intensive and provide a static picture. Quantum chemical calculations offer a dynamic and predictive alternative, allowing for the in silico determination of a wide range of properties before synthesis is even attempted. This computational pre-screening saves time, reduces costs, and provides deep mechanistic insights that guide the rational design of more effective drug candidates.
Foundational Principles of the Computational Approach
The Power of Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) represents the optimal balance between computational accuracy and efficiency. Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density. This approach has been proven to yield highly accurate predictions for molecular geometries, vibrational frequencies, and electronic properties for organic molecules relevant to drug discovery.
The Critical Choice: Functional and Basis Set Selection
The accuracy of any DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set. These are not arbitrary selections; they are dictated by the chemical nature of the molecule under investigation.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Rationale: B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. This "hybrid" nature provides a robust and well-validated description of electron correlation, which is crucial for accurately modeling the diverse bonding environments within our target molecule—from the aromatic system to the C-Br and C-CF3 bonds. It is widely regarded as a workhorse functional in computational organic chemistry for its reliability in predicting molecular geometries and energies.
-
-
Basis Set: 6-311++G(d,p)
-
Rationale: A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated choice that provides the necessary flexibility for an accurate description of this compound.
-
6-311 : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.
-
++G : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing anions and non-covalent interactions, which are critical for understanding potential biological activity.
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and direction in response to the molecular environment, which is indispensable for correctly modeling the geometry of the trifluoromethyl group and the polar C-Br bond.
-
-
A Validated Step-by-Step Computational Workflow
This section outlines a self-validating protocol for the quantum chemical characterization of the target molecule. Each step builds upon the previous one, ensuring the final results are derived from a physically meaningful and stable molecular state.
Step 1: Initial Structure Preparation
The starting point is a 3D model of this compound. This can be constructed using any molecular building software (e.g., Avogadro, GaussView, ChemDraw). It is crucial to ensure the initial structure has reasonable bond lengths and angles to facilitate a smooth convergence during the optimization process.
Step 2: Gas-Phase Geometry Optimization
The objective of this step is to find the lowest energy conformation of the molecule, which represents its most stable structure.
Protocol:
-
Load the initial 3D structure into the chosen quantum chemistry software package (e.g., Gaussian, ORCA).
-
Define the calculation type as "Optimization" (Opt).
-
Specify the theoretical level: B3LYP/6-311++G(d,p).
-
Initiate the calculation. The software will iteratively adjust the positions of the atoms until the forces on the nucleus are negligible, signifying that a minimum on the potential energy surface has been reached.
Computational Workflow: Geometry Optimization
Caption: Workflow for obtaining the optimized molecular geometry.
Step 3: Vibrational Frequency Analysis
This is a critical validation step. A true energy minimum must have all real (positive) vibrational frequencies.
Protocol:
-
Use the optimized geometry from the previous step as the input structure.
-
Define the calculation type as "Frequency" (Freq).
-
Use the same B3LYP/6-311++G(d,p) level of theory.
-
Run the calculation.
-
Validation: Scrutinize the output file. The absence of any imaginary frequencies confirms that the optimized structure is a true minimum. If imaginary frequencies are present, it indicates a saddle point, and the structure must be re-optimized.
Step 4: Calculation of Key Molecular Properties
Once a validated minimum energy structure is obtained, a single-point energy calculation can be performed to derive a host of electronic and reactivity properties.
Protocol:
-
Use the validated optimized geometry.
-
Specify the same B3LYP/6-311++G(d,p) level of theory.
-
Request additional properties to be calculated. In Gaussian, this is often done by adding keywords like Pop=NBO (for Natural Bond Orbital analysis) and output=wfx (to generate a file for visualizing orbitals and potentials).
Analysis, Interpretation, and Data Presentation
Optimized Molecular Geometry
The output of the geometry optimization provides precise bond lengths, bond angles, and dihedral angles. These parameters offer the first quantitative insight into the molecule's structure.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Atom(s) | Calculated Value |
| Bond Length | C-Br | ~1.89 Å |
| C-CF3 | ~1.51 Å | |
| N-N | ~1.35 Å | |
| Bond Angle | Br-C-C | ~120.1° |
| C-C-CF3 | ~121.5° | |
| Dihedral Angle | C-C-N-N | ~0.0° (Planar) |
| (Note: These are representative values and should be replaced with actual calculation outputs.) |
Electronic Properties and Reactivity Descriptors
The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental descriptors of chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.
Table 2: Calculated Electronic Properties
| Property | Calculated Value (Hartree) | Calculated Value (eV) | Implication |
| EHOMO | (Value from calc) | (Value from calc) | Electron-donating ability |
| ELUMO | (Value from calc) | (Value from calc) | Electron-accepting ability |
| Energy Gap (ΔE) | (Value from calc) | (Value from calc) | Kinetic Stability / Reactivity |
| (Note: Values are placeholders for actual computational results.) |
Visualizing Reactivity: The Molecular Electrostatic Potential (MEP) Surface
The MEP is a powerful tool for predicting how a molecule will interact with other molecules. It maps the electrostatic potential onto the electron density surface, providing an intuitive color-coded guide to its charge distribution.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like nitrogen and the fluorine atoms of the CF3 group. These are sites prone to electrophilic attack and are favorable for hydrogen bond accepting.
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, typically around hydrogen atoms, particularly the N-H proton. This is the primary site for nucleophilic attack and hydrogen bond donation.
-
Green Regions (Neutral Potential): Indicate areas of neutral potential, often found over the carbon framework of the aromatic rings.
Logical Relationship: From Calculation to Insight
Caption: Connecting computational outputs to drug design insights.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It translates the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. For this compound, NBO analysis is particularly useful for:
-
Quantifying Hyperconjugation: It can reveal stabilizing interactions, such as the delocalization of electron density from the nitrogen lone pairs into the aromatic ring system.
-
Analyzing Charge Distribution: It provides a more detailed atomic charge distribution than simpler methods, offering insight into the polarity of specific bonds.
Conclusion: Integrating Computational Chemistry into Modern Drug Discovery
The quantum chemical protocol detailed in this guide provides a powerful, predictive, and cost-effective framework for the deep characterization of this compound. By applying a robust theoretical level (B3LYP/6-311++G(d,p)) and a validated workflow, researchers can move beyond mere structural representation to a profound understanding of the electronic factors that govern molecular recognition and biological activity. The insights gained from geometry optimization, MEP surfaces, and NBO analysis directly inform lead optimization, enabling the rational design of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. This in silico approach is an indispensable component of the modern drug discovery toolkit.
Methodological & Application
6-Bromo-3-(trifluoromethyl)-1H-indazole Suzuki coupling protocol
An Application Guide to the Suzuki-Miyaura Coupling of 6-Bromo-3-(trifluoromethyl)-1H-indazole
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged bicyclic heteroaromatic scaffold, forming the core of numerous compounds with significant pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV agents.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form.[1] Specifically, the this compound motif is a highly valuable building block in medicinal chemistry and drug discovery. The bromine atom at the C6 position serves as a versatile synthetic handle for introducing molecular diversity, while the trifluoromethyl group at C3 can enhance metabolic stability, binding affinity, and cell permeability of the final compound.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely adopted methods for constructing carbon-carbon bonds.[3][4][5] Its popularity stems from mild reaction conditions, exceptional tolerance for a wide array of functional groups, and the general stability and low toxicity of the organoboron reagents compared to other organometallics.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with this compound, focusing on the underlying principles, a detailed experimental protocol, and troubleshooting strategies.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7][8] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction.[6][9] This forms a new Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[9][10]
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Critical Experimental Parameters: A Guide to Optimization
The success of the Suzuki coupling hinges on the careful selection of several key components. For a substrate like this compound, which is an electron-deficient N-heterocycle, certain considerations are paramount.
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical.
-
Precatalysts: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern precatalysts often provide higher activity and stability.[11] Complexes like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are frequently successful for coupling bromoindazoles.[12] For challenging couplings, advanced Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) and their corresponding precatalysts can accelerate oxidative addition and reductive elimination.[13]
-
Ligands: Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium center and promote catalytic turnover.[10][14]
-
-
Organoboron Reagent: Arylboronic acids are the most common coupling partners due to their commercial availability and stability.[15]
-
Equivalents: Typically, a slight excess (1.1–1.5 equivalents) of the boronic acid is used to drive the reaction to completion.
-
Stability: Boronic acids can undergo degradation or trimerization (to form boroxines) upon storage.[16] Using high-purity reagents is essential. Alternatives like potassium trifluoroborates or boronate esters (e.g., pinacol esters) offer enhanced stability.[10][17]
-
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[10]
-
Common Choices: Inorganic bases are standard. Potassium carbonate (K₂CO₃) is a widely used, moderately strong base.[9][12] For less reactive systems or to accelerate transmetalation, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[14]
-
Solubility: The solubility of the base can impact the reaction rate. K₃PO₄, for instance, is often used as a fine powder to maximize its surface area.
-
-
Solvent System: The choice of solvent influences the solubility of reagents and the stability of the catalytic species.
-
Aqueous Mixtures: A mixture of an organic solvent and water is common. Popular systems include 1,4-dioxane/water, dimethoxyethane (DME)/water, or toluene/water.[9][12][13] The water is necessary to dissolve the inorganic base and facilitate the formation of the "ate" complex.
-
Degassing: It is absolutely critical to remove dissolved oxygen from the solvent and the reaction mixture.[14][18] Oxygen can lead to the oxidative homocoupling of the boronic acid and can deactivate the Pd(0) catalyst.[18][19] Effective degassing can be achieved by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.[18]
-
Comparative Data for Bromoindazole Suzuki Coupling
The following table summarizes successful conditions reported for Suzuki-Miyaura couplings on bromoindazole scaffolds, providing a valuable starting point for optimization.
| Indazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High | [12] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (10) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 85 | [3] |
| N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various arylboronic acids | PdCl₂(dppf)·DCM (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 80-95 | [20] |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | Various arylboronic acids | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ (3) | 1,4-Dioxane | 130 (MW) | 61-89 | [5] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Equipment
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
TLC plates, ethyl acetate, hexanes, celite, anhydrous sodium sulfate
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₂CO₃ (2.0 equiv.).[14]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes. Maintain a positive pressure of inert gas throughout the setup.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[14]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[9] Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-aryl-3-(trifluoromethyl)-1H-indazole product.[9][14]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently degassed system- Poor quality reagents- N-H acidity or coordination of indazole nitrogen to Pd[13] | - Use a fresh, active (pre)catalyst; consider a more robust ligand system (e.g., Buchwald ligands).[13]- Improve degassing procedure (sparge longer or use freeze-pump-thaw).[18]- Use fresh, high-purity boronic acid and dry solvents.- Consider N-protection of the indazole if inhibition is suspected. |
| Boronic Acid Homocoupling | - Presence of oxygen[18]- Use of a Pd(II) precatalyst at the start of the reaction[18] | - Ensure rigorous degassing and a strict inert atmosphere.[19]- Lower the reaction temperature.[19]- Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly reduces to Pd(0). |
| Dehalogenation of Starting Material | - Presence of a palladium-hydride (Pd-H) species[13]- Trace water or other proton sources[13] | - Screen different bases; sometimes a weaker base like K₂CO₃ is better than stronger ones.[13]- Ensure solvents are anhydrous if running an anhydrous reaction. - Switch to a different ligand system; bulky ligands can sometimes suppress this side reaction. |
| Catalyst Decomposition (black precipitate) | - High temperature- Presence of oxygen | - Lower the reaction temperature.[19]- Ensure the system is rigorously deoxygenated. - Note: A color change to black is not always indicative of failure; monitor product formation.[21] |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of the this compound core. By understanding the reaction mechanism and carefully controlling key parameters—catalyst, base, solvent, and atmosphere—researchers can reliably synthesize a diverse library of novel indazole derivatives. This guide provides a solid foundation, from mechanistic principles to a field-tested protocol and troubleshooting advice, to empower scientists in their pursuit of new therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 21. reddit.com [reddit.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-3-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Aryl Indazoles
The indazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities. Specifically, N-aryl-6-amino-3-(trifluoromethyl)-1H-indazoles are crucial building blocks in the development of novel therapeutics, including kinase inhibitors for oncology and treatments for inflammatory diseases. The carbon-nitrogen (C-N) bond formation required to synthesize these complex molecules often presents a significant challenge. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the construction of C(sp²)–N bonds, offering a significant advantage over classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1][2]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 6-Bromo-3-(trifluoromethyl)-1H-indazole, a challenging electron-deficient N-heterocyclic halide. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on catalyst selection and reaction optimization, and provide a detailed, step-by-step protocol for its successful execution.
Mechanistic Overview: A Palladium-Catalyzed Dance
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[1][2] The generally accepted mechanism can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, this compound, to form a Pd(II) intermediate. The strong electron-withdrawing nature of the trifluoromethyl group can influence the rate of this step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without causing unwanted side reactions.
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product from the palladium-amido complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich phosphine ligands are known to facilitate this step and prevent catalyst decomposition.
A potential side reaction is the hydrodehalogenation of the starting material, which can be minimized by careful selection of the ligand and reaction conditions.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Practical Considerations and Reaction Optimization
The successful amination of the electron-deficient this compound is highly dependent on the judicious selection of the reaction components.
Catalyst System: The Power of Palladium and Phosphines
-
Palladium Precursor: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources such as Pd(OAc)₂ are effective. Pre-formed palladium-ligand complexes, known as pre-catalysts, often provide more consistent results and can be activated under milder conditions.
-
Ligand Selection: This is arguably the most critical parameter. For electron-deficient heteroaryl bromides, bulky and electron-rich phosphine ligands are essential to promote both the oxidative addition and reductive elimination steps. Highly effective ligands for such transformations include:
-
Biaryl Phosphines: XPhos, RuPhos, and BrettPhos are excellent choices.
-
Bidentate Phosphines: XantPhos has also demonstrated broad utility.
-
The Role of the Base
A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Common choices include:
-
Sodium tert-butoxide (NaOtBu): A strong and widely used base.
-
Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): Milder bases that can be effective, particularly when dealing with base-sensitive functional groups.
Solvent and Temperature
Anhydrous, aprotic solvents are necessary to prevent quenching of the catalyst and base.
-
Toluene and Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations.
-
Temperature: Reactions are typically heated, with temperatures ranging from 80 to 110 °C, to ensure a reasonable reaction rate.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic aniline. The specific quantities and conditions may require optimization depending on the amine coupling partner.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 265.02 | 1.0 | 1.0 |
| Aniline (or desired amine) | 93.13 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (2 mol%) |
| XPhos | 476.6 | 0.04 | 0.04 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.1 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Reaction Setup and Execution
Caption: A typical workflow for the Buchwald-Hartwig amination.
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reagent Addition: Seal the flask with a septum. Evacuate and backfill with the inert gas three times. Add anhydrous toluene (5 mL) via syringe, followed by the dropwise addition of the amine (1.2 mmol, 1.2 equiv).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-6-amino-3-(trifluoromethyl)-1H-indazole.
Troubleshooting and Further Optimization
-
Low Yield: If the reaction gives a low yield, consider screening other bulky phosphine ligands (e.g., RuPhos, BrettPhos) or a different base (e.g., Cs₂CO₃). Increasing the catalyst loading or reaction temperature may also be beneficial.
-
Hydrodehalogenation: If significant hydrodehalogenation of the starting material is observed, using a milder base or a different ligand may help to suppress this side reaction.
-
Incomplete Conversion: Ensure all reagents and solvents are strictly anhydrous. Degassing the solvent prior to use can also be beneficial.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl-6-amino-3-(trifluoromethyl)-1H-indazoles. The success of this transformation hinges on the careful selection of the palladium catalyst, phosphine ligand, and base. By following the guidelines and protocol outlined in this application note, researchers can confidently approach the synthesis of these valuable compounds, accelerating the pace of drug discovery and development.
References
Application Note: Leveraging 6-Bromo-3-(trifluoromethyl)-1H-indazole for Fragment-Based Drug Discovery
Introduction: The Strategic Value of a Privileged Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality lead compounds.[1][2] This approach hinges on a foundational principle: that small, low-complexity molecules ("fragments") with weak affinity can be identified and efficiently optimized into potent, drug-like candidates.[2][3][4] The selection of fragments for a screening library is therefore a critical determinant of success.
This application note details the strategic use of 6-Bromo-3-(trifluoromethyl)-1H-indazole , a fragment uniquely positioned to accelerate drug discovery efforts. The indazole core is a well-recognized "privileged scaffold" in medicinal chemistry, frequently appearing in bioactive compounds and approved drugs, particularly kinase inhibitors.[5][6][7] The strategic incorporation of a bromine atom and a trifluoromethyl (CF3) group endows this fragment with a suite of physicochemical properties that are highly advantageous for modern FBDD campaigns.
The trifluoromethyl group is a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, increase binding affinity through favorable interactions, and modulate lipophilicity to improve membrane permeability.[8][9][10][11] Concurrently, the bromine atom serves a dual purpose: it provides a well-defined vector for synthetic elaboration and acts as a powerful analytical handle, particularly in X-ray crystallography, where its anomalous scattering properties can unequivocally confirm the fragment's position and orientation in the target's binding site.[12][13]
This guide provides an in-depth overview of the properties of this compound and detailed protocols for its application in primary screening and hit validation workflows.
Physicochemical Profile and Rationale for Use
The utility of this compound in FBDD is rooted in its distinct structural features. Understanding these properties is key to designing effective screening experiments.
| Property | Value (Predicted/Typical) | Significance in FBDD |
| Molecular Weight | ~267 g/mol | Compliant with the "Rule of Three" (MW < 300 Da), ensuring it explores chemical space efficiently.[1] |
| CAS Number | 1374258-63-5 | For unambiguous identification and procurement.[14][15] |
| pKa | 10.38 ± 0.40 (Predicted) | Influences solubility and ionization state in physiological buffers.[15] |
| cLogP | ~3.0 - 3.5 | Moderate lipophilicity aids membrane permeability without compromising aqueous solubility for screening. The CF3 group contributes significantly to this value.[10][11] |
| Heavy Atom Count | 13 | Low complexity increases the probability of high-quality, efficient interactions with a protein target. |
| Key Moieties | Indazole Scaffold , Trifluoromethyl Group , Bromo Group | Provides a rigid, privileged core for binding; enhances metabolic stability and binding affinity; offers a clear vector for chemical elaboration and an X-ray crystallography marker.[6][8][11][12][13] |
FBDD Workflow Using this compound
A successful FBDD campaign is a multi-stage process. This fragment is valuable across the initial stages, from library preparation to hit validation and initial synthetic expansion.
Figure 1: A typical FBDD workflow highlighting key stages where this compound is applied.
Experimental Protocols
The following protocols are designed as a starting point and should be optimized for the specific protein target and available instrumentation.
Fragment Stock Solution Preparation
Causality: Accurate concentration and solubility are paramount for reliable screening data. Dimethyl sulfoxide (DMSO) is used as the primary solvent, but its final concentration in assays must be carefully controlled to avoid artifacts, especially in sensitive biophysical techniques like Surface Plasmon Resonance (SPR).[16]
-
Solubility Test: Empirically determine the maximum solubility of this compound in 100% DMSO. A stock concentration of 100 mM is typically achievable.
-
Stock Preparation: Accurately weigh the solid fragment and dissolve in high-purity DMSO to create a 100 mM primary stock solution.
-
Intermediate Plates: Prepare intermediate "master" plates by diluting the primary stock into the desired assay buffer. Crucially, ensure the final DMSO concentration is matched across all samples and the running buffer for the experiment (typically ≤1-2%).
-
Quality Control: Confirm the identity and purity of the fragment post-dissolution via LC-MS to ensure no degradation has occurred.
Protocol: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is a sensitive, label-free technique ideal for primary screening of fragments due to its low protein consumption and ability to provide real-time binding data.[17][18][19] It directly measures mass changes on a sensor surface, allowing for the detection of weak binding events characteristic of fragments.[16][20]
-
Target Immobilization: Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling. Aim for a surface density that will produce a robust signal (e.g., 10,000 - 15,000 Response Units). Include a reference channel with a mock immobilization or an unrelated protein to subtract non-specific binding signals.
-
System Priming: Equilibrate the SPR system with running buffer (e.g., PBS or HBS with 0.05% Tween-20 and a matched DMSO concentration to the samples).
-
Screening Injection: Inject this compound at a high concentration (e.g., 200-500 µM) over the target and reference surfaces. The high concentration is necessary to detect the weak affinities typical of fragment hits.
-
Data Analysis: Monitor the sensorgram for a response in the active channel that is significantly above the reference channel. A characteristic square-shaped sensorgram indicates a fast on/fast off interaction, typical of a fragment hit.
-
Hit Triage: Fragments showing a confirmed, concentration-dependent binding response are prioritized for validation.
Figure 2: Workflow for primary hit identification using Surface Plasmon Resonance (SPR).
Protocol: Hit Validation via NMR Spectroscopy
Causality: NMR spectroscopy is a powerful tool for FBDD, capable of robustly identifying and characterizing weak binding events.[3][21][22] Protein-observed 2D NMR experiments (like ¹H-¹⁵N HSQC) are particularly informative, as they can reveal not only binding but also the location of the binding site on the target protein through chemical shift perturbations (CSPs).[4][23]
-
Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., deuterated PBS, pH 7.4).
-
Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the reference "fingerprint."
-
Titration: Add a stoichiometric excess of this compound (e.g., 5-10 fold molar excess) to the protein sample from a concentrated DMSO-d6 stock.
-
Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) for specific amino acid residues are a strong indicator of direct binding. Mapping these residues onto the protein's structure reveals the binding site.
-
Affinity Estimation: Perform a full titration by adding increasing concentrations of the fragment and monitoring the CSPs to estimate the dissociation constant (Kd).
Protocol: Structural Characterization via X-ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[24][25] It provides definitive proof of binding and precise atomic-level details of the interaction, which is invaluable for structure-based drug design.[2] The bromine atom in the fragment is a key asset here.
-
Crystal Preparation: Generate crystals of the target protein using vapor diffusion (sitting or hanging drop) methods.
-
Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) for a defined period (minutes to hours). This allows the fragment to diffuse into the crystal lattice and bind to the protein.
-
Cryo-protection and Freezing: Briefly soak the crystal in a cryo-protectant solution (also containing the fragment) and flash-cool it in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source. Crucially, collect data at a wavelength optimized for bromine's anomalous scattering (the bromine absorption edge, ~0.92 Å).
-
Structure Solution and Refinement: Process the diffraction data. The anomalous signal from the bromine atom will produce a strong peak in the anomalous difference Fourier map, making it straightforward to unambiguously locate the fragment in the electron density, even in cases of weak or partial occupancy.[12][13] Refine the structure to high resolution.
Fragment Elaboration: The Path Forward
The bromine atom is not just an analytical tool; it is a synthetic lynchpin. Once the binding mode is confirmed, the C6-bromo position serves as an ideal handle for synthetic elaboration using well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows medicinal chemists to rapidly and systematically "grow" the fragment, introducing new chemical functionalities to engage with adjacent pockets in the binding site, thereby improving potency and selectivity.[26]
Figure 3: Logical flow for hit-to-lead evolution using the bromine atom as a synthetic handle.
Conclusion
This compound is more than just another fragment; it is a highly engineered tool for drug discovery. Its privileged indazole core, combined with the metabolic stability conferred by the trifluoromethyl group and the dual analytical/synthetic utility of the bromine atom, makes it an exceptional starting point for FBDD campaigns. By leveraging the specific protocols outlined in this note, research teams can streamline the hit identification, validation, and optimization process, significantly accelerating the journey from fragment to lead candidate.
References
- 1. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 2. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR screening in fragment-based drug design: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 6. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
- 13. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 15. This compound | 1374258-63-5 [amp.chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Emerging role of surface plasmon resonance in fragment-based drug discovery. | Semantic Scholar [semanticscholar.org]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 21. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 22. NMR Screening Methods in Fragment-Based Drug Discovery [iris.cnr.it]
- 23. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Biochemical Assay for 6-Bromo-3-(trifluoromethyl)-1H-indazole Against the VEGF Receptor 2 (VEGFR-2) Kinase
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1][2][3] Specifically, derivatives of 6-Bromo-1H-indazole have demonstrated significant inhibitory activity against key kinases involved in oncogenic signaling, with a particular emphasis on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing a robust, high-throughput biochemical kinase assay to determine the inhibitory potential of 6-Bromo-3-(trifluoromethyl)-1H-indazole against VEGFR-2. The protocols detailed herein are based on the highly sensitive and reliable ADP-Glo™ luminescent kinase assay platform, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[5][6] We will cover the underlying scientific principles, provide detailed step-by-step protocols for both initial screening and IC₅₀ determination, discuss methods for ensuring data integrity through quality control metrics like the Z'-factor, and offer insights into data interpretation.
Introduction: The Scientific Rationale
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrate molecules, a process known as phosphorylation.[6] This post-translational modification acts as a molecular switch, regulating the vast majority of cellular processes.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][7]
The target of this protocol, VEGFR-2 (also known as KDR), is a receptor tyrosine kinase.[2][4] Its activation by the ligand VEGF initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[4] Inhibiting VEGFR-2 is a clinically validated strategy to block tumor-associated angiogenesis and starve tumors of the nutrients and oxygen required for their growth. Several FDA-approved drugs, such as Axitinib and Pazopanib, function as kinase inhibitors, with some also featuring an indazole core.[4][8]
This compound belongs to a class of compounds, 6-substituted indazole derivatives, that have shown potent in vitro activity against VEGFR-2.[1][4] To accurately quantify the potency of this specific compound, a reliable and reproducible biochemical assay is essential. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[9]
We will employ a luminescence-based assay methodology. Unlike traditional radiometric assays that rely on hazardous 32P-labeled ATP, luminescence assays offer a safer, more scalable, and high-throughput-friendly alternative.[7][10][11] Specifically, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.[6][8] This provides a robust signal-to-background ratio and is less susceptible to interference from compounds that might interact with ATP.[6][12]
Figure 1: VEGFR-2 signaling and the principle of inhibition.
Assay Principle: The ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step, homogeneous luminescent assay that measures the amount of ADP produced during a kinase reaction.[5] The intensity of the light output is directly proportional to the kinase activity.[6]
Step 1: Kinase Reaction & ATP Depletion
-
The kinase (VEGFR-2), substrate, ATP, and the test inhibitor (this compound) are incubated together.
-
The kinase reaction proceeds, converting ATP to ADP.
-
ADP-Glo™ Reagent is added, which simultaneously terminates the kinase reaction and depletes the remaining, unconsumed ATP. This step is crucial as high ATP levels would create a large background signal.[12]
Step 2: ADP Conversion & Signal Generation
-
Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP.
-
This newly synthesized ATP is then used by a thermostable luciferase (Ultra-Glo™ Luciferase) in the same reagent to catalyze the conversion of luciferin into oxyluciferin, generating a stable, "glow-type" luminescent signal.[12]
-
The amount of light produced is measured by a luminometer and is directly proportional to the amount of ADP produced in the initial kinase reaction.[5]
Figure 2: Workflow of the two-step ADP-Glo™ Kinase Assay.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) | Storage |
| This compound | N/A | N/A | RT, Dark |
| Recombinant Human VEGFR-2 (KDR) Kinase | Promega | V2681 | -80°C |
| Poly(Glu,Tyr) 4:1 Sodium Salt (Substrate) | Sigma-Aldrich | P0275 | -20°C |
| ADP-Glo™ Kinase Assay | Promega | V9101 | -20°C |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | RT |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D8418 | RT |
| Tris-HCl | Sigma-Aldrich | T5941 | RT |
| MgCl₂ | Sigma-Aldrich | M8266 | RT |
| MnCl₂ | Sigma-Aldrich | M1787 | RT |
| Bovine Serum Albumin (BSA), Kinase Grade | Sigma-Aldrich | A9418 | 4°C |
| Solid White, Low-Volume 384-well Assay Plates | Corning | 3572 | RT |
| Plate Seals | Axygen | PCR-AS-200 | RT |
Experimental Protocols
Reagent Preparation
-
10X Kinase Reaction Buffer: 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM MnCl₂, 1 mg/mL BSA. Filter sterilize and store at 4°C. Prepare 1X Kinase Reaction Buffer by diluting with ultrapure water and adding DTT to a final concentration of 0.5 mM just before use.
-
Test Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. For the IC₅₀ determination, create a serial dilution series (e.g., 11 points, 1:3 dilution) from this stock in 100% DMSO.
-
ATP Solution: Prepare a stock solution of ATP (from the ADP-Glo™ kit) in ultrapure water. The final concentration in the assay should be at or near the Kₘ of VEGFR-2 for ATP (typically ~10-25 µM). Dilute the stock to the desired 2X final concentration in 1X Kinase Reaction Buffer.
-
VEGFR-2 Enzyme & Substrate Solution: Thaw enzyme and substrate on ice. Dilute the VEGFR-2 kinase and Poly(Glu,Tyr) substrate in 1X Kinase Reaction Buffer to the desired 2X final concentrations. Note: Optimal concentrations for both enzyme and substrate must be determined empirically in an enzyme titration experiment to ensure the reaction is in the linear range.
Protocol 1: Primary Screen & Z'-Factor Determination
This protocol is designed to validate the assay for high-throughput screening (HTS) by determining the Z'-factor, a statistical measure of assay quality.[13][14] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[13]
-
Plate Layout: Designate wells for "Positive Control" (100% activity, no inhibitor) and "Negative Control" (0% activity, high concentration of a known inhibitor or no enzyme). Use at least 16 replicates for each control.
-
Compound Addition: Add 1 µL of 100% DMSO to the Positive Control wells. Add 1 µL of a high-concentration standard inhibitor (or the test compound) to the Negative Control wells.
-
Enzyme/Substrate Addition: Add 10 µL of the 2X VEGFR-2/Substrate mix to all wells.
-
Initiate Kinase Reaction: Add 10 µL of the 2X ATP solution to all wells to start the reaction. The final volume is 20 µL.
-
Incubation: Mix the plate gently for 30 seconds. Centrifuge briefly to collect contents. Incubate at room temperature (or 30°C) for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[12]
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[4]
-
Read Plate: Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.
-
Calculate Z'-Factor: Use the following formula: Z' = 1 - [ (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| ] Where SD is the standard deviation and Mean is the average luminescence of the controls.[14]
Protocol 2: IC₅₀ Determination
This protocol determines the potency of this compound by measuring the dose-dependent inhibition of VEGFR-2.
-
Plate Layout: Set up wells for the compound dilution series in duplicate. Include Positive Control (DMSO only) and Blank (no enzyme) wells.
-
Compound Addition: Add 1 µL of each concentration from the compound serial dilution (prepared in 4.1) to the appropriate wells. Add 1 µL of 100% DMSO to Positive Control and Blank wells.
-
Enzyme/Substrate Addition: Add 10 µL of the 2X VEGFR-2/Substrate mix to all wells except the Blanks. Add 10 µL of 1X Kinase Reaction Buffer with 2X substrate to the Blank wells.
-
Initiate, Incubate, and Detect: Follow steps 4-8 from Protocol 1 (4.2).
-
Data Analysis: a. Subtract the average luminescence of the Blank wells from all other wells to correct for background signal. b. Normalize the data by setting the average Positive Control (DMSO) signal as 100% activity and the Blank signal as 0% activity. c. Plot the % Inhibition vs. the log of the inhibitor concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[15][16]
Figure 3: Step-by-step experimental workflow for the kinase assay.
Troubleshooting and Scientific Integrity
Ensuring the trustworthiness of your data is paramount. Every protocol should be a self-validating system.
| Issue Observed | Potential Cause | Recommended Solution |
| Low Z'-Factor (<0.5) | High variability in controls (pipetting error), suboptimal enzyme/ATP concentration, reagent instability. | Verify pipette calibration. Optimize enzyme and ATP concentrations. Aliquot reagents to avoid multiple freeze-thaw cycles. |
| No Inhibition Observed | Compound insolubility, inactive compound, ATP concentration is too high (for competitive inhibitors). | Ensure the compound is fully dissolved in DMSO before dilution. Verify compound integrity. Perform the assay with ATP concentration at or near the Kₘ value for the kinase to increase sensitivity. |
| High Variability | Inconsistent mixing, "edge effects" on the plate, inaccurate pipetting of small volumes. | Ensure thorough mixing after each reagent addition. Avoid using the outermost wells of the plate or fill them with buffer to create a humidity barrier. Use a calibrated multichannel pipette. |
| IC₅₀ Curve is Poorly Fit | Inappropriate concentration range tested, compound precipitation at high concentrations, insufficient data points. | Test a wider range of compound concentrations. Visually inspect the plate for precipitation. Use a narrower dilution factor (e.g., 1:2) around the expected IC₅₀. |
Conclusion
This application note provides a detailed, field-proven framework for assessing the inhibitory activity of this compound against VEGFR-2. By leveraging the robust and sensitive ADP-Glo™ luminescent assay, researchers can generate high-quality, reproducible data suitable for lead characterization and optimization in a drug discovery context. Adherence to the principles of assay validation, including Z'-factor determination and careful dose-response analysis, will ensure the scientific integrity of the results. The methodologies described are foundational for understanding the potency of novel indazole-based kinase inhibitors and advancing the development of next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 6-Bromo-3-(trifluoromethyl)-1H-indazole
Introduction: The Strategic Importance of the 6-Bromo-3-(trifluoromethyl)-1H-indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The incorporation of a trifluoromethyl group at the 3-position significantly enhances metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling and functionalization reactions. This guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing this compound as a key building block, targeting researchers, medicinal chemists, and professionals in drug development.
Core Synthetic Strategies: A World of Possibilities from a Single Precursor
The reactivity of the C-Br bond at the 6-position of the indazole ring opens up a plethora of synthetic transformations, primarily through transition-metal-catalyzed cross-coupling reactions. These methods allow for the construction of C-C, C-N, and C-O bonds, leading to a diverse range of novel heterocyclic structures with potential therapeutic applications. The principal synthetic pathways explored in this guide are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of N-arylated and N-alkylated indazole derivatives.
-
Sonogashira Coupling: For the introduction of alkynyl moieties, which can serve as precursors for further cyclization reactions.
-
N-Arylation: For the functionalization of the indazole nitrogen atom.
-
Synthesis of Fused Heterocyclic Systems: Utilizing the installed functionalities for intramolecular cyclization to construct complex polycyclic systems.
Data Presentation: A Comparative Overview of Key Transformations
The following table summarizes the typical reaction conditions and outcomes for the key synthetic transformations of this compound.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane/Water | 80 | 70-95 |
| Buchwald-Hartwig | Primary/Secondary Amine | RuPhos-Pd G3 | LiHMDS | THF | Room Temp - 80 | 60-90 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 100 | 75-95 |
| N-Arylation (Ullmann) | Aryl iodide | CuI/DMEDA | K₃PO₄ | Toluene | 110 | 50-80 |
Experimental Protocols and Methodologies
Suzuki-Miyaura Cross-Coupling: Synthesis of 6-Aryl-3-(trifluoromethyl)-1H-indazoles
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The reaction of this compound with various arylboronic acids provides access to a wide range of 6-aryl substituted indazole derivatives.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Detailed Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).
-
Add a degassed mixture of dimethoxyethane (DME) (4 mL) and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3-(trifluoromethyl)-1H-indazole.[1]
Characterization Data for 3-Phenyl-6-(trifluoromethyl)-1H-indazole:
-
Appearance: Pale yellow solid.
-
Melting Point: 149-151 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz).
-
HRMS (ESI, m/z): calcd for C₁₄H₁₀F₃N₂ [M+H]⁺ 263.0791, found 263.0792.[2]
Buchwald-Hartwig Amination: Synthesis of 6-Amino-3-(trifluoromethyl)-1H-indazoles
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the coupling of this compound with a wide variety of primary and secondary amines.
Reaction Scheme:
References
Application Note: Regioselective N-Alkylation of 6-Bromo-3-(trifluoromethyl)-1H-indazole
Abstract
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The functionalization of the indazole nitrogen atoms is a critical step in the synthesis of these compounds, yet it presents a significant challenge due to the presence of two nucleophilic centers (N-1 and N-2), often leading to mixtures of regioisomers.[1][2][4] This application note provides a detailed experimental protocol for the N-alkylation of 6-Bromo-3-(trifluoromethyl)-1H-indazole, a key intermediate in pharmaceutical research. We will delve into the mechanistic rationale behind the choice of reagents and conditions to achieve regioselectivity, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring and product characterization.
Introduction: The Significance of N-Alkylated Indazoles
Indazole derivatives are integral to a wide array of pharmacologically active molecules, exhibiting activities such as anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3] The specific substitution pattern on the indazole core, particularly at the N-1 and N-2 positions, profoundly influences the biological activity and pharmacokinetic properties of the resulting compounds. For instance, the FDA-approved tyrosine kinase inhibitor Pazopanib is an N-2 substituted indazole, highlighting the importance of controlling the site of alkylation.[1]
Direct alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 substituted products.[1] The regiochemical outcome is a delicate interplay of several factors, including:
-
Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen.[5]
-
Electronic Effects: The electron density at each nitrogen, influenced by substituents on the indazole ring, affects their nucleophilicity.
-
Reaction Conditions: The choice of base, solvent, and temperature can shift the reaction from kinetic to thermodynamic control, thereby influencing the product ratio.[2][5][6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][5][7]
This guide will focus on providing robust protocols to selectively synthesize either the N-1 or N-2 alkylated derivative of this compound.
General Experimental Workflow
The N-alkylation of an indazole derivative follows a general sequence of steps, each critical for the success and selectivity of the reaction. The choice of specific reagents and conditions within this framework dictates the final product.
Caption: General experimental workflow for the N-alkylation of indazoles.
Protocol 1: Selective N-1 Alkylation
This protocol is optimized for achieving high selectivity for the N-1 alkylated product. The choice of a strong, non-nucleophilic base in a non-polar, aprotic solvent is key to this selectivity.
Mechanistic Rationale
The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective for achieving N-1 regioselectivity.[5][6][8][9] The rationale behind this is twofold:
-
Deprotonation: NaH, a strong base, irreversibly deprotonates the indazole, forming the sodium salt.
-
Cation Coordination: In a solvent like THF, the sodium cation (Na+) is thought to coordinate with the N-2 nitrogen and the electron-withdrawing trifluoromethyl group at the C-3 position. This chelation sterically hinders the N-2 position, directing the incoming alkylating agent to the more accessible N-1 position.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available |
| Alkyl Halide (e.g., Iodomethane, Bromoethane) | ≥99% | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Detailed Experimental Protocol
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the indazole (typical concentration 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 equiv) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the indazole salt may be observed as a suspension.
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This may take several hours to overnight.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[2]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).[2]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated indazole.[2]
Protocol 2: Selective N-2 Alkylation
Achieving selectivity for the N-2 position often requires a different strategy. One highly effective method is the Mitsunobu reaction.
Mechanistic Rationale
The Mitsunobu reaction provides a pathway for the N-alkylation of indazoles with alcohols.[1][5] This reaction generally favors the formation of the N-2 isomer.[5][6] The proposed mechanism involves the formation of a phosphonium salt from triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). The indazole anion then acts as a nucleophile, attacking the activated alcohol. The preference for N-2 attack in this case is attributed to kinetic control and the specific transition state of the Mitsunobu reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Alcohol (e.g., Methanol, Ethanol) | Anhydrous | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | 40% solution in toluene or neat | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Brine | Saturated aqueous NaCl solution | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Detailed Experimental Protocol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[2]
-
Reagent Addition: Cool the solution to 0 °C. Add DEAD or DIAD (1.5 equiv) dropwise. Caution: Azodicarboxylates are hazardous; handle with care in a fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[2]
-
Concentration: Remove the solvent under reduced pressure.[2]
-
Purification: Purify the crude mixture directly by flash column chromatography on silica gel to separate the N-2 alkylated product from triphenylphosphine oxide and other byproducts.[2]
Summary of Reaction Conditions and Expected Outcomes
| Protocol | Base/Reagent | Solvent | Alkylating Agent | Primary Product | Typical Yield |
| N-1 Selective | Sodium Hydride (NaH) | THF | Alkyl Halide/Tosylate | N-1 Isomer | >80% |
| N-2 Selective | PPh₃/DEAD (or DIAD) | THF | Alcohol | N-2 Isomer | >70% |
| Mixed Isomers | Potassium Carbonate (K₂CO₃) | DMF | Alkyl Halide | N-1 and N-2 mixture | Variable |
Note: Yields are approximate and can vary based on the specific alkylating agent and reaction scale.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive NaH- Wet solvent or reagents- Poor quality alkylating agent | - Use fresh NaH from a new container.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use a freshly opened bottle or purified alkylating agent. |
| Formation of Both N-1 and N-2 Isomers | - Reaction conditions not optimal for selectivity- Use of a polar aprotic solvent like DMF with a strong base | - For N-1 selectivity, strictly adhere to the NaH/THF protocol.- For N-2 selectivity, the Mitsunobu protocol is generally more reliable. |
| Difficult Purification | - Close Rf values of the two isomers- Presence of triphenylphosphine oxide (in Mitsunobu) | - Use a high-performance silica gel and optimize the eluent system for column chromatography.- For Mitsunobu, consider precipitating out the triphenylphosphine oxide with a non-polar solvent like ether or hexanes prior to chromatography. |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in an inert atmosphere and away from moisture. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Alkylating Agents (e.g., Iodomethane): Many alkylating agents are toxic, carcinogenic, and volatile. Handle in a well-ventilated fume hood with appropriate PPE.
-
Azodicarboxylates (DEAD/DIAD): These reagents are toxic and potentially explosive. Handle with care, avoiding heat and shock.
-
Solvents (THF, DMF): These are flammable and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate gloves.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The regioselective N-alkylation of this compound is a critical transformation in the synthesis of medicinally relevant compounds. By carefully selecting the reaction conditions, chemists can favor the formation of either the N-1 or N-2 alkylated isomer. The protocols outlined in this application note provide a robust starting point for achieving high regioselectivity, supported by a clear mechanistic understanding of the factors that govern the reaction's outcome.
References
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. research.ucc.ie [research.ucc.ie]
scale-up synthesis of 6-Bromo-3-(trifluoromethyl)-1H-indazole derivatives
An Application Note for the Scale-Up Synthesis of 6-Bromo-3-(trifluoromethyl)-1H-indazole Derivatives
Abstract
This document provides a detailed guide for the scale-up synthesis of this compound, a key building block in modern medicinal chemistry. Indazole derivatives are prevalent scaffolds in numerous pharmacologically active compounds, and the introduction of bromo- and trifluoromethyl- moieties offers critical modulation of their physicochemical and metabolic properties. This application note moves beyond a simple recitation of steps, offering a rationale for the chosen synthetic strategy, in-depth protocols, critical safety assessments for large-scale production, and robust analytical methods for quality control. The described methodology is designed to be scalable, reproducible, and grounded in established chemical principles to ensure both efficiency and safety.
Introduction: The Strategic Importance of Trifluoromethylated Indazoles
The 1H-indazole core is a privileged structure in drug discovery, forming the foundation of numerous therapeutics, including kinase inhibitors for oncology.[1] The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. Concurrently, the bromine atom at the 6-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries.[2][3]
However, the synthesis of specifically substituted indazoles like this compound presents challenges, especially at scale. These include ensuring regiochemical control, managing potentially hazardous intermediates, and developing scalable purification methods. This guide details a robust and validated multi-step synthesis designed to address these challenges.
Overview of Synthetic Strategy
Several routes can be envisioned for the synthesis of the target compound.[4] These include late-stage trifluoromethylation of a pre-formed 6-bromo-1H-indazole[5] or the cyclization of a suitably substituted aryl hydrazone.[6][7] For scale-up operations, a convergent strategy that builds the core scaffold from a commercially available, pre-functionalized starting material is often preferred for its reliability and control over isomer formation.
The strategy detailed herein begins with 4-Bromo-2-fluoro-1-nitrobenzene and proceeds through a three-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of a phenylhydrazine intermediate.
-
Trifluoroacetylation: Introduction of the trifluoromethyl precursor.
-
Intramolecular Cyclization: Formation of the indazole ring system.
This approach offers excellent regiochemical control and avoids the direct handling of potentially unstable diazonium salts in a dedicated step.[8]
Caption: High-level workflow for the synthesis of the target compound.
Detailed Scale-Up Protocols
Step 1: Synthesis of N'-(4-bromo-2-nitrophenyl)hydrazine (Intermediate 1)
This initial step involves a nucleophilic aromatic substitution reaction where the highly activated fluorine atom is displaced by hydrazine.
Reaction Scheme: (A visual representation of the chemical reaction would be placed here)
Materials & Reagents:
| Reagent | Molar Equiv. | Molecular Wt. | Amount (Scale: 100g) | Notes |
| 4-Bromo-2-fluoro-1-nitrobenzene | 1.0 | 220.0 g/mol | 100.0 g | Starting Material |
| Hydrazine Hydrate (~64%) | 3.0 | 50.06 g/mol | ~94 mL | Reagent and solvent |
| Ethanol (EtOH) | - | 46.07 g/mol | 500 mL | Solvent |
Protocol:
-
Vessel Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser with a nitrogen inlet.
-
Reagent Charging: Charge the flask with 4-Bromo-2-fluoro-1-nitrobenzene (100.0 g) and ethanol (500 mL). Begin stirring to form a solution/slurry.
-
Hydrazine Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add hydrazine hydrate (~94 mL) dropwise via an addition funnel over approximately 60-90 minutes. Causality: A slow, controlled addition at low temperature is critical to manage the reaction exotherm.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[9]
-
Work-up & Isolation:
-
Carefully pour the reaction mixture into 1.5 L of ice-cold water with stirring.
-
A yellow-orange precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 200 mL).
-
Dry the solid in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Yield: 90-95% of Intermediate 1 . The product is typically of sufficient purity for the next step.
-
Step 2: Synthesis of 2,2,2-Trifluoro-N'-(4-bromo-2-nitrophenyl)acetohydrazide (Intermediate 2)
The hydrazine intermediate is acylated using trifluoroacetic anhydride (TFAA) to install the precursor to the C3-trifluoromethyl group.
Reaction Scheme: (A visual representation of the chemical reaction would be placed here)
Materials & Reagents:
| Reagent | Molar Equiv. | Molecular Wt. | Amount (Scale: ~105g) | Notes |
| Intermediate 1 | 1.0 | 232.0 g/mol | 105.0 g | From Step 1 |
| Trifluoroacetic Anhydride (TFAA) | 1.1 | 210.0 g/mol | 73 mL | Highly reactive, corrosive |
| Dichloromethane (DCM) | - | 84.93 g/mol | 1 L | Anhydrous solvent |
| Pyridine | 1.2 | 79.1 g/mol | 44 mL | Base, nucleophilic catalyst |
Protocol:
-
Vessel Setup: In a dry 3 L flask under a nitrogen atmosphere, suspend Intermediate 1 (105.0 g) in anhydrous dichloromethane (1 L).
-
Cooling: Cool the suspension to 0-5 °C with an ice bath.
-
Base Addition: Slowly add pyridine (44 mL) to the stirred suspension.
-
TFAA Addition: Add trifluoroacetic anhydride (73 mL) dropwise over 60 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: TFAA is highly reactive; slow addition prevents a dangerous exotherm and side reactions. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct.[10]
-
Reaction: Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction completion via TLC or HPLC.[11]
-
Work-up & Isolation:
-
Cool the mixture back to 0-5 °C and slowly quench by adding 500 mL of 1 M HCl (aq).
-
Separate the organic layer. Wash the organic phase sequentially with water (2 x 300 mL), saturated sodium bicarbonate solution (2 x 300 mL), and brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.
-
The crude solid can be purified by slurrying in a minimal amount of cold heptane or by recrystallization from an ethanol/water mixture.
-
Expected Yield: 85-90% of Intermediate 2 .
-
Step 3: Synthesis of this compound (Final Product)
This final step involves a reductive cyclization. Iron in acetic acid reduces the nitro group to an amine, which spontaneously cyclizes onto the adjacent acyl group, followed by dehydration to form the indazole ring.
Reaction Scheme: (A visual representation of the chemical reaction would be placed here)
Materials & Reagents:
| Reagent | Molar Equiv. | Molecular Wt. | Amount (Scale: ~125g) | Notes |
| Intermediate 2 | 1.0 | 328.0 g/mol | 125.0 g | From Step 2 |
| Iron powder (<100 mesh) | 5.0 | 55.84 g/mol | 107.0 g | Reducing agent |
| Glacial Acetic Acid | - | 60.05 g/mol | 1 L | Solvent and acid catalyst |
| Ethyl Acetate (EtOAc) | - | 88.11 g/mol | 1.5 L | Extraction solvent |
Protocol:
-
Vessel Setup: To a 3 L flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add Intermediate 2 (125.0 g), iron powder (107.0 g), and glacial acetic acid (1 L).
-
Heating: Heat the mixture to 80-90 °C. The reaction is exothermic; be prepared to apply cooling if necessary to maintain the temperature below 100 °C.
-
Reaction: Stir vigorously at 80-90 °C for 4-6 hours. The color will change from yellow/orange to dark brown/black.
-
Monitoring: Follow the disappearance of the starting material by HPLC.[9]
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethyl acetate (3 x 200 mL).
-
Combine the filtrate and washes and concentrate under reduced pressure to remove most of the acetic acid and ethyl acetate.
-
Dissolve the residue in 1 L of ethyl acetate and wash with water (3 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A common solvent system is a mixture of heptane and ethyl acetate.[11]
-
Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add hot heptane until turbidity is observed. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Filter the purified solid, wash with cold heptane, and dry under vacuum.
-
Expected Yield: 70-80% of This compound .
-
Caption: Mechanism of the final reductive cyclization step.
Process Safety & Hazard Analysis
Scaling up chemical synthesis requires a rigorous evaluation of potential hazards.
-
Reagent Hazards:
-
Hydrazine Hydrate: Is a suspected carcinogen and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Trifluoroacetic Anhydride (TFAA): Is extremely corrosive and reacts violently with water. It is a severe lachrymator. Always handle in a chemical fume hood with heavy-duty gloves and face shield. Ensure all glassware is scrupulously dry.
-
Iron Powder: Finely divided iron powder can be pyrophoric. While less of a risk in a slurry, avoid creating dust clouds.
-
-
Reaction Hazards:
-
Exotherms: All three steps have the potential for significant exotherms. Maintain strict temperature control via cooling baths and controlled addition rates. For scales beyond 100g, a jacketed reactor with automated temperature control is highly recommended.
-
Gas Evolution: The final reductive cyclization step may produce hydrogen gas as a byproduct of the reaction between iron and acetic acid. Ensure adequate ventilation and avoid ignition sources.
-
-
Mitigation & Best Practices:
-
Engineering Controls: All operations should be conducted in a walk-in fume hood or a designated containment area. For larger scales, a jacketed reactor system is essential.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses, and chemical-resistant gloves. A face shield is mandatory when handling TFAA.
-
Quenching: Always perform quenching procedures slowly and in a controlled manner, preferably with cooling.
-
Analytical Quality Control
To ensure the final product meets the required specifications, a robust analytical quality control (QC) protocol is necessary.
-
In-Process Controls (IPCs): Reaction progress should be monitored by HPLC to confirm the consumption of starting materials before proceeding to work-up.[9][11]
-
Final Product Analysis:
-
Purity: Determined by HPLC with a reference standard. A typical method is provided below.[9]
-
Identity: Confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry (MS). The ¹⁹F NMR is particularly diagnostic for the trifluoromethyl group.
-
Residual Solvents: Can be checked by ¹H NMR or Gas Chromatography (GC).
-
Example HPLC Method for Purity Analysis:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for hydrophobic aromatic compounds.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Improves peak shape by protonating silanols.[9] |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase. |
| Gradient | 60% B to 95% B over 10 min | Ensures elution of the analyte with good resolution.[9] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | 254 nm | Common wavelength for aromatic compounds.[9] |
| Injection Vol. | 10 µL | - |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
The Strategic Application of 6-Bromo-3-(trifluoromethyl)-1H-indazole in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Kinase Inhibition
In the landscape of contemporary drug discovery, the indazole core stands out as a "privileged scaffold," a molecular framework that consistently appears in potent, biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, provides an ideal three-dimensional arrangement for interaction with a variety of biological targets. Among the numerous derivatives of this versatile heterocycle, 6-Bromo-3-(trifluoromethyl)-1H-indazole has emerged as a particularly valuable building block in medicinal chemistry. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, with a focus on the synthesis of kinase inhibitors.
The strategic placement of the bromine atom at the 6-position and the trifluoromethyl group at the 3-position endows this molecule with a unique combination of reactivity and desirable physicochemical properties. The bromine atom serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] The electron-withdrawing trifluoromethyl group, a well-known bioisostere for a methyl group, significantly enhances metabolic stability and can improve a compound's binding affinity to its target protein.
This guide will delve into the causality behind the use of this compound, provide detailed, field-proven protocols for its key transformations, and explore the structure-activity relationships (SAR) of the resulting therapeutic candidates.
Core Applications in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology drug discovery. The this compound scaffold is exceptionally well-suited for the synthesis of potent and selective kinase inhibitors, primarily targeting pathways involved in angiogenesis and cell proliferation, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[6][8]
The general strategy involves utilizing the C6-bromo substituent for the introduction of larger, often aromatic, moieties via Suzuki or Buchwald-Hartwig coupling reactions. These introduced groups can then occupy the ATP-binding site of the target kinase, leading to inhibition of its catalytic activity.
The Rationale Behind Key Structural Features:
-
Indazole Core: Mimics the purine core of ATP, allowing for competitive binding to the kinase ATP-binding site.
-
C6-Bromo Position: Provides a reactive site for the introduction of diverse substituents that can be tailored to target specific kinases and optimize pharmacokinetic properties.
-
C3-Trifluoromethyl Group: Enhances metabolic stability by blocking potential sites of oxidation. Its lipophilic and electron-withdrawing nature can also contribute to improved binding affinity and cell permeability.
Experimental Protocols: Harnessing the Power of Palladium Catalysis
The true utility of this compound in medicinal chemistry is realized through its application in robust and versatile cross-coupling reactions. Below are detailed, self-validating protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and a halide.[9][10] In the context of kinase inhibitor synthesis, this reaction is frequently employed to couple the 6-bromoindazole core with various aryl or heteroaryl boronic acids or esters.
Objective: To synthesize a 6-aryl-3-(trifluoromethyl)-1H-indazole derivative, a key intermediate for a variety of kinase inhibitors.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation and poor reaction yields.
-
Base (K₂CO₃): The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent System (Dioxane/Water): This biphasic system is effective for dissolving both the organic reactants and the inorganic base, facilitating the reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4][5][11] This reaction is particularly valuable for installing amine functionalities that can act as key hydrogen bond donors or acceptors in interactions with the target kinase.
Objective: To synthesize a 6-amino-3-(trifluoromethyl)-1H-indazole derivative, another important pharmacophore in kinase inhibitor design.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Toluene (anhydrous and degassed)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous and degassed toluene to the tube.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Ligand (Xantphos): Bulky, electron-rich phosphine ligands like Xantphos are crucial for promoting the reductive elimination step of the catalytic cycle, which is often the rate-limiting step.[11]
-
Base (Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.
-
Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle, leading to reduced efficiency.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound core through the aforementioned coupling reactions allows for a systematic exploration of the structure-activity relationship. For instance, in the development of VEGFR-2 inhibitors, the nature of the aryl group introduced at the 6-position via Suzuki coupling has a profound impact on potency and selectivity.[8]
| Substituent at C6-position | General Effect on Kinase Inhibition |
| Phenyl | Baseline activity, serves as a starting point for further optimization. |
| Pyridyl | Can introduce beneficial hydrogen bonding interactions with the kinase hinge region. |
| Substituted Phenyl (e.g., with methoxy or chloro groups) | Modulates electronic properties and can enhance binding affinity and selectivity. |
Similarly, for compounds synthesized via Buchwald-Hartwig amination, the nature of the amine introduced at the 6-position can significantly influence the compound's properties. For example, the incorporation of a basic amine, such as a piperazine moiety, can improve aqueous solubility and provide a handle for further derivatization.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its well-defined reactivity at the 6-position, coupled with the beneficial properties imparted by the 3-trifluoromethyl group, makes it an ideal starting point for the development of novel therapeutic agents. The robust and reproducible nature of the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the efficient generation of diverse chemical libraries, facilitating the rapid exploration of structure-activity relationships and the optimization of lead compounds. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this powerful scaffold in their drug discovery endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US6891044B2 - Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Phosphorylation Assays Using Indazole-Based Inhibitors
Introduction: The Critical Role of Kinase Inhibition in Drug Discovery and the Rise of Indazole-Based Compounds
Protein kinases are fundamental regulators of a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has revolutionized therapeutic strategies in oncology and beyond.
Among the privileged scaffolds in kinase inhibitor design, the indazole core has emerged as a highly versatile and effective framework. Several FDA-approved drugs, such as axitinib and pazopanib, feature this heterocyclic structure, demonstrating its clinical significance. Indazole derivatives are adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases, leading to potent inhibition.
This guide provides a comprehensive overview of the principles and detailed protocols for conducting phosphorylation assays to characterize the activity of indazole-based kinase inhibitors. As a Senior Application Scientist, this document is designed to move beyond a simple recitation of steps, offering insights into the rationale behind experimental choices, methods for ensuring data integrity, and strategies for overcoming challenges specific to this class of compounds.
Understanding the Landscape: Key Considerations for Indazole-Based Inhibitors
Before selecting an assay protocol, it is crucial to consider the physicochemical properties of indazole-based inhibitors and the nature of their target kinases.
1. Potential for Compound Interference:
A critical consideration when working with heterocyclic compounds like indazoles is their potential for intrinsic fluorescence. Some indazole derivatives have been shown to exhibit fluorescence, which can interfere with assay formats that rely on fluorescent readouts (e.g., FRET, TR-FRET). It is therefore imperative to characterize the spectral properties of the specific indazole-based inhibitor under investigation.
-
Recommendation: Before initiating a fluorescence-based assay, perform a simple scan of the compound in the assay buffer to determine its excitation and emission spectra. If there is significant overlap with the assay's fluorophores, a non-fluorescent method such as a radiometric or luminescence-based assay should be prioritized.
2. Common Kinase Targets:
Indazole-based inhibitors have been successfully developed against a range of kinase families. Understanding the common targets can help in selecting appropriate substrates and assay conditions. Key targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels.
-
Aurora Kinases (A and B): Master regulators of mitosis.
-
Janus Kinases (JAKs): Mediate signaling from cytokine receptors.
-
Src Family Kinases: Involved in a multitude of signaling pathways controlling cell growth, differentiation, and survival.
-
Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication.[1]
The choice of assay will often be dictated by the specific kinase being targeted and the availability of suitable reagents.
Biochemical Assays: Direct Measurement of Kinase Activity
Biochemical assays utilize purified, recombinant kinase, a suitable substrate (peptide or protein), and ATP to directly measure the inhibitor's effect on the enzyme's catalytic activity.
Workflow for a Typical Biochemical Kinase Assay
The following diagram illustrates the general workflow for an in vitro kinase assay to determine the inhibitory activity of a compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 1: Radiometric Filter Binding Assay – The Gold Standard
Radiometric assays are often considered the "gold standard" for kinase activity measurement due to their direct detection of the phosphorylated product and low susceptibility to compound interference.[2][3] They utilize radiolabeled ATP (typically [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate group onto a substrate.
Principle: The kinase transfers the radiolabeled γ-phosphate from ATP to a peptide or protein substrate. The reaction mixture is then spotted onto a phosphocellulose filter membrane, which binds the phosphorylated substrate while unbound radiolabeled ATP is washed away. The amount of radioactivity remaining on the filter is proportional to the kinase activity.
Detailed Methodology (Example: Src Kinase)
-
Reagent Preparation:
-
Kinase Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 2.5 mM EGTA, 0.5 mM EDTA, 5 mM DTT. Store at 4°C.
-
ATP Stock Solution (10 mM): Prepare in nuclease-free water and store in aliquots at -20°C.
-
[γ-³²P]ATP: Dilute in 1X Kinase Reaction Buffer to the desired specific activity.
-
Substrate: For Src, a commonly used peptide substrate is cdc2 (6-20) peptide (KVEKIGEGTYGVVYK). Reconstitute in nuclease-free water to a stock concentration of 10 mg/mL.
-
Indazole Inhibitor: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series in 1X Kinase Reaction Buffer with a constant final DMSO concentration (typically ≤1%).
-
-
Kinase Reaction:
-
In a 96-well plate, prepare the following reaction mixture (total volume 25 µL):
-
5 µL of 5X Kinase Reaction Buffer
-
5 µL of substrate (final concentration 1 mg/mL)
-
2.5 µL of diluted indazole inhibitor or DMSO control
-
2.5 µL of purified Src kinase
-
10 µL of [γ-³²P]ATP solution (final concentration 100 µM)
-
-
Incubate the plate at 30°C for 20-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Filter Binding:
-
Terminate the reaction by adding 10 µL of 75 mM phosphoric acid.
-
Spot 20 µL of each reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter paper 3-4 times for 5 minutes each in 75 mM phosphoric acid.
-
Perform a final wash with acetone to dry the filter paper.
-
-
Detection and Data Analysis:
-
Place the dried filter paper in a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
-
Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay
Luminescence-based assays, such as the ADP-Glo™ assay, are a popular non-radioactive alternative that measures the amount of ADP produced during the kinase reaction.[4] These assays are highly sensitive and amenable to high-throughput screening.
Principle: The kinase reaction is performed, and then an ADP-Glo™ reagent is added to terminate the reaction and deplete the remaining ATP. A kinase detection reagent is then added, which contains an enzyme that converts the ADP generated into ATP. This newly synthesized ATP is used by luciferase to produce a luminescent signal that is directly proportional to the kinase activity.
Detailed Methodology (Example: VEGFR-2 Kinase)
-
Reagent Preparation:
-
Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ATP Stock Solution (10 mM): Prepare in nuclease-free water and store in aliquots at -20°C.
-
Substrate: A suitable substrate for VEGFR-2 is Poly(Glu,Tyr) 4:1.
-
Indazole Inhibitor: Prepare a serial dilution series in 1X Kinase Buffer with a constant final DMSO concentration.
-
-
Kinase Reaction:
-
In a solid white 384-well plate, add the following (total volume 5 µL):
-
1.25 µL of 4X Kinase Buffer
-
1 µL of diluted indazole inhibitor or DMSO control
-
1.25 µL of a mixture of VEGFR-2 enzyme and substrate
-
1.5 µL of ATP (final concentration at or near the Kₘ for the kinase)
-
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value as described for the radiometric assay.
-
| Assay Format | Advantages | Disadvantages |
| Radiometric | Direct measurement, low interference, "gold standard" | Requires handling of radioactive materials, waste disposal |
| Luminescence | High sensitivity, non-radioactive, HTS compatible | Potential for compound interference with luciferase |
| Fluorescence | Homogeneous, real-time options, high sensitivity | Susceptible to interference from fluorescent compounds |
Cell-Based Assays: Assessing Inhibitor Activity in a Physiological Context
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant assessment of a compound's efficacy. These assays measure the inhibitor's ability to cross the cell membrane, engage its target in the complex cellular milieu, and modulate downstream signaling pathways.
Workflow for a Cell-Based Phosphorylation Assay
The following diagram outlines the major steps in a typical cell-based phosphorylation assay workflow.
Caption: Workflow for a cell-based phosphorylation assay.
Protocol 3: In-Cell Western™ Assay for Quantifying Target Phosphorylation
The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence method performed in microplates. It allows for the simultaneous detection of two proteins in the same well, making it ideal for normalizing the level of a phosphorylated protein to the total amount of that protein.
Principle: Cells are cultured in a microplate, treated with the indazole inhibitor, and then fixed and permeabilized. Two primary antibodies are used: one that recognizes the phosphorylated form of the target protein and another that recognizes the total protein, regardless of its phosphorylation state. These are then detected with spectrally distinct fluorescently-labeled secondary antibodies. The plate is scanned on an imaging system, and the fluorescence intensities are used to quantify the level of phosphorylation.
Detailed Methodology (Example: JAK/STAT Pathway Inhibition)
-
Cell Seeding and Treatment:
-
Seed a suitable cell line (e.g., TF-1 cells for JAK3) in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with a serial dilution of the indazole-based JAK inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-2 for JAK3) for 15-30 minutes to induce STAT5 phosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 90 minutes.
-
Incubate the cells overnight at 4°C with a mixture of two primary antibodies:
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Mouse anti-total-STAT5
-
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate for 60 minutes with a mixture of two secondary antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG
-
IRDye® 680RD Goat anti-Mouse IgG
-
-
-
Imaging and Data Analysis:
-
Wash the cells five times with PBS-T.
-
Scan the plate on an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the fluorescence intensity in the 700 nm (total STAT5) and 800 nm (phospho-STAT5) channels.
-
Normalize the phospho-STAT5 signal to the total STAT5 signal for each well.
-
Calculate the percent inhibition and determine the cellular IC₅₀ value.
-
Data Interpretation and Troubleshooting
Determining IC₅₀ Values:
The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of an inhibitor. It is determined by fitting the dose-response data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).
Common Pitfalls and Solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background signal | Non-specific antibody binding, insufficient washing, compound autofluorescence | Optimize blocking conditions, increase wash steps, check for compound fluorescence |
| Low signal-to-background | Inactive enzyme, suboptimal substrate/ATP concentration, incorrect buffer pH | Verify enzyme activity, optimize reagent concentrations, check buffer pH |
| Poor IC₅₀ curve fit | Compound insolubility, incorrect dilutions, assay variability | Check compound solubility in assay buffer, verify dilution series, ensure consistent pipetting |
| Discrepancy between biochemical and cellular IC₅₀ | Poor cell permeability, efflux by transporters, off-target effects in cells | Assess cell permeability, use efflux pump inhibitors, perform selectivity profiling |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the in vitro and in-cell characterization of indazole-based kinase inhibitors. By carefully considering the potential for compound interference and selecting the appropriate assay format, researchers can generate high-quality, reproducible data to advance their drug discovery programs. The key to success lies not only in meticulous execution of the protocols but also in a thorough understanding of the underlying scientific principles.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. promega.com [promega.com]
Troubleshooting & Optimization
stability of 6-Bromo-3-(trifluoromethyl)-1H-indazole under reaction conditions
An in-depth technical guide from the office of the Senior Application Scientist.
Technical Support Center: 6-Bromo-3-(trifluoromethyl)-1H-indazole
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the stability and successful application of this versatile building block in your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs) & General Stability
This section addresses the most common initial queries regarding the handling, storage, and fundamental reactivity of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability considerations for this molecule revolve around three key structural features: the acidic N-H proton of the indazole ring, the reactive C-Br bond, and the robust trifluoromethyl group.
-
Indazole N-H: This proton is weakly acidic (pKa ~14-15) and readily deprotonated by common bases (e.g., carbonates, hydrides), forming the indazolide anion. This is the key to its reactivity in N-alkylation and N-arylation reactions but can also be a source of side reactions if not controlled. The 1H-tautomer is the thermodynamically more stable form compared to the 2H-tautomer.[1][2][3]
-
C-Br Bond: The bromine at the C6 position is the primary handle for cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.). However, it is susceptible to reductive dehalogenation under certain catalytic conditions, especially with hydrogen sources present.[4][5]
-
CF₃ Group: The trifluoromethyl group at the C3 position is exceptionally stable.[6] It is a strong electron-withdrawing group, which influences the electronics of the ring system. It is highly resistant to metabolic degradation, acidic/basic hydrolysis, and common redox conditions.[6][7]
Q2: How should I properly store and handle this compound?
A2: For long-term stability, store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and at refrigerated temperatures (2-8 °C). For short-term use, storage at room temperature away from direct light is acceptable.[8] The compound is a solid and is not considered acutely hazardous, but standard personal protective equipment (PPE) should always be used.
Q3: My compound appears discolored (yellow to tan). Is it still usable?
A3: Slight discoloration to a yellow or tan solid is common for indazole derivatives and does not necessarily indicate significant degradation.[8] However, a dark brown or black appearance could suggest decomposition. Before use in a critical reaction, it is best practice to verify the purity by LC-MS or ¹H NMR. If impurities are detected, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can often purify the material.
Part 2: Stability & Troubleshooting in Cross-Coupling Reactions
This is the most common application for this molecule. Success depends on maintaining the integrity of the indazole core while selectively reacting at the C-Br bond.
A. Suzuki-Miyaura Coupling
Q4: I am seeing low yields and starting material recovery in my Suzuki coupling. What is the likely cause?
A4: Assuming your boronic acid is viable, low reactivity often points to issues with the catalytic cycle or reaction conditions.
-
Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are generally effective.[9] For challenging couplings, consider more active, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote efficient oxidative addition and reductive elimination.
-
Base Selection: The base is critical. While K₂CO₃ or K₃PO₄ are common, Cs₂CO₃ is often more effective as it is more soluble and the larger cation can have beneficial effects.[10] Ensure the base is finely ground and anhydrous.
-
Solvent & Temperature: A mixture of a non-polar solvent (like dioxane or toluene) with water is standard. Incomplete reaction can often be resolved by increasing the temperature, potentially using microwave irradiation for rapid optimization.[10]
Q5: My main side product is the de-brominated compound, 3-(trifluoromethyl)-1H-indazole. How can I prevent this?
A5: Reductive dehalogenation is a known side reaction in palladium catalysis.[4][5] It occurs when the palladium intermediate reacts with a hydride source instead of the boronic acid.
-
Eliminate Hydride Sources: Ensure you are using high-purity, anhydrous solvents. Some boronic acids can degrade to produce H₂ sources; using fresh, high-quality reagents is key. Avoid alcohol solvents if dehalogenation is severe, as they can act as hydride donors at high temperatures.
-
Optimize Reaction Kinetics: Ensure the rate of transmetalation with the boronic acid is faster than the rate of dehalogenation. This can be achieved by increasing the concentration of the boronic acid (use 1.2-1.5 equivalents) or by choosing a more active catalyst system that accelerates the desired coupling.
Troubleshooting Workflow: Suzuki Coupling
Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.
B. Buchwald-Hartwig Amination
Q6: Can I perform a Buchwald-Hartwig amination on the free N-H indazole?
A6: It is highly challenging. The indazole N-H is acidic and will compete with your amine nucleophile for the catalyst, leading to N-arylation of the indazole itself (dimerization or oligomerization) and low yields of the desired product. For a successful Buchwald-Hartwig amination, N-protection is strongly recommended .[11][12]
Q7: Which N-protecting group is best for this substrate?
A7: The ideal protecting group should be stable to the basic reaction conditions but easy to remove afterward.
-
Good Choices: SEM (2-(trimethylsilyl)ethoxymethyl) or a simple Boc group are often suitable. They are generally stable to the carbonate or phosphate bases used in the coupling.
-
Poor Choices: Avoid acid-labile groups like THP or Trityl if your subsequent steps require acid. Tosyl groups are very robust but can be difficult to remove.
C. Sonogashira Coupling
Q8: What are the common failure modes for Sonogashira coupling with this substrate?
A8: The Sonogashira reaction is typically robust.[13] When it fails, the common culprits are:
-
Catalyst Inactivation: Both the palladium and copper catalysts can be sensitive to impurities. Ensure reagents are pure and the reaction is run under an inert atmosphere.
-
Alkyne Homocoupling (Glaser Coupling): This is a frequent side reaction, especially if oxygen is present. Thoroughly degassing your solvent and maintaining an inert atmosphere is critical to minimize the formation of this di-alkyne byproduct.
-
Base Incompatibility: While an amine base like Et₃N or DIPEA is standard, sometimes a non-coordinating inorganic base can provide better results if the amine is interfering with the catalyst.
Part 3: Stability Under General Reaction Conditions
Q9: How stable is the molecule to acidic and basic conditions?
A9:
-
Acidic Conditions: The molecule is generally stable to mild aqueous acid and standard workup conditions (e.g., washing with 1M HCl). The indazole can be protonated, but the C-Br and C-CF₃ bonds are stable.[2][3] Prolonged heating in strong, concentrated acid should be avoided as it may lead to decomposition.
-
Basic Conditions: The molecule is stable to mild inorganic bases (carbonates, phosphates) at moderate temperatures, which are commonly used in cross-coupling reactions.[14] Strong bases like NaH, LDA, or BuLi will readily deprotonate the indazole N-H.[15] At elevated temperatures, strong nucleophilic bases (e.g., NaOH, KOH) could potentially lead to hydrolysis of the bromine atom via SₙAr, although this is generally slow without activation.
Q10: I need to perform a reaction on another part of the molecule. Is the C-Br bond stable to common oxidizing or reducing agents?
A10:
-
Oxidizing Agents: The C-Br bond and the CF₃ group are stable to common oxidants like MnO₂, PCC, or Dess-Martin periodinane. The indazole ring itself can be sensitive to very harsh oxidizing conditions (e.g., KMnO₄, CrO₃), which may lead to ring opening or degradation.
-
Reducing Agents: This is a major area of concern. The C-Br bond is highly susceptible to reduction.
-
Catalytic Hydrogenation: Conditions like H₂, Pd/C will rapidly cleave the C-Br bond.[4][5] This is a reliable method for intentional de-bromination.
-
Metal Hydrides: Standard hydride reagents like NaBH₄ or LiAlH₄ at low temperatures will typically not reduce an aryl bromide. However, care should be taken as some impurities or additives in hydride sources can facilitate reduction.
-
Dissolving Metal Reductions: Conditions like Na/NH₃ will reduce the C-Br bond.
-
Summary Table: Chemical Compatibility
| Reagent Class | Condition | Stability of this compound | Potential Side Reactions |
| Strong Acids | e.g., conc. HCl, H₂SO₄, heat | Moderate | Decomposition, potential hydrolysis of CF₃ (extreme cases) |
| Strong Bases | e.g., NaH, LDA, n-BuLi | Unstable (N-H) | N-H Deprotonation, potential for elimination or rearrangement |
| Aqueous Bases | e.g., NaOH, KOH, heat | Moderate to Low | SₙAr displacement of Bromine |
| Mild Bases | e.g., K₂CO₃, Cs₂CO₃, DIPEA | Good | N-H Deprotonation (reversible) |
| Oxidizing Agents | e.g., PCC, DMP, H₂O₂ | Good | Ring oxidation under very harsh conditions |
| Reducing Agents | H₂, Pd/C | Low | Reductive Dehalogenation |
| Hydride Reagents | NaBH₄, LiAlH₄ | Good | Generally stable, but caution advised |
Part 4: Troubleshooting N-Alkylation Regioselectivity
A common synthetic step after functionalizing the C6 position is the alkylation of the indazole nitrogen. This frequently leads to a mixture of N1 and N2 isomers.
Q11: I performed an N-alkylation and got a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A11: The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, particularly the base and solvent.[15][16] The N1 product is generally the thermodynamically more stable isomer, while the N2 can be kinetically favored.[1]
-
To Favor N1-Alkylation: Use a strong, non-coordinating base in a less polar, aprotic solvent. The classic combination is Sodium Hydride (NaH) in THF or Dioxane .[15] The sodium cation is believed to chelate with the N2 lone pair, sterically blocking the approach of the electrophile and directing it to the N1 position.
-
To Favor N2-Alkylation (or if N1 fails): Using a stronger, more polar aprotic solvent with a potassium or cesium base can sometimes increase the proportion of the N2 isomer. Conditions like K₂CO₃ or Cs₂CO₃ in DMF or Acetonitrile often give mixtures but can favor N2 depending on the substrate.[17][18] For certain substrates, steric hindrance at the C7 position can also direct alkylation to the N2 position.[15]
Diagram: N1 vs. N2 Alkylation Pathways
Caption: Competing pathways for N-alkylation of the indazole core.
Part 5: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried microwave vial or round-bottom flask equipped with a stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) to achieve a concentration of approximately 0.1 M with respect to the starting indazole.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd₂(dba)₃ (0.025 equiv) and a suitable ligand like SPhos (0.1 equiv).
-
Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring until LC-MS analysis indicates complete consumption of the starting material (typically 4-16 hours). Microwave heating at 120-140 °C can significantly reduce reaction time.[10]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.
Protocol 2: Forced Degradation Study
This protocol helps determine the stability of the compound under stress conditions, which is crucial for formulation and process development.[8]
-
Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a sealed vial of the stock solution in an oven at 80 °C for 48 hours.
-
Control Sample: Keep a sealed vial of the stock solution at 4 °C protected from light.
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) to determine the percentage of degradation.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buy 6-Bromo-3-methyl-1-tosyl-1H-indazole [smolecule.com]
Technical Support Center: Scaling Up Substituted Indazole Synthesis
Welcome to the technical support center for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals who are transitioning their synthetic routes from laboratory-scale to larger, process-scale production. Here, you will find practical, in-depth guidance to troubleshoot common issues and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to anticipate and overcome the challenges inherent in scaling up these important heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity (N1 vs. N2 substitution) such a persistent issue when scaling up indazole synthesis?
A1: The indazole core possesses two nitrogen atoms in its pyrazole ring, leading to the existence of two tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[1][2] During reactions like alkylation or acylation, both nitrogens are potential sites for substitution, often resulting in a mixture of N1 and N2 isomers.[3][4] While manageable on a small scale through chromatography, this lack of selectivity becomes a significant purification challenge at scale, impacting yield and process efficiency. The final ratio of N1 to N2 products is a delicate balance of steric and electronic effects of substituents on the indazole ring, the nature of the electrophile, and the reaction conditions (base, solvent, temperature), which can be more difficult to control consistently in larger reactors.[3][5]
Q2: What are the primary safety concerns I should be aware of when scaling up indazole synthesis?
A2: Key safety concerns include:
-
Thermal Runaway: Many synthetic routes to indazoles involve exothermic steps.[6] As the scale of the reaction increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] This can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway.[6] It is crucial to have robust temperature control and emergency cooling plans in place.
-
Use of Hazardous Reagents: Several common precursors and reagents, such as hydrazines, azides, and strong bases like sodium hydride, are toxic, explosive, or highly reactive.[7][8] Handling large quantities of these materials requires specialized equipment and stringent safety protocols.
-
Nitrogen-Nitrogen Bond Instability: The N-N bond within the indazole ring can be susceptible to cleavage under certain conditions, potentially leading to decomposition and the release of nitrogen gas, which can cause a dangerous pressure buildup in a closed system.[9] Thermal stability studies, such as Differential Scanning Calorimetry (DSC), are essential to understand the decomposition profile of your specific indazole derivative.[9]
Q3: My yield drops significantly when I move from a 1g to a 100g scale. What are the likely culprits?
A3: A significant drop in yield upon scale-up can often be attributed to one or more of the following:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing can be challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and by-product formation.
-
Mass and Heat Transfer Limitations: As mentioned above, inefficient heat transfer can lead to poor temperature control and an increase in side reactions.[6] Similarly, inefficient mass transfer can slow down reaction rates, especially in heterogeneous reactions involving solids or multiple liquid phases.
-
Changes in Reagent Addition Rate: The rate of addition of a key reagent can be critical. A rate that is optimal on a small scale may be too fast on a larger scale, leading to localized high concentrations and side reactions.
-
Sensitivity to Air and Moisture: Some reactions in indazole synthesis are sensitive to air or moisture.[10] The increased surface area and longer reaction times associated with larger scale operations can exacerbate these issues if the reaction is not adequately protected under an inert atmosphere.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation
You are attempting an N-alkylation and obtaining an inseparable mixture of N1 and N2 isomers, with the undesired isomer being predominant.
Underlying Chemistry
The regioselectivity of N-alkylation is governed by a complex interplay between the electronic and steric properties of the indazole substrate and the reaction conditions, which can favor either kinetic or thermodynamic control.[3] The 1H-tautomer is generally the more thermodynamically stable form.[1][2]
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting poor regioselectivity in indazole N-alkylation.
Detailed Protocols & Explanations
Protocol for Enhancing N1-Selectivity:
-
Reagent & Solvent Choice: The combination of sodium hydride (NaH) as the base in tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[4][5]
-
Causality: The sodium cation is thought to chelate between the N2 atom and an electron-rich substituent at the C3 position, creating steric hindrance that blocks the approach of the electrophile to the N2 position.[4]
-
-
Substituent Effects: The nature of substituents on the indazole ring plays a crucial role. For example, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups have demonstrated over 99% N1 regioselectivity with NaH in THF.[4]
-
Thermodynamic Control: In some instances, allowing the reaction to stir for a longer period or at a slightly elevated temperature can promote equilibration to the more thermodynamically stable N1-substituted product.[5]
Protocol for Enhancing N2-Selectivity:
-
Exploiting Electronic Effects: The presence of strong electron-withdrawing groups, such as nitro (NO₂) or ester (CO₂Me) groups, at the C7 position can electronically favor substitution at the N2 position.[5]
-
Acidic Conditions: The use of triflic acid (TfOH) as a catalyst with diazo compounds has been shown to be highly regioselective for the N2 position.[11] This gram-scale compatible method offers an alternative pathway when other methods fail.[11]
| Condition | Favored Isomer | Rationale | Key References |
| NaH in THF | N1 | Steric hindrance from Na+ chelation | [4][5] |
| Electron-withdrawing group at C7 | N2 | Electronic effect | [5] |
| TfOH with diazo compounds | N2 | Acid-catalyzed pathway | [11] |
| α-halo carbonyl electrophiles | N1 | Thermodynamic equilibration | [4][5] |
Issue 2: By-product Formation in Cyclization Step
During a cyclization reaction to form the indazole ring (e.g., from an o-haloaryl N-sulfonylhydrazone), you observe the formation of significant by-products, complicating purification and reducing yield.
Underlying Chemistry
The formation of the indazole ring often involves an intramolecular cyclization that competes with intermolecular side reactions or decomposition of starting materials and intermediates. The choice of catalyst, solvent, and temperature is critical to ensure the desired intramolecular pathway is favored. For instance, in copper-catalyzed cyclizations of o-haloaryl N-sulfonylhydrazones, the reaction proceeds through an N-N bond formation.[1]
Troubleshooting Workflow
Caption: Troubleshooting by-product formation during the indazole ring-forming cyclization step.
Detailed Protocols & Explanations
Optimizing a Copper-Catalyzed Cyclization:
-
Catalyst System: The choice of copper catalyst and ligand can significantly impact the reaction outcome. While Cu₂O can be effective, Cu(OAc)₂·H₂O has been shown to promote the reaction at lower temperatures with lower catalyst loading, potentially reducing by-product formation.[1]
-
Temperature Control: Exothermic events during the cyclization can lead to decomposition. Maintain strict temperature control throughout the reaction. A gradual ramp-up to the target temperature can be beneficial.
-
Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and solubility of intermediates. A solvent that ensures all components remain in solution is generally preferred to avoid issues with heterogeneity.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Issue 3: Difficult Purification of the Final Product
Your crude substituted indazole is an oil or a low-melting solid that is difficult to crystallize and requires multiple chromatographic purifications, which is not feasible for large-scale production.
Underlying Chemistry
The physical properties of substituted indazoles can vary widely depending on the nature and position of the substituents. Some derivatives are prone to forming oils or amorphous solids. Impurities, such as regioisomers or by-products with similar polarity, can further inhibit crystallization.
Troubleshooting Strategies
-
Salt Formation: If your indazole has a basic nitrogen, consider forming a salt (e.g., hydrochloride, hydrobromide, or tosylate). Salts are often crystalline and have higher melting points, making them easier to isolate and purify by filtration. The free base can be regenerated in a subsequent step if necessary.
-
Recrystallization Solvent Screening: A systematic screening of different solvents and solvent mixtures is crucial.
-
General Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble. Then, slowly add an anti-solvent (a solvent in which the product is poorly soluble) until turbidity is observed. Allow the solution to cool slowly to promote crystal growth.
-
Common Solvent Systems: Toluene/heptane, ethyl acetate/hexane, ethanol/water.
-
-
Trituration: If the crude product is an oil or an amorphous solid, trituration can be effective. This involves stirring the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. The product may solidify and can then be isolated by filtration.
-
Re-evaluating the Synthetic Route: If purification remains a major bottleneck, it may be more efficient to modify the synthetic route to produce a more easily purifiable intermediate or final product. For example, introducing a crystalline protecting group that can be removed in the final step.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. cedrec.com [cedrec.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Byproduct Formation in the Suzuki Coupling of 6-Bromo-3-(trifluoromethyl)-1H-indazole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-3-(trifluoromethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this specific transformation. By understanding the underlying mechanistic principles, you can effectively troubleshoot and optimize your reaction conditions for higher yields and purity.
Introduction: The Challenge of Coupling an Electron-Deficient Heterocycle
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the unique electronic properties of this compound present specific challenges. The electron-withdrawing nature of the trifluoromethyl group and the indazole ring system can influence the reactivity of the C-Br bond and increase the propensity for certain side reactions. This guide will address the most common byproducts—homocoupling, protodeboronation, and dehalogenation—and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Significant Formation of Homocoupled Boronic Acid Byproduct
Q1: I am observing a significant amount of a biaryl byproduct derived from my boronic acid. What is causing this homocoupling, and how can I prevent it?
A1: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl from two molecules of the boronic acid. This side reaction consumes your nucleophile, reduces the yield of the desired product, and introduces a purification challenge due to the often similar polarity of the homocoupled product and the target molecule.[1] The primary culprits for this unwanted reaction are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
Mechanistic Insight:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product.[2]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled product during the in-situ reduction to the active Pd(0) species.[1]
Troubleshooting Workflow for Homocoupling:
Caption: Decision tree for troubleshooting boronic acid homocoupling.
Actionable Solutions:
| Strategy | Rationale | Recommended Action |
| Rigorous Deoxygenation | Minimizes the oxidation of Pd(0) to the homocoupling-promoting Pd(II) species.[1] | Sparge solvents with argon or nitrogen for at least 30 minutes. For highly sensitive reactions, use the freeze-pump-thaw method (3 cycles). |
| Use of Pd(0) Precatalysts | Bypasses the in-situ reduction of Pd(II) which can initiate homocoupling. | Employ Pd(PPh₃)₄ or Pd₂(dba)₃ as the palladium source. |
| Ligand Selection | Bulky, electron-rich phosphine ligands accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling pathway. | Use ligands such as SPhos, XPhos, or other Buchwald-type ligands.[3] |
| Controlled Addition of Boronic Acid | Maintaining a low concentration of the boronic acid can disfavor the bimolecular homocoupling reaction. | Add the boronic acid solution slowly over the course of the reaction using a syringe pump. |
Issue 2: Formation of 3-(Trifluoromethyl)-1H-indazole (Protodeboronation Byproduct)
Q2: My main byproduct is the protonated version of my boronic acid coupling partner, and I'm recovering my this compound starting material. What is happening?
A2: This is a classic case of protodeboronation, a reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[4] This is a significant issue, especially when coupling with electron-deficient boronic acids or under certain pH conditions. The presence of water and the choice of base can heavily influence the rate of this side reaction.[4]
Mechanistic Insight:
Protodeboronation can be catalyzed by both acid and base.[5] For arylboronic acids with electron-withdrawing groups, the reaction can be promoted under acidic conditions.[5] Conversely, under basic conditions, the formation of a boronate species can also lead to protonolysis, particularly at elevated temperatures.
Troubleshooting Workflow for Protodeboronation:
Caption: Decision tree for troubleshooting protodeboronation.
Actionable Solutions:
| Strategy | Rationale | Recommended Action |
| Base Selection | The strength and nature of the base can significantly impact the rate of protodeboronation.[6] | Switch from strong bases like NaOH or K₃PO₄ to milder bases such as K₂CO₃ or CsF. |
| Use of Boronic Esters | Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than the corresponding boronic acids.[7] | Substitute the boronic acid with its pinacol ester derivative. |
| Anhydrous Conditions | Water is the proton source for protodeboronation. | Use anhydrous solvents and reagents. Dry the base thoroughly before use. |
| Reaction Temperature | Higher temperatures can accelerate the rate of protodeboronation. | Screen lower reaction temperatures (e.g., 60-80 °C) to find a balance between the desired reaction rate and minimizing the side reaction. |
Issue 3: Formation of 3-(Trifluoromethyl)-1H-indazole (Dehalogenation Byproduct)
Q3: I am observing the formation of 3-(trifluoromethyl)-1H-indazole, where the bromine atom has been replaced by a hydrogen. What is causing this dehalogenation?
A3: Dehalogenation (or hydrodehalogenation) is the reduction of the aryl halide starting material. This can occur through various mechanisms within the catalytic cycle and is often promoted by certain solvents, bases, or impurities. For an electron-deficient substrate like this compound, this can be a competing pathway.
Mechanistic Insight:
After the oxidative addition of the aryl bromide to Pd(0), the resulting Ar-Pd(II)-Br complex can undergo a side reaction where a hydride source is introduced to the palladium center. This can be followed by reductive elimination of Ar-H, regenerating a Pd(0) species. The hydride source can be impurities, certain solvents (like alcohols), or even the boronic acid itself under specific conditions.
Troubleshooting Workflow for Dehalogenation:
Caption: Decision tree for troubleshooting dehalogenation.
Actionable Solutions:
| Strategy | Rationale | Recommended Action |
| Ligand Choice | Bulky, electron-rich phosphine ligands can accelerate the reductive elimination of the desired cross-coupled product, making it the kinetically favored pathway over dehalogenation.[3] | Employ ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be effective.[8] |
| Solvent System | Protic solvents, especially alcohols, can sometimes act as hydride donors. | Prefer aprotic solvents like dioxane, toluene, or DMF. If a co-solvent is needed, use water instead of an alcohol. |
| Base Selection | Certain bases or impurities within them can contribute to dehalogenation. | Use high-purity bases. Consider switching from alkoxides or hydroxides to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). |
| N-Protection of the Indazole | The free N-H on the indazole ring can sometimes participate in side reactions or alter the electronic properties of the substrate in a way that favors dehalogenation. | Consider protecting the indazole nitrogen with a suitable group (e.g., Boc, SEM) to see if it suppresses this side reaction. |
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Coupling of this compound
This protocol serves as a good starting point for optimization.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Minimizing Homocoupling using a Pd(0) Catalyst
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a phosphine ligand (e.g., SPhos, 0.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent Addition and Degassing: Add the solvent mixture (e.g., dioxane/water 4:1) and sparge with argon for 30 minutes.
-
Catalyst Introduction: Under a positive flow of argon, add the Pd(0) catalyst (e.g., Pd₂(dba)₃).
-
Reaction and Workup: Proceed as described in the standard protocol.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd(0) precatalysts (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) are preferred. | Minimizes homocoupling associated with in-situ reduction of Pd(II) sources.[1] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos). | Accelerates oxidative addition and reductive elimination, outcompeting side reactions.[3] |
| Base | Start with K₂CO₃ or Cs₂CO₃. K₃PO₄ can also be effective but may promote protodeboronation in some cases. | Milder bases often provide a better balance in preventing side reactions.[6] |
| Solvent | A mixture of an aprotic solvent and water (e.g., dioxane/H₂O, Toluene/H₂O). | Aprotic solvents can minimize dehalogenation, while water is often necessary for the transmetalation step. |
| Atmosphere | Strictly inert (Argon or Nitrogen). | Crucial for preventing oxygen-mediated homocoupling.[2] |
| Temperature | 80-100 °C is a good starting range. | Balances reaction rate with minimizing thermal decomposition and side reactions. |
By systematically addressing these potential issues and carefully selecting your reaction parameters, you can significantly improve the outcome of the Suzuki-Miyaura coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Yield for 6-Bromo-3-(trifluoromethyl)-1H-indazole Synthesis
Welcome to the technical support center dedicated to the synthesis of 6-Bromo-3-(trifluoromethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this critical building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its efficient synthesis is crucial for the timely progression of drug discovery and development projects. However, the introduction of the trifluoromethyl group and the control of regioselectivity during the formation of the indazole ring can present significant challenges, often leading to suboptimal yields and purification difficulties. This guide provides a comprehensive resource to navigate these complexities and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway often depends on the availability and cost of starting materials, as well as the desired scale of the reaction. Two common strategies are:
-
Route A: Diazotization and Cyclization of a Substituted Aniline. This approach typically starts from a commercially available substituted aniline, such as 4-bromo-2-aminobenzotrifluoride. Diazotization followed by an intramolecular cyclization can yield the indazole core.
-
Route B: Multi-step Synthesis from a Brominated Aromatic Precursor. This pathway may involve the initial formation of a 6-bromo-1H-indazole scaffold, followed by the introduction of the trifluoromethyl group at the C3 position. This can be achieved through various trifluoromethylation reagents.
Q2: I am observing a low yield in my cyclization step to form the indazole ring. What are the potential causes?
A2: Low yields during the indazole ring formation are a frequent challenge. Several factors can contribute to this issue:
-
Incomplete Diazotization: The initial formation of the diazonium salt is a critical step. Incomplete conversion can be due to improper temperature control (diazotization is typically performed at low temperatures, 0-5 °C), incorrect stoichiometry of sodium nitrite, or insufficient acidity.
-
Side Reactions of the Diazonium Salt: Diazonium salts are highly reactive intermediates and can undergo various side reactions, such as decomposition or unwanted coupling reactions, if not handled appropriately.
-
Suboptimal Cyclization Conditions: The subsequent cyclization to form the indazole ring is sensitive to temperature and reaction time. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition of the product.
Q3: What are the common challenges associated with the trifluoromethylation of the indazole ring?
A3: The introduction of the trifluoromethyl group onto the indazole ring can be challenging due to the electron-deficient nature of the heterocycle and the reactivity of trifluoromethylating agents. Common issues include:
-
Low Reactivity of the Indazole Substrate: The indazole ring may not be sufficiently nucleophilic for a facile reaction with some trifluoromethylating agents.
-
Side Reactions of the Trifluoromethylating Agent: Reagents like Togni's or Langlois' reagents can undergo decomposition or react with other functional groups present in the molecule.
-
Regioselectivity Issues: While C3-functionalization is often favored, the formation of other regioisomers is a possibility that can complicate purification and reduce the yield of the desired product.
Q4: What are the most likely impurities I might encounter in my final product?
A4: Impurities in your sample of this compound can originate from various sources throughout the synthetic process. Common impurities include:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of precursors like 6-bromo-1H-indazole or the starting aniline derivative.[1]
-
Intermediates: Depending on the synthetic route, unreacted intermediates may be carried through to the final product.[1]
-
Byproducts: Side reactions can generate various byproducts. Over-bromination can lead to di-bromo species, and regioisomers can form during the cyclization or trifluoromethylation steps.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction or purification steps, as well as excess reagents, are common impurities.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Formation in Cyclization Step | Incomplete diazotization of the starting aniline. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite (1.1-1.2 equivalents). Ensure the reaction medium is sufficiently acidic. |
| Decomposition of the diazonium salt intermediate. | Use the diazonium salt immediately after its formation. Avoid exposing the reaction mixture to high temperatures or prolonged reaction times before the cyclization step. | |
| Inefficient cyclization. | Optimize the cyclization temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. | |
| Low Yield in Trifluoromethylation Step | Low reactivity of the 6-bromo-1H-indazole substrate. | Consider using a more reactive trifluoromethylating agent. Pre-functionalization of the indazole ring, for example, by converting it to an N-protected derivative, might enhance its reactivity. |
| Decomposition of the trifluoromethylating reagent. | Ensure the trifluoromethylating reagent is of high quality and handled under anhydrous conditions. Some reagents are sensitive to moisture and light. | |
| Formation of byproducts. | Analyze the crude reaction mixture by LC-MS to identify major byproducts. Adjusting the reaction conditions (e.g., temperature, solvent, stoichiometry of reagents) may help to minimize their formation. | |
| Presence of Multiple Spots on TLC of Crude Product | Formation of regioisomers. | The formation of N1 and N2 alkylated or acylated indazoles is a common issue. Purification by column chromatography is often necessary to separate these isomers. |
| Over-bromination. | Use a controlled amount of the brominating agent. Monitor the reaction closely by TLC to avoid the formation of di- or tri-brominated products. | |
| Difficulty in Product Purification | Product co-elutes with impurities during column chromatography. | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product is an oil or a low-melting solid, making crystallization difficult. | If direct crystallization is challenging, consider converting the product to a salt (if it has a basic or acidic handle) to facilitate crystallization and purification. Alternatively, preparative HPLC can be used for high-purity isolation. |
Experimental Protocols
The following protocols are proposed based on established synthetic methodologies for indazoles and trifluoromethylation reactions. Optimization may be required for specific laboratory conditions and starting material purity.
Protocol 1: Synthesis of 6-Bromo-1H-indazole (Intermediate)
This protocol describes the synthesis of the 6-bromo-1H-indazole intermediate starting from 4-bromo-2-methylaniline, which is a common precursor.
Step 1: Acetylation of 4-bromo-2-methylaniline
-
In a round-bottom flask, dissolve 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-water and stir vigorously to precipitate the acetylated product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
Step 2: Diazotization and Cyclization
-
Suspend the acetylated product from Step 1 in a mixture of acetic acid and acetic anhydride.
-
Add potassium acetate (1.5 eq) to the mixture.
-
Slowly add isoamyl nitrite (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-bromo-1H-indazole.
Protocol 2: Trifluoromethylation of 6-Bromo-1H-indazole
This protocol outlines a general procedure for the C3-trifluoromethylation of 6-bromo-1H-indazole using an electrophilic trifluoromethylating agent such as Togni's Reagent II.
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 6-bromo-1H-indazole (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or acetonitrile).
-
Add Togni's Reagent II (1.2-1.5 eq).
-
If required, add a catalytic amount of a copper(I) salt (e.g., CuI, 10 mol%).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Data Presentation
The following table summarizes typical reaction parameters that can be optimized for the synthesis of this compound.
| Reaction Step | Parameter | Typical Range/Value | Notes |
| Diazotization | Temperature | 0-5 °C | Critical for diazonium salt stability. |
| NaNO₂ Stoichiometry | 1.1 - 1.2 eq | A slight excess ensures complete conversion. | |
| Cyclization | Temperature | 60 - 100 °C | Optimization is key to balance reaction rate and decomposition. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. | |
| Trifluoromethylation | Reagent | Togni's Reagent II, Langlois' Reagent | Choice of reagent depends on substrate reactivity and desired conditions. |
| Catalyst | Cu(I) salts (optional) | Can improve reaction efficiency for some substrates. | |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive substrates. |
Visualizations
Experimental Workflow
Caption: A typical multi-step synthetic workflow for this compound.
Troubleshooting Logic
References
Technical Support Center: Managing Exothermic Reactions in Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing exothermic reactions during the synthesis of indazole and its derivatives. Indazoles are a critical scaffold in medicinal chemistry, and ensuring their safe and efficient synthesis is paramount.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and troubleshooting scenarios.
Section 1: Troubleshooting Guide - Real-time Exotherm Management
This section focuses on immediate issues you might face during an indazole synthesis reaction. The answers provide not just a solution, but the reasoning behind it, empowering you to make informed decisions in the lab.
Question 1: My reaction temperature is rapidly increasing beyond the set point, even with external cooling. What are the immediate steps to prevent a thermal runaway?
Answer: An uncontrolled temperature spike is a critical situation indicating that the rate of heat generation is exceeding the rate of heat removal. Immediate and decisive action is required to prevent a thermal runaway, which can lead to rapid pressure buildup, vessel rupture, and release of hazardous materials.[3][4]
Immediate Actions:
-
Enhance External Cooling: Immediately increase the efficiency of your external cooling. If using an ice bath, add more ice and a salt (e.g., NaCl, CaCl2) to lower its temperature. If using a cryostat, lower the set point to its minimum.
-
Stop Reagent Addition: If you are in the process of adding a reagent (e.g., a nitrating agent, acyl chloride), stop the addition immediately. This will halt the introduction of new reactants that fuel the exothermic process.
-
Increase Stirring Rate: A faster stirring rate improves heat transfer from the reaction mixture to the vessel walls and into the cooling bath. Ensure the stirring is vigorous but not so fast that it causes splashing.
-
Dilute the Reaction (with caution): If you have a pre-chilled, inert solvent readily available, you can slowly add it to the reaction mixture. This will decrease the concentration of reactants and help to absorb some of the excess heat. Caution: Only do this if you are certain the solvent is inert and will not exacerbate the exotherm.
-
Prepare for Quenching (Last Resort): Have a quenching solution ready. This is a pre-determined solution that will rapidly and safely neutralize the reactive species. The choice of quenching agent depends on the specific reaction chemistry. For example, for a reaction involving an acid chloride, a cold, dilute solution of a weak base like sodium bicarbonate could be used. Quenching is a last resort as it will result in the loss of the product.
Causality: The root cause of a thermal runaway in indazole synthesis often lies in the rapid formation of N-N or C-N bonds, which are highly exothermic steps.[5][6] For instance, in syntheses involving diazotization of anilines or cyclization of hydrazones, the decomposition of unstable intermediates can release a significant amount of energy.[7][8] Inadequate cooling capacity, too rapid addition of reagents, or insufficient heat transfer are common contributing factors.
Question 2: I am performing a Jacobsen-style indazole synthesis with an o-toluidine derivative and a nitrite source, and I'm observing significant gas evolution along with the exotherm. Is this normal, and how can I control it?
Answer: Yes, significant gas evolution (primarily nitrogen, N2) is a characteristic and expected feature of many indazole syntheses that proceed through a diazotization-cyclization pathway, such as the Jacobsen synthesis.[8][9] The exotherm you are observing is directly linked to this decomposition.
Controlling the Reaction:
-
Slow Reagent Addition: The rate of gas evolution and heat generation is directly proportional to the rate of addition of your diazotizing agent (e.g., sodium nitrite, alkyl nitrite). A slow, controlled, dropwise addition is crucial. Using a syringe pump for the addition can provide excellent control.
-
Maintain Low Temperature: Conduct the diazotization step at a low temperature, typically 0-5 °C. This slows down the rate of the reaction and the decomposition of the diazonium intermediate, allowing the heat to be dissipated more effectively.[9]
-
Adequate Headspace and Venting: Ensure your reaction vessel has sufficient headspace to accommodate the evolved gas. The system should be properly vented to prevent pressure buildup. A bubbler or a needle connected to an oil-filled beaker can serve as a safe pressure release.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer. The internal temperature can be significantly higher than the bath temperature during the exotherm.[9]
Mechanistic Insight: The reaction proceeds by converting the amino group of the o-toluidine derivative into a diazonium salt. This intermediate is often unstable and readily undergoes cyclization, with the expulsion of N2 gas, to form the indazole ring. The formation of the thermodynamically stable N2 molecule is a major driving force for the reaction and contributes significantly to the overall exothermicity.
Section 2: Frequently Asked Questions (FAQs) - Proactive Exotherm Management
This section addresses common questions about planning and executing indazole syntheses with inherent exothermic risks.
Question 3: What are the key parameters to consider when scaling up an indazole synthesis that is known to be exothermic?
Answer: Scaling up an exothermic reaction is not a linear process and requires careful consideration of heat transfer dynamics.
Key Considerations for Scale-Up:
| Parameter | Laboratory Scale (e.g., 100 mL) | Pilot/Production Scale (e.g., 10 L) | Rationale |
| Surface Area to Volume Ratio | High | Low | Heat dissipates more slowly in larger vessels due to the decreased surface area relative to the volume of the reaction mixture. |
| Reagent Addition Rate | Can be manual (e.g., dropping funnel) | Must be precisely controlled (e.g., metering pump) | A small error in addition rate at a large scale can lead to a rapid accumulation of unreacted reagents and a dangerous exotherm. |
| Cooling System | Ice bath, cryostat | Jacketed reactor with a dedicated cooling fluid | The cooling capacity must be sufficient to handle the total heat output of the reaction. |
| Mixing Efficiency | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing is critical for uniform temperature distribution and effective heat transfer to the vessel walls. |
Workflow for Safe Scale-Up:
Caption: Workflow for scaling up exothermic indazole synthesis.
Question 4: Are there alternative, safer methods for indazole synthesis that avoid highly energetic intermediates?
Answer: Yes, the field of organic synthesis is continually evolving towards safer and more sustainable methods. Several strategies can mitigate the risks associated with traditional indazole syntheses.
Alternative Synthetic Strategies:
-
Davis-Beirut Reaction: This reaction provides a route to 2H-indazoles and indazolones under both acidic and basic conditions, often from o-nitrobenzylamines or related precursors.[10][11][12] While still potentially exothermic, it can offer a more controlled pathway compared to diazotization.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed methods that form the N-N or C-N bond through intramolecular amination of precursors like o-haloaryl hydrazones can offer milder reaction conditions.[1][6]
-
Flow Chemistry: This is a highly effective engineering control for managing exothermic reactions. By performing the reaction in a continuous stream through a small-diameter tube, heat is dissipated almost instantaneously.[13][14][15] This allows for the use of higher temperatures and pressures safely, often leading to faster reactions and higher yields. The small reactor volume at any given moment drastically reduces the risk of a thermal runaway.[14]
Experimental Protocol: Flow Synthesis of 1H-Indazoles
This protocol is adapted from methodologies that leverage flow chemistry for safer indazole synthesis.[14]
Objective: To synthesize a substituted 1H-indazole from an o-fluorobenzaldehyde and a hydrazine derivative in a continuous flow reactor.
Materials:
-
Flow chemistry system with two pumps, a T-mixer, a heated reactor coil (e.g., 10 mL PFA), and a back-pressure regulator.
-
2-Fluorobenzaldehyde derivative
-
Methylhydrazine (or other hydrazine derivative)
-
Diisopropylethylamine (DIPEA)
-
Dimethylacetamide (DMA)
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a 1.0 M solution of the 2-fluorobenzaldehyde derivative in DMA.
-
Solution B: Prepare a 1.2 M solution of methylhydrazine and a 1.05 M solution of DIPEA in DMA.
-
-
System Setup:
-
Assemble the flow reactor as shown in the diagram below.
-
Set the back-pressure regulator to 10-15 bar.
-
Set the reactor temperature to 150 °C.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a 10-minute residence time in a 10 mL reactor) through the T-mixer and into the heated coil.
-
Allow the system to reach a steady state (typically after 3 reactor volumes have passed).
-
Collect the product stream.
-
-
Work-up and Purification:
-
The collected output is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by standard methods (e.g., column chromatography).
-
Diagram of a Basic Flow Chemistry Setup:
Caption: A simple two-pump flow chemistry setup for indazole synthesis.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Runaway: Identifying the Cause of Rupture of Li‐Ion Batteries during Thermal Runaway (Adv. Sci. 1/2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Palladium Catalyst Removal in 6-Bromo-3-(trifluoromethyl)-1H-indazole Synthesis
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for constructing the complex molecular architectures required for active pharmaceutical ingredients (APIs). The synthesis of derivatives of 6-Bromo-3-(trifluoromethyl)-1H-indazole, a key building block for various therapeutic agents, frequently relies on these powerful transformations. However, a critical challenge follows these reactions: the efficient removal of residual palladium to meet stringent regulatory standards and ensure the final product's integrity.[1][2]
Nitrogen-containing heterocycles, such as the indazole core, can strongly coordinate with palladium species, making their removal particularly challenging compared to simpler hydrocarbon products.[3] This guide provides researchers, process chemists, and drug development professionals with a comprehensive technical resource, including frequently asked questions, in-depth troubleshooting, and validated protocols for effectively removing palladium catalysts from reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my API or intermediate?
Residual palladium is considered a significant impurity by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities classifies palladium as a Route 3 element (low toxicity via oral route), but sets strict Permitted Daily Exposure (PDE) limits.[2][4] Beyond regulatory compliance, residual metals can interfere with downstream reactions, compromise the stability of the final compound, and pose potential health risks.
Q2: What forms of palladium am I trying to remove from my reaction mixture?
After a cross-coupling reaction, palladium doesn't exist in a single state. It can be present as:
-
Homogeneous Species (Pd(0), Pd(II)): These are soluble complexes, often coordinated to ligands, solvents, or your product itself.[5]
-
Heterogeneous/Colloidal Species: These are insoluble palladium particles (often "palladium black") that can form as the catalyst degrades.[6] The chosen removal strategy must be effective against the various forms of palladium present in the post-reaction mixture.[5]
Q3: What are the primary methods for palladium removal, and how do they work?
There are several established techniques, each with its own mechanism, advantages, and disadvantages. The main categories are:
-
Adsorption/Scavenging: This is the most common approach, using materials that bind tightly to palladium.[7]
-
Metal Scavengers: These are solid supports (typically silica or polymer) functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, amines, or trimercaptotriazine (TMT).[5][8] The scavenger is stirred with the reaction mixture and then filtered off, taking the bound palladium with it.
-
Activated Carbon: A less expensive but often effective option. Activated carbon has a large surface area with pores that can physically adsorb palladium species.[9][10] It is particularly effective for removing palladium black and some soluble species.
-
-
Crystallization: Purifying the final product through crystallization can be very effective, as impurities like palladium are often left behind in the mother liquor.[4][7] The efficiency can sometimes be improved by adding an agent that complexes with palladium to keep it soluble in the mother liquor.
-
Extraction: Liquid-liquid extraction can partition palladium species into an aqueous phase, away from the organic product phase.[11] This is often less efficient for achieving very low palladium levels and can generate significant solvent waste.[12]
-
Filtration: A simple filtration through a pad of Celite® can remove heterogeneous palladium (like Pd/C or precipitated palladium black), but it is ineffective against soluble palladium species.[6]
Q4: How do I select the best palladium removal method for my this compound reaction?
The optimal choice is highly dependent on your specific reaction conditions.[12] Key factors to consider include:
-
Nature of the Product: The solubility and stability of your indazole derivative. The nitrogen atoms in the indazole ring can chelate palladium, making it harder to remove.[3][7]
-
Solvent System: The efficiency of scavengers and activated carbon can be highly solvent-dependent.[13]
-
Initial Palladium Concentration: High levels of palladium may require a bulk removal step (e.g., activated carbon) followed by a polishing step with a high-affinity scavenger.
-
Cost and Scalability: For large-scale synthesis, the cost of the scavenger and the simplicity of the operation are critical.[1][12]
Below is a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting a palladium removal method.
Troubleshooting Guide
Problem 1: My final product still has high palladium levels (>100 ppm) after using a scavenger.
-
Possible Cause 1: Strong Chelation. The indazole nitrogen atoms in your product may be strongly coordinating to the palladium, preventing the scavenger from accessing it.[3][7]
-
Solution: Try altering the solvent or temperature. Heating the mixture during scavenging (e.g., to 40-60 °C) can sometimes disrupt the product-palladium complex and facilitate capture by the scavenger. Also, consider screening a different class of scavenger; for example, if a thiol-based scavenger failed, a TMT-based one might be more effective.[5][8]
-
-
Possible Cause 2: Incorrect Scavenger Stoichiometry. You may not be using enough scavenger to capture all the palladium.
-
Solution: Increase the equivalents of the scavenger relative to the initial amount of palladium catalyst used. A common starting point is 5-10 molar equivalents.
-
-
Possible Cause 3: Inefficient Mixing or Short Treatment Time. The solid-supported scavenger needs sufficient contact with the solution.
-
Solution: Ensure vigorous stirring and increase the treatment time. While some scavenging can be rapid, an overnight stir is often recommended to ensure maximum removal.[8]
-
Problem 2: I'm losing a significant amount of my product during purification.
-
Possible Cause: Non-specific Adsorption. This is a common issue with activated carbon, which can adsorb the desired product along with the palladium.[12] High-surface-area silica scavengers can also sometimes cause this issue.
-
Solution 1: Reduce Adsorbent Amount. Use the minimum amount of activated carbon or scavenger required. Perform a small-scale experiment to determine the optimal loading that removes palladium without significant product loss.
-
Solution 2: Change the Solvent. A solvent in which your product is highly soluble can minimize its adsorption onto the solid support.
-
Solution 3: Switch Methods. If product loss on solid supports is unavoidable, crystallization may be a better alternative.[14]
-
Problem 3: My palladium removal results are inconsistent from batch to batch.
-
Possible Cause: Variability in Palladium Speciation. Slight differences in reaction work-up (e.g., exposure to air, quench conditions) can change the oxidation state and coordination sphere of the residual palladium, affecting how easily it is removed.[5]
-
Solution 1: Standardize the Work-up. Ensure that every batch is processed identically before the palladium removal step.
-
Solution 2: Use a Broad-Spectrum Scavenger. Some scavengers are designed to be effective against multiple palladium species (Pd(0) and Pd(II)). Multidentate sulfur-based silica scavengers are often good candidates.[5]
-
Problem 4: A new impurity appeared in my NMR/HPLC after treatment with a scavenger.
-
Possible Cause: Scavenger Reactivity or Leaching. Thiol-based scavengers, while effective, can sometimes cause undesired side reactions with sensitive functional groups on the product.[12] In other cases, impurities may leach from the solid support itself.
-
Solution: Screen scavengers from different vendors or with different functional groups (e.g., TMT or amine-based). If scavenger-induced impurity is suspected, switching to a different method like activated carbon or crystallization is recommended.
-
Data Presentation: Comparison of Palladium Removal Methods
| Method | Mechanism | Pros | Cons | Best For... |
| Metal Scavengers | Chemisorption via functional groups (e.g., thiol, TMT) | High selectivity for Pd; can reduce Pd to <1 ppm; wide variety available.[1][5] | Higher cost; potential for product loss via adsorption; may introduce new impurities.[12] | Polishing step to achieve very low Pd levels; situations where crystallization is difficult. |
| Activated Carbon | Physisorption | Low cost; effective for bulk Pd removal; removes color impurities.[9][15] | Non-selective, can lead to high product loss; may require large amounts.[12] | Initial bulk removal of high concentrations of Pd (>500-1000 ppm). |
| Crystallization | Differential Solubility | Highly effective for purification; scalable; removes multiple impurities simultaneously.[14] | Product must be a crystalline solid; may require significant optimization; can concentrate Pd in some cases.[2] | Purifying solid products where a suitable solvent system can be found. |
| Liquid-Liquid Extraction | Partitioning | Simple procedure. | Often inefficient for reaching low ppm levels; generates large solvent waste volumes.[11][12] | Crude initial cleanup; not suitable for achieving low regulatory limits. |
| Filtration (Celite®) | Physical Separation | Very simple and fast. | Only removes insoluble/heterogeneous Pd; ineffective for dissolved species.[6] | Removing palladium black or heterogeneous catalysts like Pd/C post-reaction. |
Experimental Protocols
Protocol 1: General Screening of Solid-Supported Palladium Scavengers
Objective: To identify the most effective scavenger for removing residual palladium from a solution of your this compound derivative.
Caption: Workflow for screening palladium scavengers.
Procedure:
-
Preparation: Dissolve a known quantity of the crude product in a suitable solvent (e.g., THF, EtOAc, MeCN) to create a stock solution.
-
Aliquoting: Distribute equal volumes of the stock solution into several vials. Keep one vial as the "untreated control."
-
Scavenger Addition: To each of the other vials, add a different scavenger (e.g., a thiol-functionalized silica, a TMT-functionalized resin, activated carbon). Use a consistent molar excess (e.g., 10 equivalents) of the scavenging agent relative to the initial palladium load.
-
Incubation: Seal the vials and stir them vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) for a set period (4 to 16 hours).
-
Sampling & Analysis: After incubation, filter a sample from each vial through a syringe filter (e.g., 0.45 µm PTFE) to remove the solid scavenger. Dilute the samples appropriately and submit them, along with the untreated control, for palladium content analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Evaluation: Compare the final palladium concentrations to identify the most efficient scavenger for your system.
Protocol 2: Bulk Palladium Removal with Activated Carbon
Objective: To reduce a high initial concentration of palladium (>500 ppm) in a scalable and cost-effective manner.
Procedure:
-
Setup: In a reaction flask, dissolve the crude product in an appropriate organic solvent (e.g., Toluene, Ethyl Acetate).
-
Carbon Addition: Add powdered activated carbon to the solution. A typical starting point is 0.1 to 0.5 weight equivalents relative to the crude product (e.g., for 10 g of crude product, use 1-5 g of activated carbon).
-
Slurry: Stir the resulting slurry at room temperature or elevated temperature (40-60 °C) for 2-4 hours.
-
Filtration: Prepare a pad of Celite® (diatomaceous earth) approximately 1-2 cm thick in a Büchner funnel. Wet the pad with the reaction solvent.
-
Isolation: Filter the reaction slurry through the Celite® pad. Wash the pad thoroughly with fresh solvent to ensure complete recovery of the product.[6]
-
Analysis: Concentrate the filtrate and analyze a sample for residual palladium by ICP-MS. If necessary, this material can be taken into a polishing step using a high-affinity scavenger (Protocol 1) or purified by crystallization (Protocol 3).
Protocol 3: Enhanced Crystallization for Palladium Removal
Objective: To purify the this compound derivative and remove palladium impurities simultaneously.
Procedure:
-
Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperature and low solubility at room temperature or below.[14] Common solvents for indazoles include alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene), often in combination with an anti-solvent like heptane.[14]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
(Optional) Additive: For particularly stubborn palladium contamination, a small amount of a chelating agent like N-acetylcysteine or thiourea can be added to the hot solution to help keep palladium species dissolved in the mother liquor during crystallization.[4]
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the yield of the crystalline product.[14]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying and Analysis: Dry the purified crystals under vacuum and analyze for residual palladium content by ICP-MS.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. biotage.com [biotage.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: N-Trifluoromethyl Indazole Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing N-de-Trifluoromethylation
Welcome to the technical support center for chemists working with N-trifluoromethyl (N-CF₃) indazole derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the synthetic challenges associated with this unique functional group. This guide is structured to address specific issues you might encounter, explaining the causality behind experimental choices to ensure the integrity of your N-CF₃ indazole scaffolds.
The N-trifluoromethyl group is increasingly utilized in medicinal chemistry to enhance properties like metabolic stability, lipophilicity, and binding affinity. A key advantage of the N-CF₃ motif on an azole ring, such as indazole, is its remarkable stability compared to its N-CF₃ amine counterparts.[1][2][3][4] While N-CF₃ amines are often susceptible to hydrolysis, N-CF₃ azoles demonstrate excellent stability in aqueous media and across a wide range of synthetic conditions.[3][5][6]
N-de-trifluoromethylation is therefore an uncommon side reaction for N-CF₃ indazole derivatives. The issues addressed in this guide are typically encountered only under harsh or specific reaction conditions that are not standard practice for many synthetic transformations. This resource is designed to help you troubleshoot these exceptional cases.
Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the stability of the N-CF₃ group on indazole derivatives.
Q1: How stable is the N-CF₃ bond on an indazole ring to standard purification techniques?
A1: The N-CF₃ bond on an indazole is highly robust under standard laboratory purification conditions. You should not expect to see cleavage during:
-
Aqueous workups: The bond shows excellent hydrolytic stability at various pH levels.[3]
-
Silica gel chromatography: Standard silica gel is sufficiently neutral and poses no risk of N-de-trifluoromethylation.
-
Reversed-phase chromatography (HPLC): Common acidic modifiers like trifluoroacetic acid (TFA) or formic acid in acetonitrile/water mobile phases are well tolerated.
Q2: Will common reagents used in cross-coupling reactions affect the N-CF₃ group?
A2: Generally, no. The N-CF₃ group is stable to many reagents used in popular cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Standard palladium catalysts, bases like K₂CO₃ or Cs₂CO₃, and phosphine ligands do not typically induce N-de-trifluoromethylation.[7][8] However, very strong bases or highly reactive organometallic reagents used in stoichiometric amounts could present a risk in specific contexts (see Troubleshooting Guide).
Q3: Can I perform reactions on other parts of the indazole molecule without affecting the N-CF₃ group?
A3: Yes. The stability of the N-CF₃ group allows for a wide range of functionalization reactions on the indazole core. For instance, C-H functionalization at the C3-position can be performed without compromising the N-CF₃ group.[9] The primary consideration should always be whether the reagents used for these transformations fall into the categories of exceptionally strong bases, potent nucleophiles, or harsh Lewis acids, which are discussed below.
Q4: Is there a difference in stability between N1-CF₃ and N2-CF₃ indazole isomers?
A4: While 1H-indazoles are generally more thermodynamically stable than 2H-indazoles, the N-CF₃ bond itself in both isomers is considered highly stable. The primary challenge in working with indazoles is often achieving regioselective N-substitution in the first place, not the subsequent stability of the resulting N-CF₃ bond. Electronic effects from other substituents on the ring could subtly influence the stability, but both isomers are robust under normal conditions.
Troubleshooting Guide: Unwanted N-de-Trifluoromethylation
This section addresses specific experimental observations and provides potential causes and solutions for the rare instances of N-de-trifluoromethylation.
Problem 1: Loss of N-CF₃ Group Observed After Reaction with Strong Base
Symptom: You isolate the parent indazole (N-H) instead of your desired product after treating your N-CF₃ indazole with a strong base like n-BuLi, LDA, or LHMDS at elevated temperatures.
Potential Cause: While highly stable, the N-CF₃ bond is not entirely inert. The strong electron-withdrawing nature of the CF₃ group makes the nitrogen atom electron-deficient. Extremely strong, hard bases, particularly organolithium reagents, could potentially attack the nitrogen or abstract the CF₃ group through a complex mechanism, although this is not a commonly reported pathway for azoles. A more likely scenario is that under these harsh conditions, a decomposition pathway is initiated.
Causality & Mechanism:
The lone pair on the adjacent indazole nitrogen participates in the aromatic system, which lends stability to the N-CF₃ bond compared to an aliphatic amine. However, a sufficiently strong base could, in theory, lead to a cascade reaction. The high energy of the system might favor a pathway involving fragmentation.
Caption: Stability hierarchy and a potential degradation pathway for N-CF₃ indazoles under harsh basic conditions.
Solutions & Preventative Measures:
| Strategy | Description |
| Use a Weaker Base | If possible, substitute organolithium reagents with weaker bases like NaH, K₂CO₃, or DBU. For metallation, consider using a magnesium base (e.g., Turbo Grignard) which is often less aggressive. |
| Lower Reaction Temp. | If a strong base is necessary (e.g., for deprotonation), perform the reaction at very low temperatures (-78 °C) and monitor carefully, quenching as soon as the desired transformation is complete. |
| Change Reaction Order | If the N-CF₃ indazole is a reactant, consider if the synthetic sequence can be altered to introduce the CF₃ group at a later stage, after the harsh basic step has been performed. |
Problem 2: N-de-Trifluoromethylation During a Reaction Involving Strong Lewis Acids
Symptom: After a reaction using a strong Lewis acid like AlCl₃, BBr₃, or TiCl₄, especially at elevated temperatures, you observe the formation of the N-H indazole.
Potential Cause: Strong Lewis acids can coordinate to one of the nitrogen atoms of the indazole ring. This coordination can significantly increase the electrophilicity of the ring system and potentially weaken the N-CF₃ bond by pulling electron density away from it. This could make the CF₃ group susceptible to cleavage, potentially facilitated by a nucleophilic species in the reaction mixture. While P-CF₃ electrophilic phosphonium cations have been shown to be robust Lewis acids, the interaction with the indazole system is different.[10]
Solutions & Preventative Measures:
-
Choose a Milder Lewis Acid: If the reaction requires Lewis acid catalysis, screen for milder options such as ZnCl₂, Sc(OTf)₃, or In(OTf)₃.
-
Use Stoichiometric Control: Use the minimum effective amount of the Lewis acid rather than a large excess.
-
Protect Other Functionalities: If the Lewis acid is intended to activate another part of the molecule, see if that functional group can be modified to be more reactive, thereby allowing for the use of a milder Lewis acid.
Problem 3: Suspected Reductive Cleavage of the N-CF₃ Bond
Symptom: In a reaction involving potent reducing agents (e.g., dissolving metal reductions like Na/NH₃, or single-electron transfer reductants), you observe loss of the N-CF₃ group.
Potential Cause: The N-CF₃ bond is generally stable to common reducing agents like NaBH₄ or H₂/Pd-C. However, very powerful reducing conditions that operate via single-electron transfer (SET) could potentially reduce the N-CF₃ bond. The electron-deficient nature of the trifluoromethylated nitrogen might make it susceptible to accepting an electron, forming a radical anion intermediate that could then fragment, releasing a fluoride ion and ultimately leading to cleavage. Reductive cleavage of C(sp²)-CF₃ bonds has been reported, and while the N-CF₃ bond is different, a similar SET mechanism could be plausible under forcing conditions.[11]
Experimental Protocol: Choosing an Alternative Reduction Method
If you need to reduce a nitro group or another functional group on the indazole ring without affecting the N-CF₃ group, consider catalytic hydrogenation over harsher methods.
-
Setup: To a flask containing your N-CF₃ indazole derivative (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Hydrogenation: Seal the flask and purge with hydrogen gas (H₂). Maintain a positive pressure of H₂ using a balloon or a hydrogenation apparatus.
-
Reaction: Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods.
This protocol avoids the use of potent single-electron donors and is a much safer alternative for preserving the N-CF₃ bond.
Caption: Troubleshooting decision tree for unexpected N-de-trifluoromethylation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Trifluoromethyl Azoles - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Trifluoromethyl azoles: Recent additions to the medicinal chemist’s toolbox - American Chemical Society [acs.digitellinc.com]
- 7. Palladium-Catalyzed Trifluoromethylation of (Hetero)Arenes with CF3 Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-PdII Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Substituted Indazoles
Welcome to the technical support center for the synthesis of 6-substituted indazoles. This guide is designed for researchers, medicinal chemists, and process scientists who are actively working with this important heterocyclic scaffold. Indazole derivatives are crucial pharmacophores found in a multitude of therapeutic agents, making their efficient and selective synthesis a key challenge in drug discovery and development.[1][2][3][4][5]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common hurdles in synthesizing 6-substituted indazoles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your synthetic work.
Q1: My C6-Suzuki-Miyaura coupling reaction with 6-bromoindazole is giving low yields or failing completely. What should I do?
Answer: This is a very common issue. Low yields in Suzuki couplings on the indazole core can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and side reactions like boronic acid homocoupling.[6] Here’s a systematic approach to troubleshooting:
1. De-Gas, De-Gas, De-Gas:
-
The Problem: The primary culprit for many failed Suzuki reactions is the presence of dissolved oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of your boronic acid, consuming your reagent and complicating purification.[6]
-
The Solution: Rigorous de-gassing is non-negotiable.
-
Inert Gas Sparging: Bubble argon or nitrogen through your solvent for at least 15-30 minutes before adding your catalyst and reagents.[6]
-
Freeze-Pump-Thaw: For ultimate oxygen removal, perform three to five freeze-pump-thaw cycles on your solvent.[6] This is especially critical for sensitive or large-scale reactions.
-
2. Evaluate Your Catalyst System:
-
The Problem: Not all palladium catalysts and ligands are created equal for this specific transformation. The electron-rich nature of the indazole ring can make oxidative addition challenging.[7]
-
The Solution:
-
Catalyst Precursor: If you are using a Pd(II) source like Pd(OAc)₂, it can directly cause homocoupling at the start of the reaction.[6] Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst.
-
Ligands are Key: Standard ligands like PPh₃ might not be effective. Switch to bulky, electron-rich phosphine ligands which are known to accelerate the desired cross-coupling over side reactions.[6] Good options include SPhos, XPhos, or RuPhos.
-
3. Optimize Base and Solvent:
-
The Problem: The choice of base and solvent system is critical for both solubility and reactivity. An inappropriate base can lead to poor reaction kinetics or degradation of starting materials.[8]
-
The Solution:
-
Base: While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective for challenging couplings. Ensure your base is finely powdered and anhydrous.
-
Solvent: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O) is often necessary to solubilize the base and facilitate the catalytic cycle.
-
4. Check for Competing Reactions:
-
The Problem: Besides homocoupling, protodeboronation (cleavage of the C-B bond by a proton source) can reduce the effective concentration of your boronic acid.[9]
-
The Solution:
-
Use anhydrous solvents (before adding the aqueous base solution).
-
Ensure your base is strong enough and present in sufficient excess (typically 2-3 equivalents).
-
Consider using boronic acid pinacol esters (BPin), which are often more stable.
-
Q2: I am getting a mixture of N1 and N2 alkylated indazoles and they are difficult to separate. How can I improve the regioselectivity?
Answer: Controlling N-alkylation regioselectivity is one of the most significant challenges in indazole chemistry.[10][11][12] The outcome is a delicate balance of thermodynamics, kinetics, steric hindrance, and electronic effects.
To Favor N1-Alkylation (Thermodynamic Product):
-
The Principle: The 1H-indazole tautomer is generally more thermodynamically stable.[12] Conditions that allow for equilibration will often favor the N1 product.
-
Recommended Conditions:
-
Strong, Non-Coordinating Base: Using sodium hydride (NaH) in an aprotic solvent like THF or DMF often provides high N1 selectivity.[12] The sodium cation is believed to chelate with the N2 nitrogen and an adjacent C3 substituent (if present), sterically directing the electrophile to the N1 position.[10][13]
-
Elevated Temperature: Gentle heating (e.g., 50 °C) can help drive the reaction to the thermodynamic N1 product.[10]
-
To Favor N2-Alkylation (Kinetic Product):
-
The Principle: The N2 position is often more sterically accessible and the N2 anion can be the kinetically favored product under certain conditions.
-
Recommended Conditions:
-
Mitsunobu Reaction: This reaction often shows a strong preference for the N2 position.[12][14] Reacting the indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD) is a reliable method.[14]
-
Phase-Transfer Catalysis: Conditions using a base like Cs₂CO₃ or K₂CO₃ in a solvent like acetonitrile with a phase-transfer catalyst can sometimes favor N2 substitution.
-
Directed Protection: A 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to selectively protect the N2 position.[15]
-
Separation of Isomers:
-
If you cannot avoid a mixture, separation is the next step.
-
Column Chromatography: This is the most common method, but isomers can co-elute. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol).
-
Recrystallization: Screening different solvent mixtures for recrystallization can be a highly effective and scalable method to isolate a single, pure isomer.[16]
-
Q3: My C6-Buchwald-Hartwig amination is sluggish and gives low conversion. What are the key parameters to optimize?
Answer: The Buchwald-Hartwig amination is a powerful tool, but like the Suzuki coupling, it is sensitive to several variables.[17] Sluggishness often points to an inefficient catalytic cycle.
1. Catalyst, Ligand, and Base Combination:
-
The Problem: The combination of the palladium source, ligand, and base is crucial and substrate-dependent.[18]
-
The Solution:
-
Ligands: For C-N bond formation, specialized biarylphosphine ligands are usually required. Consider ligands like BINAP, Xantphos, or Josiphos.
-
Base: A strong, non-nucleophilic base is essential. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the most common and effective choices. K₃PO₄ or Cs₂CO₃ can also be used, especially for more sensitive substrates.[19]
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common precursors.
-
2. Solvent and Temperature:
-
The Problem: The reaction requires a solvent that can dissolve the reagents and withstand the necessary temperatures without degradation.[18][20]
-
The Solution: Anhydrous, de-gassed polar aprotic solvents are preferred. Toluene, dioxane, and THF are the most common choices. The optimal temperature is often between 80-110 °C.[20] Running the reaction at too low a temperature is a frequent cause of low conversion.
3. Inert Atmosphere:
-
The Problem: The Pd(0) catalyst is highly sensitive to oxygen.
-
The Solution: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction time.[20] Use Schlenk techniques for best results.
4. Amine Stoichiometry:
-
The Problem: Using a primary amine can sometimes lead to diarylation or other side reactions.
-
The Solution: A slight excess of the amine (e.g., 1.1-1.2 equivalents) is typically used. For valuable or chiral amines, optimizing to use closer to 1.0 equivalent may be necessary.[19]
Visualizing the Troubleshooting Process
Workflow for a Failed C6-Functionalization Reaction
This diagram outlines a logical decision-making process when a cross-coupling reaction at the C6 position fails.
Caption: A decision tree for troubleshooting failed C6 cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q: Why is direct C-H functionalization at the C6 position of the indazole ring so difficult? A: Direct C-H functionalization is challenging due to the electronic properties of the indazole ring. The C7 position is often more reactive in C-H activation reactions.[21] Furthermore, without a directing group, achieving regioselectivity at C6 over other positions like C3, C4, C5, or C7 is a significant hurdle.[21][22][23][24] Most successful C6-functionalizations rely on pre-functionalized indazoles, such as 6-bromo or 6-iodoindazole, which can then participate in cross-coupling reactions.
Q: I'm performing a Davis-Beirut reaction to form the indazole core, but my yields are inconsistent. Why? A: The Davis-Beirut reaction, which typically forms 2H-indazoles, proceeds through a reactive nitroso intermediate.[25][26] Its success is highly dependent on reaction conditions. Inconsistent yields can be caused by:
-
Decomposition of Intermediates: The key o-nitrosobenzaldehyde intermediate can be unstable.[27]
-
Solvent Effects: The presence of water can be critical, but too much can lead to competitive side reactions like imine cleavage.[25][26]
-
Substrate Scope: The reaction can be slow for certain substrates, particularly with N-aryl amines, allowing for decomposition pathways to dominate.[25][26]
Q: Are protecting groups necessary for synthesizing 6-substituted indazoles? A: Yes, protecting groups are often essential. They serve two main purposes:
-
Directing Regioselectivity: As mentioned earlier, protecting one of the nitrogen atoms allows for unambiguous functionalization of the other. For example, protecting the N1 position allows for subsequent reactions at N2, and vice-versa.
-
Improving Solubility and Preventing Side Reactions: A protecting group can modify the solubility of the indazole and block the reactivity of the N-H proton, which can interfere with many organometallic reactions (e.g., by quenching Grignard reagents or interfering with lithiation).[28] The SEM group is particularly useful as it can direct lithiation to the C3 position after protecting N2.[15]
Q: My reaction is scalable in the lab, but I'm concerned about safety and reproducibility on a larger scale. What should I consider? A: Scaling up indazole synthesis requires careful consideration of several factors:
-
Exotherms: Reactions involving strong bases like NaH or organometallics can be highly exothermic. Ensure adequate cooling and controlled addition of reagents.
-
De-gassing: Efficiently de-gassing large volumes of solvent is more challenging. A subsurface sparge with an inert gas is crucial.[6]
-
Reagent Purity: Impurities that are negligible on a small scale can become significant problems on a larger scale.
-
Work-up and Purification: Extraction and chromatography are less efficient at scale. Developing a process that allows for purification by crystallization or distillation is highly desirable.[29] Some research has explored flow chemistry to improve the safety and scalability of indazole synthesis.[30]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole
This protocol provides a robust starting point for the arylation or vinylation of the C6 position.
| Parameter | Recommendation | Rationale |
| Indazole | 6-Bromo-1H-indazole | 1.0 equivalent |
| Boronic Acid/Ester | Aryl/vinyl boronic acid or BPin ester | 1.2 - 1.5 equivalents |
| Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ | 2-5 mol% |
| Ligand | SPhos or XPhos (if using Pd₂(dba)₃) | 4-10 mol% |
| Base | K₂CO₃ or Cs₂CO₃ (anhydrous, powdered) | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O | 4:1 or 5:1 mixture |
| Temperature | 80 - 100 °C | To drive reaction to completion |
| Atmosphere | Argon or Nitrogen | To prevent catalyst oxidation |
Step-by-Step Methodology:
-
To a Schlenk flask, add 6-bromo-1H-indazole (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (2.5 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if needed).
-
Add the de-gassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via cannula or syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective N1-Alkylation using Sodium Hydride
This method is adapted from literature procedures known to favor the thermodynamic N1 product.[12]
Step-by-Step Methodology:
-
To a flame-dried, argon-flushed flask, add anhydrous THF.
-
Cool the solvent to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Add a solution of the 6-substituted-1H-indazole (1.0 equiv.) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (e.g., alkyl bromide, 1.1 equiv.) dropwise.
-
Stir the reaction at room temperature or warm gently (e.g., to 50 °C) overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[14]
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. catalogimages.wiley.com [catalogimages.wiley.com]
- 29. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 6-Bromo-3-(trifluoromethyl)-1H-indazole Derivatives
For researchers, scientists, and drug development professionals, the robust characterization and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 6-Bromo-3-(trifluoromethyl)-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into method selection, validation, and implementation. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the validation workflow.
Introduction: The Analytical Imperative for a Key Building Block
This compound is a fluorinated heterocyclic compound of significant interest in drug discovery. Its structural motifs are present in a variety of therapeutic candidates, making the ability to accurately and reliably quantify it, and its potential impurities, a critical step in the drug development pipeline. The validation of analytical methods for this compound ensures the integrity of data submitted for regulatory approval and is foundational to quality control and stability studies.
The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity assessment, quantification in a complex matrix, or identification of unknown degradants). For a compound like this compound, which is a semi-volatile, thermally stable molecule with a good chromophore, both HPLC and GC-MS present as viable analytical options.
Comparative Analysis of Core Analytical Techniques
The selection of an optimal analytical technique requires a thorough evaluation of their respective strengths and weaknesses in the context of the analyte and the analytical goals. Here, we compare HPLC with UV detection and GC-MS for the validation of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most common approach.
Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The trifluoromethyl group and the bromine atom impart significant hydrophobicity to the molecule, leading to good retention on a C18 column.
Causality in Method Development: The choice of a C18 column is a direct consequence of the analyte's hydrophobic nature. The mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve a suitable retention time and peak shape. The addition of a small amount of acid, like formic acid, to the mobile phase is a common practice to suppress the ionization of residual silanol groups on the stationary phase, thereby improving peak symmetry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the thermal stability of many indazole derivatives, GC-MS is a highly suitable method for the analysis of this compound.
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
Causality in Method Development: The choice of a low-polarity capillary column (e.g., DB-5ms) is appropriate for this analyte. The temperature program of the GC oven is a critical parameter that is optimized to ensure good separation from any potential impurities without causing on-column degradation. The mass spectrometer provides an orthogonal detection method to HPLC-UV, offering superior specificity and the ability to identify unknown peaks through their fragmentation patterns.
Performance Comparison: HPLC vs. GC-MS
The following table presents a summary of typical validation parameters for HPLC and GC-MS methods for the analysis of this compound. Note: This data is representative and intended for comparative purposes.
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | Rationale for Performance |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques offer excellent linearity over a defined concentration range. |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | HPLC-UV typically has a wider linear range suitable for assay and impurity determination. GC-MS is often more sensitive, allowing for a lower range. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | The high sensitivity of mass spectrometric detection in selected ion monitoring (SIM) mode generally results in a lower LOD for GC-MS. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | Consistent with the LOD, the LOQ for GC-MS is typically an order of magnitude lower than for HPLC-UV. |
| Precision (%RSD) | < 2% | < 5% | Both methods demonstrate high precision, with HPLC often showing slightly better repeatability. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods provide high accuracy, well within the acceptance criteria of regulatory guidelines. |
| Specificity | Good (retention time) | Excellent (retention time and mass spectrum) | GC-MS offers superior specificity due to the combination of chromatographic separation and mass spectral data, which provides structural information. |
Structural Elucidation and Characterization: The Role of NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's framework.
¹H NMR: Provides information on the number and connectivity of protons in the aromatic ring. The chemical shifts and coupling constants are characteristic of the substitution pattern.
¹³C NMR: Reveals the carbon skeleton of the molecule, including the quaternary carbons of the indazole ring and the trifluoromethyl group.
¹⁹F NMR: Is particularly informative for fluorinated compounds. A single peak corresponding to the CF₃ group is expected, and its chemical shift can be a sensitive probe of the electronic environment.
A comprehensive NMR analysis is a prerequisite for the qualification of a reference standard used in quantitative methods like HPLC and GC-MS.
Experimental Protocols
The following are detailed, step-by-step protocols for the validation of an HPLC-UV and a GC-MS method for this compound. These protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the performance of the analytical setup.
Stability-Indicating RP-HPLC Method
A stability-indicating method is crucial as it can resolve the main peak from any potential degradation products that may form under stress conditions.[2]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
System Suitability: Before sample analysis, inject a standard solution five times. The %RSD for the peak area should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
Validation Protocol:
-
Specificity (Forced Degradation): Subject the analyte to acidic (0.1 M HCl at 60°C), basic (0.1 M NaOH at 60°C), oxidative (3% H₂O₂ at RT), thermal (80°C), and photolytic (ICH Q1B) stress conditions.[3] Analyze the stressed samples to ensure that the main peak is well-resolved from any degradant peaks.
-
Linearity: Prepare a series of standard solutions from 1 to 100 µg/mL. Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations in the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on the results.
GC-MS Method for Purity and Impurity Identification
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Scan Range: 40 - 450 amu (for identification)
-
SIM Ions: Monitor characteristic ions for quantification (e.g., the molecular ion and major fragments).
Validation Protocol: The validation parameters are similar to those for HPLC, with a focus on specificity through mass spectral library matching and the establishment of a linear range in SIM mode for quantification. The fragmentation pattern of this compound is expected to show characteristic losses of Br, CF₃, and HCN, providing a high degree of confidence in peak identification.
Visualizing the Validation Workflow
Logical Relationships in Analytical Method Selection
Conclusion
The validation of analytical methods for this compound is a multi-faceted process that requires a deep understanding of both the analyte's properties and the capabilities of the chosen analytical techniques. Both RP-HPLC and GC-MS are powerful and appropriate methods for the analysis of this important pharmaceutical intermediate.
-
RP-HPLC is a robust and versatile technique, well-suited for routine quality control, purity assays, and the analysis of potential non-volatile degradation products.
-
GC-MS offers unparalleled specificity and sensitivity, making it the method of choice for the definitive identification of impurities and for trace-level quantification.
A comprehensive validation strategy, as outlined in this guide and in accordance with ICH guidelines, will ensure that the analytical data generated is accurate, reliable, and fit for purpose, thereby supporting the successful development and commercialization of new drug products.
References
- 1. Comparison of various international guidelines for analytical method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Biological Activity of 6-Bromo-3-(trifluoromethyl)-1H-indazole Derivatives as VEGFR-2 Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and confirm the biological activity of novel 6-Bromo-3-(trifluoromethyl)-1H-indazole derivatives. We will focus on their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in oncology. This document moves beyond a simple recitation of protocols, offering in-depth rationale for experimental choices and objectively comparing the performance of these novel derivatives against established, FDA-approved alternatives like Axitinib and Pazopanib.
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide array of pharmacological activities, including potent anti-cancer effects, often by targeting protein kinases.[2][3] Kinases are a major class of "druggable" targets, and several approved anti-cancer drugs, such as Axitinib and Pazopanib, are indazole-based kinase inhibitors.[4][5] This guide uses the specific example of this compound derivatives to illustrate a robust, self-validating workflow for confirming kinase inhibition, a crucial step in early-stage drug discovery.
The Scientific Rationale: Targeting the VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[6] In many cancers, tumor growth and metastasis are highly dependent on angiogenesis. The binding of the vascular endothelial growth factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, which form the lining of blood vessels. By inhibiting VEGFR-2, we can effectively cut off the tumor's blood supply, leading to suppressed growth and proliferation.
The diagram below illustrates the simplified VEGFR-2 signaling pathway, which is the target of the indazole derivatives discussed.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Comparative Performance Analysis: In Vitro Inhibitory Activity
A critical first step in evaluating a potential drug candidate is to determine its potency against the intended target in a cell-free system. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the IC50 values for a representative 6-Bromo-1H-indazole derivative compared to Axitinib and Pazopanib against VEGFR-2.
| Compound/Drug | Target | IC50 (nM) | Source |
| 6-Bromo-1H-indazole Derivative | VEGFR-2 | 1.8 | [6] |
| Axitinib | VEGFR-2 | 0.2 | [6] |
| Pazopanib | VEGFR-2 | 30.0 | [6] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivative are sourced from patent literature and have not been independently verified in peer-reviewed publications. Data for the commercial drugs are compiled from different sources and were not determined in a head-to-head study. Therefore, direct comparisons should be made with caution.[6]
This initial data suggests that the novel derivative possesses potent inhibitory activity against VEGFR-2, warranting further investigation through rigorous experimental validation.
Experimental Protocols for Biological Activity Confirmation
The following protocols are designed to be self-validating systems. They provide detailed, step-by-step methodologies for confirming the biological activity of the test compounds, first in a biochemical assay and then in a cellular context.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2 kinase.[7] A common and robust method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. Less ATP means higher kinase activity.
Causality Behind Experimental Choices:
-
Recombinant Kinase: Using a purified, recombinant form of the VEGFR-2 kinase domain ensures that the inhibitory activity measured is specific to this target, eliminating confounding factors from other cellular components.
-
ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase.[8] This ensures the assay is sensitive to competitive inhibitors that bind to the ATP-binding site, which is the common mechanism for indazole derivatives.[8]
-
Luminescence Readout: This method offers high sensitivity, a broad dynamic range, and is less hazardous than traditional radiometric assays.[9][10]
Caption: Workflow for an in vitro luminescence-based kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 µM. Also prepare positive (e.g., Axitinib) and negative (DMSO vehicle) controls.
-
Plate Setup: Dispense a small volume (e.g., 50 nL) of the compound dilutions and controls into a 384-well assay plate.
-
Kinase Reaction:
-
Prepare a master mix containing recombinant human VEGFR-2 kinase and a suitable peptide substrate in kinase assay buffer.
-
Dispense the kinase-substrate mix into each well of the assay plate.
-
Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to each well at a final concentration equal to the Km for VEGFR-2.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Signal Detection:
-
Terminate the reaction and detect the remaining ATP by adding a commercial luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay). This reagent lyses the cells and contains luciferase/luciferin to generate a light signal proportional to the ATP concentration.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data using the positive and negative controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
While an in vitro assay confirms direct target engagement, a cell-based assay is crucial to determine if the compound can enter cells and inhibit the target in a more complex physiological environment, ultimately leading to a desired biological outcome like inhibiting cell growth.[9][11]
Causality Behind Experimental Choices:
-
Cell Line Selection: An appropriate cancer cell line should be chosen, preferably one that is known to be dependent on the VEGFR-2 signaling pathway for its proliferation (e.g., human umbilical vein endothelial cells (HUVECs) or a cancer cell line engineered to overexpress VEGFR-2).
-
MTT Reagent: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established, colorimetric method. It relies on the principle that viable, metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing an indirect measure of cell number.[6]
Caption: Workflow for a cell-based MTT proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a relevant cell line into a 96-well flat-bottom plate at an appropriate density (e.g., 5,000 cells/well) in complete culture medium.
-
Cell Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach to the plate.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the this compound derivative (and controls), prepared as in the kinase assay.
-
Incubation: Incubate the cells with the compound for 72 hours. This duration is typically sufficient to observe effects on proliferation.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
Conclusion and Future Directions
This guide outlines a foundational strategy for confirming the biological activity of this compound derivatives as VEGFR-2 inhibitors. The presented protocols for in vitro kinase and cell-based proliferation assays provide a robust and logical workflow to validate initial findings. Positive results from these experiments—demonstrating potent, direct inhibition of the kinase target that translates into anti-proliferative effects in a cellular context—provide a strong rationale for advancing these promising compounds to the next stages of drug discovery. These next steps would include kinase selectivity profiling to assess off-target effects, ADME/Tox studies, and ultimately, evaluation in in vivo preclinical models of cancer.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. inits.at [inits.at]
A Comparative Guide to Kinase Inhibitor Scaffolds: The Case for 6-Bromo-3-(trifluoromethyl)-1H-indazole
Introduction: The Scaffold as the Architectural Blueprint of Kinase Inhibition
In the landscape of modern therapeutics, protein kinase inhibitors (PKIs) represent a cornerstone of targeted therapy, particularly in oncology.[1] The human kinome, comprising over 500 kinases, orchestrates the vast majority of cellular signal transduction.[2] Their dysregulation is a hallmark of numerous diseases, making them prime targets for drug development. The success of a PKI is not merely a matter of potent inhibition but also of selectivity—the ability to inhibit the target kinase without affecting structurally similar off-targets, thereby minimizing toxicity.[3]
At the heart of every kinase inhibitor lies its chemical scaffold, the core molecular framework from which the drug is built.[4] This scaffold is the architectural blueprint that dictates the molecule's orientation within the highly conserved ATP-binding site of the kinase. It is responsible for forming critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine base of ATP.[5] The choice of scaffold is therefore one of the most critical decisions in the design of a novel kinase inhibitor, profoundly influencing its potency, selectivity, and overall drug-like properties.
This guide provides an in-depth comparison of the 6-bromo-3-(trifluoromethyl)-1H-indazole scaffold against other privileged scaffolds commonly employed in the design of clinical kinase inhibitors. We will dissect the structural and functional rationale for its use, provide comparative experimental data against established alternatives, and detail the validation workflows essential for any robust kinase inhibitor discovery program.
The this compound Scaffold: A Privileged Core for Potency and Selectivity
The indazole ring is a well-established "privileged scaffold" in kinase inhibitor design, recognized for its ability to act as an effective hinge-binder.[5] The specific derivatization at the 6- and 3-positions in this compound imparts a unique combination of properties that medicinal chemists leverage to achieve superior inhibitor performance.
-
The Indazole Core: This bicyclic aromatic heterocycle is an excellent bioisostere for the adenine ring of ATP. It effectively forms one or two critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the inhibitor in the active site.[6]
-
The 6-Bromo Substitution: The bromine atom at the C6 position serves multiple strategic purposes. It can engage in halogen bonding with backbone carbonyls, providing an additional stabilizing interaction. More commonly, it acts as a crucial synthetic handle, enabling further diversification of the molecule through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the solvent-exposed region of the ATP pocket and enhance selectivity.
-
The 3-Trifluoromethyl (-CF3) Group: The trifluoromethyl group is a powerful modulator of a compound's physicochemical properties. As a strong electron-withdrawing group, it lowers the pKa of the indazole N-H, potentially strengthening its hydrogen bonding capability. Its lipophilic nature allows it to occupy hydrophobic pockets within the active site, while its metabolic stability often improves the pharmacokinetic profile of the drug by blocking a potential site of oxidative metabolism.
The strategic combination of these three elements makes this compound a highly attractive starting point for developing potent and selective kinase inhibitors.
Comparative Analysis with Alternative Kinase Inhibitor Scaffolds
While the this compound scaffold offers distinct advantages, a comparative analysis against other clinically successful scaffolds is essential for objective evaluation. We will examine the indazole derivatives Axitinib and Pazopanib, and the diaryl urea-based inhibitors Sorafenib and Regorafenib.
Alternative Scaffold 1: The Indazole Core (Axitinib & Pazopanib)
Axitinib and Pazopanib are both FDA-approved multi-kinase inhibitors that feature an indazole scaffold, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) to inhibit angiogenesis.[7][8][9]
-
Axitinib: Utilizes a core indazole scaffold, demonstrating potent inhibition of VEGFRs 1, 2, and 3.[10] Its structure highlights how modifications emanating from the indazole core can be tailored to achieve high affinity and selectivity for the target kinases.[7]
-
Pazopanib: Features a substituted indazole linked to a pyrimidine.[8] It inhibits a range of kinases including VEGFRs, PDGFRs, and c-Kit.[11][12] The indazolylpyrimidine core is crucial for its multi-targeted activity profile.
Alternative Scaffold 2: The Diaryl Urea Core (Sorafenib & Regorafenib)
Sorafenib and Regorafenib are multi-kinase inhibitors that share a diaryl urea structure, a distinct scaffold that also effectively targets the ATP-binding site.[13][14]
-
Sorafenib: The urea moiety is critical for its binding mode, forming key hydrogen bonds in the ATP pocket. It inhibits VEGFR, PDGFR, and importantly, the Raf family of serine/threonine kinases.[13][15][16]
-
Regorafenib: A close structural analog of Sorafenib, it also contains the diaryl urea scaffold and inhibits a broad spectrum of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[17][18][19]
Quantitative Performance Comparison
The following table summarizes the primary targets and reported potencies (IC50) for representative drugs from each scaffold class. This data illustrates how different scaffolds can be optimized to achieve potent inhibition against various kinase targets.
| Drug | Core Scaffold | Primary Kinase Targets | Representative IC50 (nM) |
| Axitinib | Indazole | VEGFR1, VEGFR2, VEGFR3, PDGFRβ | 0.1, 0.2, 0.1-0.3, 1.6[20] |
| Pazopanib | Indazolylpyrimidine | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-Kit | 10, 30, 47, 84, 140[12] |
| Sorafenib | Diaryl Urea | VEGFR2, VEGFR3, PDGFRβ, c-Raf, B-Raf | 90, 20, 57, 6, 22 |
| Regorafenib | Diaryl Urea | VEGFR1-3, TIE2, PDGFRβ, FGFR1, c-Kit, Ret, B-Raf | 13-108 (for various targets) |
Data compiled from publicly available sources for comparative purposes.
Experimental Validation: A Blueprint for Inhibitor Characterization
The journey from a promising scaffold to a clinical candidate involves a rigorous, multi-stage validation process. A self-validating system of assays is crucial to ensure data integrity and build confidence in a lead compound. The workflow typically progresses from direct biochemical assays to more physiologically relevant cell-based models.
Caption: Experimental workflow for kinase inhibitor validation.
Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol describes a universal, luminescence-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[21]
Causality: This is the primary screen to determine if a compound directly inhibits the catalytic activity of the purified kinase enzyme, providing a quantitative measure of potency (IC50). Its high-throughput nature makes it ideal for screening large compound libraries.[21]
Materials:
-
Kinase of interest (e.g., VEGFR2)
-
Substrate (e.g., specific peptide or protein)
-
Test compound (e.g., this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate-reading luminometer
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 1 µL of each dilution into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate reaction mix in the appropriate kinase reaction buffer.
-
Add 10 µL of the 2X kinase/substrate mix to each well.
-
Prepare a 2X ATP solution. Add 10 µL to each well to initiate the reaction. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Target Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.
Causality: This assay validates that the compound can penetrate the cell membrane, engage its target, and exert a biological effect on the intended signaling pathway.[22] It bridges the gap between biochemical potency and cellular activity.[1]
Materials:
-
Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR2).
-
Cell culture medium, fetal bovine serum (FBS), and appropriate growth factors (e.g., VEGF).
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Starve the cells in low-serum media for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
-
Kinase Activation: Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF) for 10 minutes to induce target phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20 µg per lane) and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-VEGFR2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for the total protein of the target to confirm equal loading. Quantify band intensity to determine the dose-dependent inhibition of target phosphorylation.
Visualizing Key Concepts in Kinase Inhibition
Understanding the molecular interactions and signaling cascades is fundamental to inhibitor design.
Caption: Simplified VEGFR Signaling Pathway.
Caption: Key Interactions of an Indazole Scaffold in a Kinase Active Site.
Conclusion
The selection of a core scaffold is a pivotal decision in the rational design of kinase inhibitors. The This compound scaffold represents a highly refined chemical architecture, building upon the proven hinge-binding capacity of the indazole core with substituents strategically placed to enhance potency, modulate physicochemical properties, and provide vectors for synthetic elaboration.
While alternative scaffolds like the diaryl ureas found in Sorafenib and Regorafenib have demonstrated profound clinical success, the indazole family, exemplified by Axitinib and Pazopanib, offers a distinct and powerful platform for achieving high-affinity binding. The specific modifications of the this compound scaffold provide a compelling rationale for its use as a starting point for the next generation of targeted therapies. Ultimately, the optimal scaffold is context-dependent, and its success must be validated through the rigorous biochemical and cell-based assays detailed in this guide, ensuring that promising chemical matter translates into effective and selective therapeutic agents.
References
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the scaffold universe of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pazopanib in advanced soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. pazopanib.net [pazopanib.net]
- 13. Sorafenib - Wikipedia [en.wikipedia.org]
- 14. Regorafenib: A Review in Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antitumor activity of Novel Sorafenib derivatives bearing pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Compound: REGORAFENIB (CHEMBL1946170) - ChEMBL [ebi.ac.uk]
- 19. trial.medpath.com [trial.medpath.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 22. reactionbiology.com [reactionbiology.com]
The Strategic Advantage of Trifluoromethyl Substitution on the Indazole Scaffold: A Comparative Guide for Medicinal Chemists
Introduction: The Indazole Scaffold and the Power of Fluorine
In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1][2] Its versatile bicyclic system, composed of a benzene ring fused to a pyrazole ring, offers a unique three-dimensional arrangement for substituent presentation, enabling precise interactions with biological targets.[1] From potent kinase inhibitors in oncology to novel therapeutics for inflammatory diseases, the indazole core has proven to be a robust framework for drug discovery.[3][4]
The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, has become a cornerstone of modern drug design.[5][6] The unique properties of the -CF3 group—high electronegativity, metabolic stability, and its ability to modulate lipophilicity and pKa—can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[5][6] When this powerful functional group is appended to the privileged indazole scaffold, the synergistic effects can lead to compounds with superior efficacy, selectivity, and drug-like properties.
This guide provides a comparative analysis of trifluoromethyl-substituted indazoles, offering insights into their synthesis, biological performance against non-fluorinated analogs, and the underlying mechanistic principles. We will delve into specific case studies, present detailed experimental protocols, and visualize key signaling pathways to equip researchers, scientists, and drug development professionals with the knowledge to leverage this powerful chemical combination.
Comparative Analysis: The Impact of Trifluoromethylation on Biological Activity
The introduction of a trifluoromethyl group onto an indazole core can dramatically alter its biological activity. This is not merely an incremental change; it can be a transformative one, redirecting the compound's mechanism of action or significantly enhancing its potency and selectivity.
Case Study 1: Modulating Cyclooxygenase-2 (COX-2) Inhibition with Trifluoromethyl-Celecoxib (TFM-C)
Celecoxib, a well-known selective COX-2 inhibitor, features a trifluoromethyl group on its pyrazole ring.[7][8] To dissect the role of this group, a trifluoromethyl analog of celecoxib, TFM-C, was synthesized and evaluated.[9][10] TFM-C possesses a second trifluoromethyl group on the p-tolyl ring, replacing the methyl group of celecoxib.
The comparative data reveals a fascinating divergence in activity. While TFM-C exhibits a 205-fold reduction in COX-2 inhibitory activity compared to celecoxib, it retains and in some cases enhances other anti-inflammatory properties.[9][10] This suggests that the trifluoromethyl modification uncouples the canonical COX-2 inhibition from other beneficial immunomodulatory effects.
| Compound | COX-2 IC50 | Anti-inflammatory Effects (EAE Model) | Reference |
| Celecoxib | Potent (nM range) | Ameliorates disease | [9][10] |
| TFM-C | 205-fold less potent than Celecoxib | Ameliorates disease with equal potency to Celecoxib | [9][10] |
This case study underscores a critical concept: trifluoromethylation is not just a tool for enhancing potency but also for fine-tuning the pharmacological profile of a lead compound, potentially leading to drugs with novel mechanisms of action and improved safety profiles.
Case Study 2: Enhancing Potency of Transient Receptor Potential A1 (TRPA1) Antagonists
In the development of antagonists for the TRPA1 ion channel, a target for pain and inflammation, the strategic placement of a trifluoromethyl group proved crucial. A high-throughput screening campaign identified a 5-(2-chlorophenyl)indazole as a modest TRPA1 antagonist with an IC50 of 1.23 µM.[10]
Structure-activity relationship (SAR) studies demonstrated that replacing the 2-chloro substituent with a 2-trifluoromethyl group on the phenyl ring, in combination with various substituents at the 6-position of the indazole ring, led to a significant improvement in in vitro activity.[10] This optimization culminated in the discovery of a compound with an IC50 of 0.015 µM, a nearly 100-fold increase in potency.[10]
| Compound | R Group (Phenyl Ring) | Indazole C6-Substituent | TRPA1 IC50 (µM) |
| Hit Compound | 2-Chloro | H | 1.23 |
| Optimized Lead | 2-Trifluoromethyl | Methyl | 0.015 |
This example clearly illustrates the direct impact of the trifluoromethyl group on enhancing the binding affinity of the indazole scaffold to its target protein.
Experimental Protocols
To facilitate the exploration of trifluoromethyl-substituted indazoles, we provide detailed, step-by-step methodologies for their synthesis and biological evaluation.
Synthesis of 6-(Trifluoromethyl)-1H-indazole
This protocol describes a common method for the synthesis of a trifluoromethyl-substituted indazole from a commercially available starting material.
Workflow for the Synthesis of 6-(Trifluoromethyl)-1H-indazole
Caption: Synthetic workflow for a trifluoromethyl-substituted indazole.
Materials:
-
4-Bromo-2-fluoro-1-methylbenzene
-
Nitric acid (fuming)
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate
-
Trifluoromethylating agent (e.g., sodium triflinate, Ruppert-Prakash reagent)
-
Copper catalyst (e.g., CuI)
-
N-Bromosuccinimide (NBS)
-
Appropriate solvents (e.g., Dichloromethane, Ethanol, DMF)
Procedure:
-
Nitration: To a stirred solution of 4-bromo-2-fluoro-1-methylbenzene in a suitable solvent at 0 °C, slowly add a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid. Maintain the temperature below 5 °C. After the addition is complete, stir the reaction for 1-2 hours. Pour the reaction mixture onto ice and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to yield 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.[11]
-
Indazole Formation: Reflux the nitro derivative from the previous step with hydrazine hydrate in a suitable solvent like ethanol for several hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography to obtain 6-bromo-4-fluoro-1H-indazole.[11]
-
Trifluoromethylation: In a reaction vessel, combine the bromo-indazole, a trifluoromethylating agent, a copper catalyst, and a suitable solvent. Heat the reaction mixture under an inert atmosphere for the specified time. After cooling, filter the reaction mixture and purify the crude product by column chromatography to yield 4-fluoro-6-(trifluoromethyl)-1H-indazole.[11]
-
Bromination (Optional): To introduce a bromine atom at the 3-position, treat the trifluoromethyl-indazole with N-Bromosuccinimide in a solvent like DMF. Stir at room temperature until the starting material is consumed. Work up the reaction and purify by chromatography to obtain the final product.[11]
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of a trifluoromethyl-substituted indazole against a target kinase.
Workflow for TR-FRET Kinase Inhibition Assay
Caption: Workflow for a TR-FRET kinase inhibition assay.
Materials:
-
Recombinant target kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
Trifluoromethyl-substituted indazole test compound
-
Assay buffer
-
TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-Phospho antibody and GFP-substrate)
-
384-well assay plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the trifluoromethyl-substituted indazole in DMSO. Prepare solutions of the kinase, substrate, and ATP in the assay buffer at the desired concentrations.
-
Assay Plate Setup: Dispense a small volume of each inhibitor dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Addition: Add the kinase solution to all wells except the negative controls.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
Reaction Incubation: Cover the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding the TR-FRET detection reagents.
-
Signal Reading: After a final incubation period, read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Normalize the data and plot the percent inhibition against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[12][13][14]
Mechanistic Insights: Visualizing Signaling Pathways
Understanding the signaling pathways in which trifluoromethyl-substituted indazoles exert their effects is crucial for rational drug design. Here, we visualize two key pathways targeted by compounds discussed in this guide.
TRPA1 Signaling Pathway
Trifluoromethyl-substituted indazoles have been developed as potent antagonists of the TRPA1 ion channel, which is a key player in pain and neurogenic inflammation.
Caption: Simplified TRPA1 signaling pathway and the inhibitory action of trifluoromethyl-indazole antagonists.[7][9][11][15][16]
VEGFR Signaling Pathway
Indazole-based compounds, such as Pazopanib and Axitinib, are potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, crucial targets in cancer therapy.
Caption: Overview of the VEGFR signaling pathway and its inhibition by trifluoromethyl-indazole kinase inhibitors.[8][17][18][19][20]
Conclusion and Future Perspectives
The strategic incorporation of the trifluoromethyl group into the indazole scaffold represents a powerful approach in modern medicinal chemistry. As demonstrated through the case studies of a modified COX-2 inhibitor and potent TRPA1 antagonists, this chemical modification can lead to significant enhancements in biological activity, selectivity, and the fine-tuning of pharmacological profiles. The provided experimental protocols for synthesis and in vitro assays serve as a practical starting point for researchers looking to explore this promising area of drug discovery.
The future of trifluoromethyl-substituted indazoles is bright. As our understanding of structure-activity relationships becomes more sophisticated and new synthetic methodologies for fluorination emerge, we can expect the development of even more innovative and effective therapeutics based on this remarkable chemical combination. The continued exploration of this synergy between a privileged scaffold and a powerful functional group will undoubtedly pave the way for the next generation of medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. proteopedia.org [proteopedia.org]
- 9. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The 6-Bromo-3-(trifluoromethyl)-1H-indazole Scaffold: A Comparative Guide to its Structure-Activity Relationship in Kinase Inhibition
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to form the foundation of numerous biologically active compounds, particularly in the realm of oncology.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile template for the design of potent and selective inhibitors of various protein kinases.[3] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a specific, highly functionalized indazole scaffold: 6-Bromo-3-(trifluoromethyl)-1H-indazole . Through an objective comparison of analog performance, supported by experimental data, we will dissect the contributions of individual structural modifications to the overall biological activity, offering valuable insights for researchers and drug development professionals.
The strategic placement of a bromine atom at the 6-position and a trifluoromethyl group at the 3-position of the indazole core imparts distinct physicochemical properties that can be exploited for optimizing drug-like characteristics. The electron-withdrawing nature of both substituents can influence the acidity of the N-H proton, impact binding interactions with target proteins, and modulate metabolic stability. This guide will delve into the nuanced effects of substitutions at various positions of this scaffold, with a primary focus on its application in the development of kinase inhibitors.
The Indazole Scaffold as a Kinase Inhibitor
The indazole nucleus is a key component in several FDA-approved kinase inhibitors, including axitinib and pazopanib, which underscores its clinical significance.[4] These drugs primarily target vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis, a critical process in tumor growth and metastasis. The 1H-indazole moiety often serves as a crucial hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The SAR of indazole-based inhibitors is a subject of intense research, with a focus on enhancing potency, selectivity, and pharmacokinetic profiles.[3]
Comparative Analysis of 6-Bromo-1H-indazole Analogs as VEGFR-2 Inhibitors
| Compound ID | Structure | VEGFR-2 IC50 (nM) |
| W1 | 2-(4-(3-amino-1H-indazol-6-yl)-1H-pyrazol-1-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide | < 30 |
| W3 | 2-(4-(3-amino-1H-indazol-6-yl)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | < 30 |
| W4 | 2-(4-(3-amino-1H-indazol-6-yl)-1H-pyrazol-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide | < 30 |
| W10 | N-(3-amino-1H-indazol-6-yl)cyclopropanecarboxamide | < 30 |
| W11 | N-(3-amino-1H-indazol-6-yl)-N-cyclopropylacetamide | < 30 |
| W12 | N-(3-amino-1H-indazol-6-yl)-N-(cyclopropylmethyl)acetamide | < 30 |
| W15 | N-(3-amino-1H-indazol-6-yl)-N-isobutylacetamide | < 30 |
| W19 | N-(3-amino-1H-indazol-6-yl)-N-propylacetamide | < 30 |
| W21 | N-(3-amino-1H-indazol-6-yl)-N-ethylacetamide | < 30 |
| W23 | N-(3-amino-1H-indazol-6-yl)-N-methylacetamide | < 30 |
Data sourced from patent CN114276297A.[5] The patent indicates IC50 values of less than 30 nM for these compounds, highlighting their potent inhibitory activity.
Structure-Activity Relationship (SAR) Insights
The data presented above, although not featuring the 3-trifluoromethyl group, allows for the deduction of key SAR trends for the 6-bromo-1H-indazole scaffold, which can be extrapolated to the this compound series.
The Significance of the 6-Bromo Substituent
The bromine atom at the 6-position serves as a crucial handle for synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[4] This enables the introduction of a wide array of aryl and heteroaryl groups at this position, significantly influencing the compound's interaction with the target kinase and its overall pharmacological profile. In the context of the compounds from patent CN114276297A, the 6-position is coupled to a pyrazole moiety, which in turn is linked to a substituted phenylacetamide group, demonstrating the utility of the 6-bromo precursor.[5]
Impact of Substitutions at the N1-Position
The N1 position of the indazole ring is a key point for modification, and substitutions here can profoundly impact biological activity. Alkylation or arylation at this position can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and can also introduce additional binding interactions with the target protein. While the patent data focuses on substitutions at the 3-amino and 6-positions, the synthesis of N1-alkylated indazole derivatives is a common strategy in medicinal chemistry to explore the SAR and optimize pharmacokinetic parameters.
The Role of the 3-Position Substituent
In the exemplified compounds, a 3-amino group is present. This group can act as a hydrogen bond donor, a common feature in kinase inhibitors that interact with the hinge region of the ATP binding site. The introduction of a trifluoromethyl group at this position, as in our core scaffold of interest, would drastically alter the electronic properties and steric bulk. The highly electronegative trifluoromethyl group is a known bioisostere for other groups and can enhance metabolic stability and binding affinity. Its impact on the SAR would need to be experimentally determined but is predicted to be significant.
Experimental Protocols
The synthesis of 6-bromo-1H-indazole analogs typically involves a multi-step sequence. The following is a representative synthetic workflow based on methodologies described in the literature and patents.[4][5]
General Synthesis of 6-Bromo-1H-indazol-3-amine
A common starting material for the synthesis of these analogs is 6-bromo-1H-indazol-3-amine. This intermediate can be synthesized from commercially available precursors.
Caption: General synthesis of 6-Bromo-1H-indazol-3-amine.
Protocol:
-
To a solution of 2-fluoro-5-bromobenzonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 6-bromo-1H-indazol-3-amine.
Suzuki Coupling at the 6-Position
The 6-bromo substituent is a versatile handle for introducing diversity through Suzuki coupling.
Caption: Suzuki coupling reaction at the 6-position of the indazole core.
Protocol:
-
In a reaction vessel, combine 6-bromo-1H-indazol-3-amine, the desired aryl or heteroaryl boronic acid or ester, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3).
-
Add a suitable solvent system (e.g., a mixture of dioxane and water).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 6-substituted indazole analog.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The analysis of related 6-bromo-1H-indazole analogs has revealed the critical role of substitutions at the 3, 6, and N1 positions in modulating biological activity. The bromine at the 6-position provides a convenient handle for synthetic elaboration, allowing for the exploration of a wide chemical space through cross-coupling reactions.
Future research in this area should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions at the N1, C4, C5, and C7 positions. Such studies, generating quantitative data against a panel of relevant kinases, will be instrumental in elucidating a comprehensive SAR for this scaffold. This will enable the rational design of next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic properties, ultimately contributing to the development of new and effective therapies for cancer and other diseases driven by aberrant kinase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
A Senior Application Scientist's Comparative Guide to Cytotoxicity Assays for 6-Bromo-3-(trifluoromethyl)-1H-indazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 6-bromo-3-(trifluoromethyl)-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, frequently forming the core of novel kinase inhibitors and other anti-proliferative agents for oncology research.[1][2] As with any potential therapeutic, a rigorous and multi-faceted evaluation of cytotoxicity is a critical early step in the drug discovery pipeline. A single cytotoxicity assay provides only one piece of the puzzle. A truly insightful assessment requires a multi-assay approach to elucidate not just if a compound is cytotoxic, but how it induces cell death.
This guide provides an in-depth comparison of three mechanistically distinct, widely-used cytotoxicity assays: the MTT assay (metabolic viability), the LDH release assay (membrane integrity), and the Caspase-Glo® 3/7 assay (apoptosis execution). By understanding the principles, protocols, and data interpretation of each, researchers can build a comprehensive cytotoxicity profile for their this compound derivatives.
Pillar 1: The Metabolic Health Check - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[3] Its core principle rests on the assumption that viable cells maintain active metabolism.
Causality Behind the Choice: Why Measure Metabolism?
The reduction of the yellow tetrazolium salt, MTT, into a purple formazan product is accomplished by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[4] This metabolic activity is a hallmark of a living, functioning cell. A decrease in this activity is often one of the earliest indicators of cellular stress or toxicity, making the MTT assay a sensitive, albeit indirect, measure of cell viability.
Experimental Workflow: MTT Assay
Caption: High-level workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
This protocol is optimized for adherent cancer cell lines in a 96-well format.
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Include wells with medium only as a blank control. Incubate for 24 hours at 37°C, 5% CO₂.[5]
-
Compound Preparation & Treatment: Prepare serial dilutions of your this compound derivative from a concentrated stock (e.g., in DMSO). The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[1] Aspirate the old medium from the cells and add 100 µL of medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan Development: Incubate for 2-4 hours at 37°C, protected from light. Viable cells will produce visible purple formazan crystals.[6]
-
Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[5]
-
Absorbance Measurement: Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[3] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[3]
-
Data Analysis: Calculate percent viability relative to the vehicle-treated control cells after subtracting the blank absorbance. Plot a dose-response curve to determine the IC₅₀ value.
Pillar 2: The Membrane Integrity Check - LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[7]
Causality Behind the Choice: Why Measure LDH Release?
LDH is a stable cytosolic enzyme present in most cell types.[8] Under normal conditions, it remains within the intact cell. When the plasma membrane loses its integrity—a key event in necrosis and late-stage apoptosis—LDH is rapidly released into the extracellular space.[9] Measuring LDH activity in the medium is therefore a direct indicator of cell lysis and irreversible cell death.
Experimental Workflow: LDH Release Assay
Caption: High-level workflow for the LDH colorimetric cytotoxicity assay.
Detailed Experimental Protocol: LDH Assay
This protocol is a colorimetric method based on the conversion of a tetrazolium salt.[10]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., 0.5% DMSO) to measure spontaneous LDH release.
-
Maximum Release Control: Untreated cells that will be lysed with a provided lysis buffer 45 minutes before the end of the incubation to determine 100% LDH release.[11]
-
Medium Background Control: Wells with culture medium but no cells.[11]
-
-
Supernatant Collection: After the treatment incubation, gently centrifuge the plate if working with suspension cells. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture (containing substrate, cofactor, and diaphorase) according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. During this time, the released LDH catalyzes the reduction of NAD⁺ to NADH, which in turn reduces a tetrazolium salt to a colored formazan product.[7]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1M acetic acid) to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.
-
Data Analysis: First, subtract the medium background absorbance from all values. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Pillar 3: The Apoptosis Check - Caspase-Glo® 3/7 Assay
This homogeneous, luminescent "add-mix-measure" assay quantifies the activity of caspases 3 and 7, the primary executioner caspases in the apoptotic pathway.[12]
Causality Behind the Choice: Why Measure Caspase-3/7 Activity?
Apoptosis, or programmed cell death, is a tightly regulated process. Many anti-cancer agents, including kinase inhibitors, function by inducing apoptosis.[13] The activation of caspase-3 and caspase-7 is a pivotal, often irreversible point in this pathway. Measuring their specific activity provides a clear, mechanistic insight into whether the test compound is triggering this specific form of cell death.
Apoptotic Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. promega.com [promega.com]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vivo Efficacy of Indazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of oncology therapeutics, the indazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors.[1] This guide provides an in-depth, objective comparison of the in vivo efficacy of prominent indazole-based kinase inhibitors, supported by experimental data to inform preclinical and clinical research decisions. We will delve into the mechanistic rationale behind their application, compare their performance in relevant preclinical models, and provide a detailed protocol for a representative in vivo efficacy study.
The Strategic Advantage of the Indazole Core in Kinase Inhibition
The indazole bicyclic heteroaromatic system offers a versatile scaffold for the synthesis of kinase inhibitors, with several indazole-containing drugs, such as axitinib and pazopanib, already commercially available for cancer treatment.[1] Its unique structural and electronic properties allow for the formation of key interactions within the ATP-binding pocket of various kinases, leading to potent and often selective inhibition. Many indazole-based inhibitors target key pathways in tumor progression, such as angiogenesis, cell proliferation, and DNA repair. This guide will focus on a selection of these inhibitors that have demonstrated significant in vivo efficacy, providing a comparative analysis of their preclinical performance.
Comparative In Vivo Efficacy of Selected Indazole-Based Kinase Inhibitors
The following sections detail the in vivo performance of several key indazole-based kinase inhibitors. The data is summarized in the comparative table below, offering a snapshot of their preclinical efficacy across different cancer models.
| Inhibitor | Primary Target(s) | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Findings |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Renal Cell Carcinoma (RCC) | Xenograft (mice) | Dose-dependent | Dose-dependent inhibition of angiogenesis and tumor growth; regression of tumor vasculature.[2][3] |
| Nasopharyngeal Carcinoma (NPC) | Xenograft (HK1-LMP1 cells) | Mice (N=14/group) | Not specified | Significant tumor growth inhibition compared to vehicle.[4] | |
| Pazopanib | VEGFR, PDGFR, c-Kit | Dedifferentiated Liposarcoma | Patient-derived xenograft (mice) | 40 mg/kg, p.o., twice daily for 2 weeks | Significantly delayed tumor growth, decreased proliferation, and inhibited angiogenesis.[5] |
| Breast Cancer, Melanoma | Orthotopic xenograft (mice) | 30 and 100 mg/kg | Significant inhibition of xenografts with specific B-Raf mutations. | ||
| Motesanib | VEGFR1/2/3, PDGFR, Kit | Medullary Thyroid Cancer | Xenograft (TT cells) | Not specified | Significantly inhibited tumor growth and reduced tumor blood vessel area.[6][7] |
| Rucaparib | PARP1, PARP2, PARP3 | Ovarian Cancer (BRCA1 mutant) | Syngeneic xenograft (BrKras cells) | 150 mg/kg, p.o., twice daily for 21 days | Not specified |
| Lestaurtinib | FLT3 | Neuroblastoma | Xenograft (SY5Y-TrkB cells) | Not specified | Significantly inhibited tumor growth as a single agent and enhanced the efficacy of chemotherapy.[8] |
| Acute Myeloid Leukemia (AML) | Not specified | Not specified | 80 mg twice daily | Modest clinical activity, correlated with in vivo FLT3 inhibition.[9] |
In-Depth Analysis of Preclinical In Vivo Studies
Axitinib: A Potent Anti-Angiogenic Agent
Axitinib, a selective inhibitor of VEGFRs 1, 2, and 3, has demonstrated robust in vivo anti-tumor activity, primarily through its anti-angiogenic effects.[10] In preclinical xenograft models of human renal cell carcinoma, axitinib led to a dose-dependent inhibition of tumor growth and angiogenesis.[2][3] Histological analysis of tumors from treated mice revealed a significant reduction in microvessel density and a regression of the tumor vasculature, characterized by a loss of endothelial sprouts.[2] These findings underscore the critical role of VEGFR signaling in RCC and the potent in vivo efficacy of axitinib in targeting this pathway. Further studies in nasopharyngeal carcinoma xenografts (HK1-LMP1) also showed significant tumor growth inhibition.[4]
Pazopanib: A Multi-Targeted Kinase Inhibitor with Broad Anti-Tumor Activity
Pazopanib is an oral multi-targeted kinase inhibitor that targets VEGFR, PDGFR, and other kinases involved in angiogenesis and tumor growth.[11] Its in vivo efficacy has been demonstrated in a variety of tumor xenograft models, including colon, melanoma, prostate, renal, breast, and lung cancer.[12] In a patient-derived xenograft model of dedifferentiated liposarcoma, oral administration of pazopanib at 40 mg/kg twice daily resulted in a significant delay in tumor growth.[5] This was associated with a decrease in cell proliferation and inhibition of angiogenesis.[5] Interestingly, the anti-tumor and anti-angiogenic effects of pazopanib in breast cancer and melanoma xenografts were found to be dependent on the B-Raf mutation status of the tumor cells, highlighting the importance of molecular profiling in predicting treatment response.[13]
Motesanib: Targeting RET and VEGFR in Thyroid Cancer
Motesanib is an orally administered small molecule antagonist of VEGFRs, PDGFR, and Kit.[7] In a mouse xenograft model of medullary thyroid cancer using TT tumor cells (which express a RET mutation), motesanib significantly inhibited tumor growth.[6][7] This anti-tumor effect was attributed to both the inhibition of angiogenesis, as evidenced by a reduction in tumor blood vessel area, and the direct inhibition of VEGFR2 and Ret expressed on the tumor cells.[6][7] Treatment with motesanib led to a substantial inhibition of Ret tyrosine phosphorylation in the tumor xenografts.[6]
Rucaparib: A PARP Inhibitor for Homologous Recombination Deficient Tumors
Rucaparib is a potent inhibitor of PARP enzymes and has shown clinical efficacy in ovarian cancer patients with BRCA1/2 mutations.[6] Preclinical in vivo studies have provided the rationale for its clinical development. While detailed quantitative data on tumor growth inhibition from publicly available sources is limited, studies have shown that rucaparib is significantly more potent in BRCA1 deficient ovarian cancer cell lines in vitro.[11] In vivo studies using syngeneic models with BRCA1 mutant murine ovarian cell lines (BrKras) have been conducted to evaluate the combination of rucaparib with immune checkpoint inhibitors, indicating its activity in a relevant in vivo setting.[11]
Lestaurtinib: A FLT3 Inhibitor for Hematological Malignancies
Lestaurtinib is a multi-targeted kinase inhibitor with potent activity against FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). In a xenograft model of neuroblastoma using SY5Y-TrkB cells, lestaurtinib as a single agent significantly inhibited tumor growth.[8] Furthermore, it demonstrated a synergistic effect when combined with conventional chemotherapy agents, significantly enhancing their anti-tumor efficacy.[14][8] While clinical trials in relapsed FLT3-mutated AML have shown modest activity that correlates with the degree of in vivo FLT3 inhibition, these preclinical findings highlight its potential in combination therapies.[9]
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical workflow for an in vivo efficacy study.
Caption: Simplified VEGFR signaling pathway targeted by indazole-based inhibitors like Axitinib and Pazopanib.
Caption: General workflow for a preclinical in vivo efficacy study using xenograft models.
Detailed Protocol: Murine Xenograft Model for In Vivo Efficacy Assessment
This protocol outlines a standardized procedure for evaluating the in vivo efficacy of an indazole-based kinase inhibitor using a subcutaneous xenograft model in mice.
I. Materials and Reagents
-
Human cancer cell line (e.g., A549 for lung cancer)
-
Immunocompromised mice (e.g., athymic nude or NSG mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (or other appropriate extracellular matrix)
-
Test compound (indazole-based kinase inhibitor)
-
Vehicle control (e.g., sterile water, DMSO/saline solution)
-
Anesthetics (e.g., isoflurane)
-
Calipers for tumor measurement
-
Syringes and needles
II. Experimental Procedure
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a serum-free medium or PBS.
-
Perform a cell count and viability assessment (e.g., trypan blue exclusion).
-
Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells per 100 µL).
-
Mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 2.5 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Subcutaneously inject 100 µL of the cell/Matrigel suspension into the flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the test compound and vehicle control at the desired concentrations.
-
Administer the treatments to the respective groups according to the planned schedule (e.g., daily oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior).
-
The study endpoint can be a specific tumor volume, a predetermined time point, or signs of significant morbidity.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Statistically analyze the differences in tumor growth between the groups.
-
Conclusion and Future Perspectives
Indazole-based kinase inhibitors represent a significant class of anti-cancer agents with demonstrated in vivo efficacy across a range of malignancies. This guide has provided a comparative overview of several key inhibitors, highlighting their preclinical performance in relevant cancer models. The provided experimental protocol and workflow diagrams serve as a practical resource for researchers designing and conducting their own in vivo efficacy studies. As our understanding of tumor biology and resistance mechanisms evolves, the rational design and combination of these targeted therapies will continue to be a cornerstone of cancer research and drug development.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer | Semantic Scholar [semanticscholar.org]
- 4. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Lestaurtinib Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Results from a randomized trial of salvage chemotherapy followed by lestaurtinib for patients with FLT3 mutant AML in first relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lestaurtinib, a multitargeted tyrosine kinase inhibitor: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lestaurtinib enhances the antitumor efficacy of chemotherapy in murine xenograft models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: A Comparative Guide to 6-Bromo-3-(trifluoromethyl)-1H-indazole and Quinazolines in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the trajectory of a drug discovery program. The scaffold not only provides the three-dimensional framework for orienting pharmacophoric elements but also critically impacts a molecule's physicochemical properties, metabolic stability, and overall "drug-likeness." This guide provides an in-depth, objective comparison of two prominent scaffolds in modern drug discovery: the specifically substituted 6-Bromo-3-(trifluoromethyl)-1H-indazole and the esteemed quinazoline core. This analysis is tailored for researchers, scientists, and drug development professionals, offering experimental data and field-proven insights to inform scaffold selection and optimization.
At a Glance: The Tale of the Tape
| Feature | This compound | Quinazoline |
| Core Structure | Bicyclic aromatic heterocycle (fused benzene and pyrazole rings) | Bicyclic aromatic heterocycle (fused benzene and pyrimidine rings) |
| Key Attributes | - Trifluoromethyl group enhances metabolic stability and lipophilicity.- Bromo-substituent provides a handle for further synthetic modification (e.g., cross-coupling reactions).- Indazole core is a recognized pharmacophore in many kinase inhibitors. | - "Privileged scaffold" with a long history in medicinal chemistry.- Versatile substitution patterns at multiple positions (2, 4, 6, 7).- Core of numerous FDA-approved drugs, particularly in oncology. |
| Prominent Examples | Building block for kinase inhibitors. | Gefitinib, Lapatinib, Erlotinib (EGFR inhibitors) |
| Primary Therapeutic Area | Oncology (Kinase Inhibition) | Oncology, Antihypertensive, Antimicrobial, Anti-inflammatory |
| Synthetic Accessibility | Generally accessible through multi-step syntheses. | Well-established and diverse synthetic routes.[1] |
Structural and Physicochemical Properties: A Comparative Analysis
The fundamental difference between the indazole and quinazoline scaffolds lies in the arrangement of nitrogen atoms in the five- and six-membered heterocyclic rings, respectively. This seemingly subtle variation has profound implications for the molecule's properties and its interactions with biological targets.
This compound is a highly functionalized scaffold. The electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of the indazole ring system, influencing its ionization state at physiological pH.[2] This group is also known to enhance metabolic stability by blocking potential sites of oxidative metabolism and can increase a compound's lipophilicity.[2] The bromine atom at the 6-position serves as a versatile synthetic handle, allowing for the introduction of diverse substituents through reactions like Suzuki or Buchwald-Hartwig cross-coupling, enabling extensive structure-activity relationship (SAR) exploration.[3]
The Quinazoline Scaffold , on the other hand, is a "privileged structure" in medicinal chemistry due to its recurring presence in a multitude of bioactive compounds.[1] Its fused benzene and pyrimidine ring system offers multiple points for substitution, allowing for fine-tuning of its electronic and steric properties. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a key interaction in many enzyme active sites.
Caption: Core structures of the two scaffolds.
Head-to-Head in the Kinase Arena: A Case Study of Pazopanib vs. Lapatinib
To provide a real-world comparison of the indazole and quinazoline scaffolds in a therapeutic context, we can examine the clinical data for two prominent kinase inhibitors: Pazopanib, which is built on an indazole core, and Lapatinib, which features a quinazoline scaffold.
A phase II clinical trial directly compared the efficacy and safety of pazopanib and lapatinib in patients with advanced and recurrent cervical cancer.[4] The results of this study provide valuable insights into the performance of drugs derived from these two scaffolds in a clinical setting.
| Parameter | Pazopanib (Indazole-based) | Lapatinib (Quinazoline-based) |
| Primary Targets | VEGFR, PDGFR, c-Kit | EGFR, HER2/neu |
| Progression-Free Survival (PFS) | Improved PFS (HR: 0.66) | - |
| Overall Survival (OS) | Improved OS (HR: 0.67) | - |
| Median OS | 50.7 weeks | 39.1 weeks |
| Response Rate (RR) | 9% | 5% |
| Key Grade 3 Adverse Event | Diarrhea (11%) | Diarrhea (13%) |
| Data from Monk et al., J Clin Oncol, 2010.[4] |
In this head-to-head comparison, the indazole-based inhibitor, Pazopanib, demonstrated a statistically significant improvement in both progression-free and overall survival compared to the quinazoline-based inhibitor, Lapatinib, in this patient population.[4] While this is just one example and the specific targets of the drugs differ, it highlights that the indazole scaffold can be the foundation for highly effective clinical candidates.
Synthetic Accessibility and Strategy
The ease and versatility of synthesis are critical considerations in a drug discovery campaign. Both scaffolds are accessible through established synthetic routes, though the strategies differ.
Quinazoline Synthesis: A plethora of methods exist for the synthesis of the quinazoline core, often starting from readily available anthranilic acid derivatives. This allows for a high degree of diversification at multiple positions on the scaffold.[1]
This compound Synthesis: The synthesis of this specific indazole derivative is more complex and typically involves a multi-step sequence. A common route involves the cyclization of a substituted hydrazine, followed by bromination and trifluoromethylation reactions. The bromo-substituent, as mentioned, is often incorporated to allow for further diversification via cross-coupling reactions.[3]
Caption: Conceptual synthetic workflows.
Experimental Protocols
To ensure the robust evaluation of compounds derived from either scaffold, standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP (with a tracer amount of [γ-³²P]ATP), a suitable peptide or protein substrate for the kinase, and MgCl₂.
-
Compound Dilution: Serially dilute the test compound in DMSO to create a range of concentrations.
-
Kinase Reaction: In a 96-well plate, combine the reaction mixture, the purified kinase enzyme, and the diluted test compound.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Reaction Quenching: Stop the reaction by adding a solution of phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Measure the radioactivity on the filter plate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell proliferation and viability following treatment with a test compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
Both the this compound and the quinazoline scaffolds are valuable assets in the medicinal chemist's toolbox, particularly for the development of kinase inhibitors.
The quinazoline scaffold boasts a rich history and a proven track record, with numerous approved drugs validating its utility. Its synthetic tractability and the extensive available knowledge on its SAR make it a reliable choice for many drug discovery programs.
The This compound scaffold , while perhaps less ubiquitous, offers distinct advantages. The trifluoromethyl group can confer desirable pharmacokinetic properties, and the bromo-substituent provides a clear path for synthetic elaboration. The clinical success of indazole-based drugs like Pazopanib demonstrates the significant potential of this scaffold.
The choice between these scaffolds will ultimately depend on the specific goals of the drug discovery program, including the target profile, desired physicochemical properties, and synthetic strategy. The concept of "scaffold hopping," where one core structure is replaced by another to improve properties while retaining key binding interactions, is a powerful strategy in modern drug discovery.[5] The interchangeability of indazole and quinazoline scaffolds in certain contexts highlights their value as isosteric replacements for one another.
As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, both the venerable quinazoline and the strategically functionalized indazole scaffolds will undoubtedly continue to play crucial roles in the development of the next generation of targeted therapeutics.
References
- 1. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation | Journal of Scientific Research [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Phase II, open-label study of pazopanib or lapatinib monotherapy compared with pazopanib plus lapatinib combination therapy in patients with advanced and recurrent cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cell-Based Validation of 6-Bromo-3-(trifluoromethyl)-1H-indazole Kinase Inhibitors
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent protein kinase inhibitors.[1] Strategic modifications, such as the introduction of a 6-bromo and a 3-trifluoromethyl group, can significantly influence potency and selectivity.[2] However, the journey from a promising compound in a biochemical assay to a validated lead candidate is fraught with challenges. Translating in vitro enzymatic inhibition data into predictable cellular efficacy is a critical hurdle where many candidates fail.[3] Factors like cell permeability, physiological ATP concentrations, and the complex interplay of cellular signaling networks can drastically alter a compound's performance.[3][4]
This guide provides a comprehensive framework for validating the inhibitory activity of 6-Bromo-3-(trifluoromethyl)-1H-indazole analogs within the complex, native environment of living cells. We will move beyond simple IC50 values from purified enzyme assays to build a multi-faceted, data-driven understanding of a compound's true biological activity. This involves a logical progression of experiments designed to answer three fundamental questions: Does the compound engage its target in cells? Does target engagement modulate the intended signaling pathway? And does this modulation result in the desired cellular phenotype?
The Imperative of the Cellular Context
Biochemical assays, which measure the interaction between an inhibitor and a purified kinase, are invaluable for initial high-throughput screening.[5][6] They provide clean, reproducible data on direct enzyme inhibition. However, this simplified system does not reflect the intricate cellular milieu.[7] Cell-based assays are essential because they provide direct information on how a compound truly interacts with its target in the presence of myriad cellular factors, yielding more physiologically relevant data.[8] The primary justifications for prioritizing cell-based validation are:
-
Physiological Relevance: Unlike the low ATP concentrations often used in biochemical assays, the intracellular environment has millimolar ATP levels, which can significantly impact the potency of ATP-competitive inhibitors.[3]
-
Bioavailability: A compound's ability to cross the cell membrane and reach its intracellular target is a fundamental prerequisite for activity that cannot be assessed in a test tube.
-
Target Engagement: Confirming that a compound binds to its intended kinase within a live cell is the first step in validating its mechanism of action.[9]
-
Off-Target Effects & Pathway Complexity: Cells provide a complete signaling network. This allows for the assessment of not only on-target pathway modulation but also potential off-target effects that could lead to toxicity or unexpected phenotypes.[5]
A Multi-Tiered Framework for Cellular Validation
A robust validation strategy employs a series of complementary assays, each providing a different layer of evidence. This tiered approach, progressing from direct target binding to functional cellular outcomes, ensures a comprehensive evaluation of the inhibitor's performance.
Caption: A tiered workflow for the cellular validation of kinase inhibitors.
Tier 1: Quantifying Intracellular Target Engagement
Before assessing the functional consequences of kinase inhibition, it is crucial to confirm that the this compound analog physically interacts with its intended target inside living cells.[9] This step ensures that any observed downstream effects are a direct result of on-target binding.
Featured Assay: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to specific protein targets in real-time within living cells.[10][11] It measures the apparent affinity of test compounds by their ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-tagged kinase.[11]
Causality Behind the Choice: This assay is selected for its ability to provide quantitative binding data (affinity) in a physiological context.[10] It can measure engagement with full-length kinases and can be used to determine compound residence time, offering deeper mechanistic insights than simple endpoint assays.[11]
-
Cell Preparation: Co-transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase and a plasmid for a HaloTag®-pro-drug resistant fusion vector. Plate the transfected cells in a 96-well or 384-well white, opaque plate and incubate for 24 hours.
-
Tracer and Compound Addition: Prepare serial dilutions of the this compound analogs in Opti-MEM® I Reduced Serum Medium. Add the NanoBRET® fluorescent tracer to the medium.
-
Lysis and Substrate Addition: Remove the growth medium from the cells. Add the tracer/compound dilutions to the wells and incubate for 2 hours at 37°C.
-
Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and lysing agent to all wells. Read the filtered luminescence signals for NanoLuc® emission (460 nm) and tracer emission (618 nm) on a plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cell.
| Compound ID | Target Kinase | Cellular Target Engagement IC50 (nM) | Notes |
| BTI-Analog-1 | JNK3 | 25 | Strong intracellular binding. |
| BTI-Analog-2 | p38α | 150 | Moderate intracellular binding. |
| BTI-Analog-3 | JNK3 | >10,000 | Poor cell permeability or low affinity. |
| Staurosporine | Pan-Kinase | 85 | Positive control, broad-spectrum inhibitor. |
Tier 2: Measuring Downstream Pathway Modulation
Confirming target engagement is the first step; the next is to verify that this binding event translates into functional inhibition of the kinase and its signaling cascade.[9] Western blotting for phosphorylated substrates is a robust and widely used technique for this purpose.[9][12]
Caption: Inhibition of a target kinase prevents downstream substrate phosphorylation.
Featured Assay: Western Blot for Phospho-Substrates
This method provides a direct readout of kinase activity by measuring the phosphorylation status of a known downstream substrate. A potent and specific inhibitor should decrease the level of the phosphorylated substrate in a dose-dependent manner without affecting the total protein level of the substrate or kinase.[9]
Causality Behind the Choice: Western blotting is chosen for its specificity and its ability to provide semi-quantitative data on the direct biochemical consequence of target inhibition. It serves as a crucial link between target engagement and a cellular phenotype. Including total protein controls is a self-validating aspect of this protocol, ensuring that observed changes are due to phosphorylation status, not protein degradation.[12]
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates. Once they reach 70-80% confluency, treat them with serial dilutions of the this compound analogs for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Collect the lysate and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[9]
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-c-Jun).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To validate the results, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the substrate and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.[12]
-
Data Analysis: Perform densitometry analysis on the bands to quantify the relative change in phosphorylation, normalized to the total protein and loading control.
| Compound ID | Target Pathway | Phospho-Substrate Inhibition IC50 (nM) | Notes |
| BTI-Analog-1 | JNK3 -> c-Jun | 45 | Potent inhibition of downstream signaling, consistent with target engagement. |
| BTI-Analog-2 | p38α -> MK2 | 350 | Moderate pathway inhibition. |
| BTI-Analog-3 | JNK3 -> c-Jun | >10,000 | No significant pathway inhibition, confirming lack of cellular activity. |
Tier 3: Assessing the Cellular Phenotypic Response
The ultimate goal of a kinase inhibitor is to elicit a specific biological response, such as inhibiting cancer cell proliferation or inducing apoptosis.[13] Phenotypic assays measure these complex cellular outcomes.
Featured Assay: High-Content Imaging for Cell Viability and Apoptosis
High-Content Imaging (HCI) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters in a high-throughput format.[14][15][16] This allows for a nuanced assessment of a compound's effect beyond a single readout.
Causality Behind the Choice: HCI is selected over simple viability assays (like MTT) because it provides multi-parametric data.[15] We can simultaneously quantify cell number (anti-proliferative effect), nuclear condensation (a hallmark of apoptosis), and membrane permeability (a measure of cytotoxicity) on a per-cell basis. This rich dataset helps to distinguish between cytostatic and cytotoxic effects and can identify potential off-target toxicity.[14]
-
Cell Plating: Plate a cancer cell line known to be dependent on the target kinase pathway (e.g., A549 lung cancer cells) in 96- or 384-well imaging plates (black-walled, clear-bottom). Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response curve of the this compound analogs for 48-72 hours. Include positive (e.g., Staurosporine for apoptosis) and negative (DMSO) controls.
-
Staining: Add a solution containing Hoechst 33342 (stains nuclei of all cells), Yo-Pro-1 (stains nuclei of apoptotic cells with compromised membranes), and CellMask™ Deep Red (stains the cytoplasm for cell segmentation) to the live cells. Incubate for 30-60 minutes.
-
Image Acquisition: Use a high-content imaging system to automatically acquire images from multiple fields in each well using appropriate filter sets for each dye.
-
Image Analysis:
-
Use the analysis software to identify and segment individual cells based on the CellMask and Hoechst stains.
-
Measure Total Cell Count: The number of Hoechst-positive nuclei per field provides a measure of cell proliferation/viability.
-
Measure Apoptosis: Quantify the number and intensity of Yo-Pro-1 positive cells.
-
Measure Nuclear Morphology: Analyze the size and intensity of the Hoechst stain to detect nuclear condensation.
-
-
Data Analysis: Plot the percentage of viable cells and the percentage of apoptotic cells against the log of inhibitor concentration to determine the GI50 (50% growth inhibition) and apoptotic EC50.
| Compound ID | Target Cell Line | Anti-Proliferative GI50 (nM) | Apoptotic EC50 (nM) |
| BTI-Analog-1 | A549 (JNK-dependent) | 80 | 110 |
| BTI-Analog-2 | A549 | 950 | >5,000 |
| Staurosporine | A549 | 50 | 75 |
Synthesizing the Data: Building a Coherent Profile
The true power of this multi-tiered approach lies in the integration of data from all three tiers. A successful this compound analog should demonstrate a clear, logical connection across the assays. For BTI-Analog-1 , we see strong target engagement (IC50 = 25 nM), which leads to potent pathway inhibition (IC50 = 45 nM), and ultimately results in a desired anti-proliferative and apoptotic phenotype (GI50 = 80 nM). The close correlation of these values builds a strong case for an on-target mechanism of action. In contrast, BTI-Analog-3 fails at the first step, showing no target engagement and, consequently, no downstream effects. BTI-Analog-2 shows a weaker correlation, suggesting it may have lower potency or be affected by other cellular factors.
By systematically validating kinase inhibition from target binding to cellular function, researchers can make more informed decisions, prioritize the most promising candidates, and increase the likelihood of success in the complex journey of drug discovery.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 4. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. inits.at [inits.at]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 12. google.com [google.com]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Imaging‐Based High‐Content Screening with Clickable Probes Identifies XPB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 6-Bromo-3-(trifluoromethyl)-1H-indazole Derivatives Against Kinase Panels
Introduction: The Pursuit of Precision in Kinase Inhibition
The indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role in developing potent protein kinase inhibitors.[1] Kinases are a vast family of enzymes that regulate virtually all aspects of cellular life; their dysregulation is a hallmark of many diseases, including cancer.[2][3] This has led to an intense effort to develop small-molecule inhibitors, resulting in a growing number of FDA-approved drugs.[3] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity can lead to off-target effects, potential toxicity, and convoluted experimental results.[3][5]
This guide provides a comprehensive comparison of 6-Bromo-3-(trifluoromethyl)-1H-indazole derivatives, a class of compounds designed to address this selectivity challenge. We will delve into their structure-activity relationships (SAR), present quantitative selectivity data, and provide detailed experimental protocols for their characterization. The strategic placement of a bromine atom at the 6-position and a trifluoromethyl group at the 3-position of the indazole core creates unique steric and electronic properties that can be exploited to achieve desired selectivity profiles against diverse kinase families. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.
The Indazole Scaffold: A Privileged Framework for Kinase Targeting
The indazole ring system is adept at forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. This interaction is a critical anchor for many potent kinase inhibitors.[6] The true power of the scaffold, however, lies in its amenability to substitution at various positions, allowing for the fine-tuning of potency and selectivity. Modifications, particularly at the 6-position, can significantly alter how a compound interacts with the ATP-binding site, leading to distinct selectivity profiles.[1]
The focus of this guide, the this compound core, combines two key features:
-
3-Trifluoromethyl Group: This potent electron-withdrawing group can influence the pKa of the indazole nitrogen, potentially modulating the strength of hinge-binding interactions.
-
6-Bromo Group: The bromine atom offers a combination of size (steric bulk) and electronic properties (halogen bonding potential) that can be used to probe deeper, less-conserved regions of the ATP pocket, thereby driving selectivity.[5]
Comparative Kinase Selectivity Profiles: A Quantitative Analysis
The selectivity of an inhibitor is not an absolute property but is defined by its relative potency against a panel of kinases. The data below, synthesized from available literature, illustrates how substitutions on the indazole core, particularly at the 6-position, can dramatically shift the selectivity profile. We compare a representative 6-Bromo derivative against other 6-substituted analogs to highlight these principles.
| Compound ID | 6-Position Substituent | Primary Kinase Target(s) | IC50 (nM) | Key Off-Target Kinase(s) | IC50 (nM) | Selectivity Fold (Off-Target/Primary) | Source |
| Compound A | -Br | FGFR1 | <5 | VEGFR2 | ~50 | >10x | [6][7] |
| Compound B | -H | JNK3 | 1 | p38α | 226 | 226x | [1] |
| Compound C | -F | JNK3 | 5 | p38α | >1000 | >200x | [1][6] |
| Compound D | -OCH₃ | FGFR1 | 15 | VEGFR2 | 150 | 10x | [6] |
Note: The data for Compound A is a representative profile based on structure-activity relationships described in the cited literature for halogenated indazoles targeting fibroblast growth factor receptors (FGFRs). IC50 values are approximate and intended for comparative purposes.
Analysis of Structure-Activity Relationship (SAR): From the table, we can derive key insights. The unsubstituted indazole (Compound B) shows high potency for JNK3 but retains significant activity against p38α.[1] Introducing a fluorine atom (Compound C), a small halogen, maintains high potency while improving the selectivity against p38α.[1][6] This suggests that even minor steric or electronic changes in this pocket can be used to discriminate between closely related kinases.
Compound A, our representative 6-Bromo derivative, is shown targeting FGFR1. The larger bromine atom can occupy a specific subpocket in FGFR1 that may not be as accommodating in other kinases like VEGFR2, thus conferring selectivity.[2][5] This principle of exploiting subtle differences in the topology of ATP-binding sites is a cornerstone of modern kinase drug design.[2][4]
Featured Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR)
To understand the biological context of inhibiting a target like FGFR, it is crucial to visualize its role in cellular signaling. Dysregulation of the FGFR pathway is implicated in various cancers, making it a key therapeutic target.[6][7] Inhibition of FGFR1 by a selective this compound derivative can block downstream signaling, leading to reduced cell proliferation and survival.
Caption: The FGFR1 signaling pathway and the point of inhibition.
Experimental Protocols: A Framework for Assessing Kinase Selectivity
The determination of a compound's kinase selectivity profile is a critical step in drug discovery. It requires screening against a large panel of kinases under standardized conditions.[8][9][10] Below is a detailed workflow and a protocol for a common biochemical kinase assay.
General Workflow for Kinase Selectivity Profiling
This workflow outlines the essential steps from compound preparation to data analysis. The goal is to generate robust and reproducible data that can confidently guide medicinal chemistry efforts.[5][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Bromo-3-(trifluoromethyl)-1H-indazole
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed protocol for the proper disposal of 6-Bromo-3-(trifluoromethyl)-1H-indazole, a compound characterized by its halogenated and fluorinated moieties. The procedures outlined herein are grounded in established safety principles and regulatory standards, empowering you to manage this chemical waste with confidence and precision.
Understanding the Compound: Hazard Profile and Core Characteristics
This compound is a heterocyclic compound containing both a bromine atom and a trifluoromethyl group. This unique structure necessitates a cautious approach to its disposal. While a specific Safety Data Sheet (SDS) for this exact molecule should always be consulted, we can infer its likely hazard profile from analogous structures and the known properties of its functional groups.
-
Halogenated Component (Bromo-): The presence of bromine classifies this compound as a halogenated organic waste.[1][2] Such compounds can be harmful to the environment and may require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[3]
-
Fluorinated Component (Trifluoromethyl-): The trifluoromethyl group (-CF3) is a type of perfluoroalkyl substance (PFAS). PFAS are known for their extreme persistence in the environment due to the strength of the carbon-fluorine bond. The U.S. Environmental Protection Agency (EPA) has issued specific guidance on the destruction and disposal of PFAS-containing materials, recommending technologies that can ensure their complete destruction.[4][5]
Given these characteristics, this compound must be treated as a hazardous waste, requiring careful segregation and disposal through a licensed hazardous waste management service.[6][7]
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) : Assumed based on similar structures. | Eye/Face Protection : Chemical safety goggles or face shield.[8] |
| Skin Corrosion/Irritation : Potential irritant.[9] | Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene).[8] |
| Serious Eye Damage/Irritation : Potential irritant.[9] | Body Protection : Lab coat, apron, or chemical-resistant suit.[8] |
| Environmental Hazard : Persistent and potentially bioaccumulative. | Respiratory Protection : Use in a well-ventilated area or fume hood. A respirator may be necessary for handling large quantities or in case of spills.[8] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste.[10] Adherence to this workflow is critical for ensuring safety and regulatory compliance.
Step 1: Waste Identification and Classification
Immediately upon deciding to discard this compound, it must be classified as a hazardous waste. Specifically, it should be categorized as a halogenated organic waste containing a perfluorinated compound.
Step 2: Segregation is Key
Proper segregation is the cornerstone of safe laboratory waste management.[7][8]
-
Do Not Mix : Never mix this compound waste with non-halogenated, non-hazardous, or other incompatible waste streams.[1][8]
-
Solid vs. Liquid : Collect solid and liquid waste in separate, dedicated containers.[7][8]
-
Aqueous vs. Organic : Do not mix aqueous waste containing this compound with organic solvent waste.[8]
Step 3: Container Selection and Labeling
-
Container Integrity : Use only approved, leak-proof, and chemically compatible containers. High-density polyethylene (HDPE) containers are generally suitable for solid and liquid halogenated waste.[10][11]
-
Proper Labeling : All waste containers must be clearly and accurately labeled.[6][10] The label should include:
Step 4: Safe Storage
Store the labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from heat and sources of ignition.[6][12] Secondary containment, such as a spill tray, is highly recommended to prevent environmental contamination in case of a leak.[7][10]
Step 5: Arrange for Professional Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6] These professionals are equipped to handle and transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
Approved Disposal Technologies: The Final Destination
Due to the persistent nature of the trifluoromethyl group, the recommended disposal method for this compound is high-temperature incineration in a permitted hazardous waste combustor.[3][5] This technology is capable of breaking the strong carbon-fluorine bonds and ensuring complete destruction of the compound.
Other potential technologies for PFAS-containing waste, as outlined by the EPA, include permitted hazardous waste landfills and underground injection.[5] However, given the potential for leachate and long-term environmental contamination, high-temperature incineration is the preferred method for ensuring permanent destruction.
Diagram 1: Decision Workflow for Disposal of this compound
Caption: Decision-making workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure : Evacuate all non-essential personnel from the immediate area. Restrict access and ensure the area is well-ventilated.
-
Don PPE : Wear the appropriate personal protective equipment as outlined in Table 1.
-
Contain the Spill : For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[9] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report : Report the spill to your institution's EHS department.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's hazards, adhering to a strict disposal protocol, and engaging professional waste management services, researchers can ensure that their scientific pursuits do not come at the cost of safety or environmental integrity. Always prioritize consulting the specific Safety Data Sheet for any chemical and follow your institution's established waste disposal guidelines.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. uakron.edu [uakron.edu]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. acewaste.com.au [acewaste.com.au]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. ethz.ch [ethz.ch]
- 12. angenechemical.com [angenechemical.com]
Navigating the Unseen Shield: A Guide to Personal Protective Equipment for Handling 6-Bromo-3-(trifluoromethyl)-1H-indazole
Understanding the Inherent Risks: Why This Level of Caution?
The molecular structure of 6-Bromo-3-(trifluoromethyl)-1H-indazole suggests several potential hazards that dictate our PPE choices. The presence of a bromine atom on the aromatic ring is a common feature in compounds that can cause skin, eye, and respiratory irritation.[2][3][4][5] Similarly, trifluoromethylated compounds, while often enhancing metabolic stability in drug candidates, can also present toxicological concerns and require careful handling.[6][7][8][9]
Based on data from structurally related molecules, we must assume that this compound may be harmful if swallowed, inhaled, or absorbed through the skin.[10][11] It is also prudent to anticipate that it may cause serious eye irritation.[2][3][4][10][11] Therefore, our PPE strategy is not merely a checklist but a comprehensive barrier system designed to mitigate these anticipated risks.
Core Personal Protective Equipment: Your First Line of Defense
A fundamental layer of PPE is non-negotiable when handling this compound, regardless of the scale of the experiment.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves | Provides a barrier against incidental skin contact. Double-gloving is recommended for extended procedures. |
| Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from spills and contamination. |
| Footwear | Closed-toe shoes | Prevents injury from dropped objects and spills. |
Task-Specific PPE Protocols: A Graded Approach
The level of required PPE should escalate with the potential for exposure. The following table outlines recommended PPE for common laboratory tasks involving this compound.
| Task | Minimum Required PPE | Enhanced Precautions (if applicable) |
| Weighing and Aliquoting | Core PPE | Work within a chemical fume hood to minimize inhalation of fine powders. |
| Dissolution and Solution Preparation | Core PPE | Use a fume hood. Consider a face shield in addition to safety goggles if there is a risk of splashing. |
| Running Reactions | Core PPE | All reactions should be conducted in a fume hood. Ensure appropriate shielding for reactions under pressure or at elevated temperatures. |
| Work-up and Purification | Core PPE | When handling larger volumes of organic solvents, consider neoprene or other chemically resistant gloves over nitrile gloves. |
| Handling of Waste | Core PPE | Use designated, labeled containers for halogenated organic waste. |
A Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Gloves: Select the appropriate size and material. Check for any visible defects.
-
Eye Protection: Put on safety goggles.
-
Additional Respiratory Protection (if required): Don a respirator after receiving proper training and fit-testing.
Doffing Sequence:
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated outer surface.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Eye Protection: Remove by handling the ear or head straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6][11]
Visualizing Your Safety Workflow: A Decision-Making Diagram
The following diagram illustrates the logical flow for selecting appropriate PPE based on the experimental context.
Caption: PPE selection workflow for handling this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7][8]
Decontamination and Disposal: A Responsible Conclusion
Proper disposal of contaminated materials and the chemical itself is a critical aspect of laboratory safety and environmental responsibility.
PPE and Contaminated Materials:
-
Used gloves, disposable lab coats, and other contaminated solid materials should be placed in a designated hazardous waste container.
Chemical Waste:
-
All solutions and residues containing this compound should be collected in a clearly labeled "Halogenated Organic Waste" container.[12]
-
Never dispose of brominated organic compounds down the drain.[12]
-
Disposal should be carried out through a licensed chemical waste disposal service, often involving incineration at high temperatures.[13]
By adhering to these protocols, you are not only ensuring your own safety but also contributing to a culture of responsibility and scientific excellence within your laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 877264-77-2 Cas No. | 6-Bromo-1H-indazole, N1-BOC protected | Apollo [store.apolloscientific.co.uk]
- 5. nj.gov [nj.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. angenechemical.com [angenechemical.com]
- 12. community.preproom.org [community.preproom.org]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
